molecular formula C10H12N2O4S B1581822 N,N'-Diacetylsulfanilamide CAS No. 5626-90-4

N,N'-Diacetylsulfanilamide

Cat. No.: B1581822
CAS No.: 5626-90-4
M. Wt: 256.28 g/mol
InChI Key: YTJJPFRVBNFIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N4-Diacetylsulfanilamide is a sulfonamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJJPFRVBNFIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204810
Record name N-((4-(Acetylamino)phenyl)sulphonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-90-4
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5626-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((4-(Acetylamino)phenyl)sulfonyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC402278
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-((4-(Acetylamino)phenyl)sulphonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[4-(acetylamino)phenyl]sulphonyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-((4-(ACETYLAMINO)PHENYL)SULFONYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2674GI56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,N'-Diacetylsulfanilamide: A Technical Guide to its Mechanism of Action as a Prodrug Inhibitor of Folate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of N,N'-Diacetylsulfanilamide, a prodrug of the first-in-class sulfonamide antibiotic, sulfanilamide. We will dissect the metabolic activation of this compound, detail its interaction with the bacterial enzyme dihydropteroate synthase (DHPS), and elucidate the downstream consequences of this inhibition on the essential folate biosynthesis pathway. This document will further provide field-proven, detailed experimental protocols for assessing the activity of this compound and its active form, empowering researchers to rigorously evaluate this class of compounds.

Introduction: The Strategic Design of a Prodrug

The journey of antimicrobial chemotherapy was irrevocably altered by the discovery of sulfonamides. These synthetic compounds were the first broadly effective systemic antibacterial agents, predating the penicillin era.[1] this compound represents a chemically modified iteration of the parent compound, sulfanilamide. Its design as a prodrug—a pharmacologically inactive compound that is converted into an active form within the body—offers potential advantages in terms of formulation, stability, and pharmacokinetic properties.[2] The core principle of its antibacterial activity, however, lies in its metabolic liberation of sulfanilamide.[2] Understanding this two-step mechanism is paramount for the rational design and development of future anti-infective agents.

Metabolic Activation: The Unmasking of the Active Moiety

This compound in its administered form is biologically inert.[2] Its therapeutic efficacy is entirely dependent on its in vivo conversion to sulfanilamide through the enzymatic cleavage of its two acetyl groups.[2] This biotransformation is a critical prerequisite for its antibacterial action.

While the precise enzymatic machinery responsible for the complete deacetylation of this compound is not definitively elucidated in all organisms, the process is known to occur.[3] The acetylation and deacetylation of sulfonamides are dynamic and often reversible processes in vivo.[4][5] N-acetyltransferases (NATs) are key enzymes in the acetylation of the N4-amino group of sulfanilamide, a major metabolic pathway in humans.[4][6][7] Conversely, deacetylation is also a recognized metabolic event, with evidence suggesting the involvement of acylases.[4] The rate and extent of this metabolic conversion can be influenced by species-specific differences in enzyme activity and the acetylator phenotype of the individual.[4][5][8]

This compound This compound N4-Acetylsulfanilamide N4-Acetylsulfanilamide This compound->N4-Acetylsulfanilamide Deacetylation (N1) Sulfanilamide (Active) Sulfanilamide (Active) N4-Acetylsulfanilamide->Sulfanilamide (Active) Deacetylation (N4)

Caption: Metabolic activation of this compound.

The Molecular Target: Dihydropteroate Synthase (DHPS)

The antibacterial activity of the liberated sulfanilamide is exquisitely targeted to a specific enzyme within the bacterial folate biosynthesis pathway: dihydropteroate synthase (DHPS).[9] This pathway is essential for the de novo synthesis of folate, a critical cofactor in the biosynthesis of nucleotides (purines and thymidine) and certain amino acids.[9] Consequently, the inhibition of this pathway halts bacterial growth and replication, exerting a bacteriostatic effect.[10]

A key reason for the selective toxicity of sulfonamides against bacteria is that mammals do not possess the enzymatic machinery for de novo folate synthesis and instead obtain folate from their diet.[9] This fundamental metabolic difference forms the basis of the therapeutic window for this class of antibiotics.

Mechanism of Inhibition: Competitive Antagonism

Sulfanilamide's mechanism of action is a classic example of competitive inhibition. Its chemical structure bears a striking resemblance to the natural substrate of DHPS, para-aminobenzoic acid (PABA).[9] This structural mimicry allows sulfanilamide to bind to the active site of the DHPS enzyme, effectively competing with PABA.[9] By occupying the active site, sulfanilamide prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, the subsequent step in the folate synthesis pathway.[11] This blockade leads to a depletion of the downstream product, dihydropteroic acid, and ultimately, a cessation of folate synthesis.[2]

cluster_0 Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition

Caption: Inhibition of DHPS by sulfanilamide.

Bacterial Resistance Mechanisms

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance to this class of antibiotics include:

  • Alteration of the Target Enzyme: Mutations in the folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site.[8] These alterations can reduce the binding affinity of sulfonamides while still allowing the enzyme to bind its natural substrate, PABA.

  • Acquisition of Resistant DHPS Genes: Bacteria can acquire plasmid-borne genes (e.g., sul1, sul2) that encode for alternative, drug-resistant variants of DHPS. These acquired enzymes are largely unaffected by sulfonamides but retain their catalytic function.

  • Increased Production of PABA: Some bacteria can overcome the competitive inhibition by overproducing PABA, thereby outcompeting sulfanilamide for binding to the DHPS active site.

  • Decreased Drug Permeability: Alterations in the bacterial cell envelope can reduce the uptake of sulfonamides, preventing them from reaching their intracellular target.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)

This protocol outlines a continuous, coupled spectrophotometric assay to determine the inhibitory activity of sulfanilamide against DHPS.

Principle: The activity of DHPS is measured indirectly by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[1][11]

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

  • Sulfanilamide (or other inhibitors)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve PABA, DHPP, and NADPH in the assay buffer to the desired stock concentrations.

    • Prepare serial dilutions of sulfanilamide (or test compound) in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add the following in order:

      • Assay Buffer

      • DHFR solution

      • NADPH solution

      • PABA solution

      • Sulfanilamide solution (or vehicle control)

    • Mix gently and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add the DHPS enzyme solution to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHPS activity).

Component Stock Concentration Volume per Well (µL) Final Concentration
Assay Buffer-to 200 µL-
DHFR1 U/mL100.05 U/mL
NADPH10 mM2100 µM
PABA10 mM2100 µM
DHPP1 mM210 µM
InhibitorVariable10Variable
DHPS0.1 mg/mL105 µg/mL

Table 1: Example reaction mixture for DHPS inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol describes the determination of the MIC of sulfanilamide against a bacterial strain using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][12][13][14]

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfanilamide

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of sulfanilamide in a suitable solvent and then dilute it in CAMHB.

    • Perform serial twofold dilutions of the antibiotic in the 96-well plate using CAMHB to achieve a range of concentrations.

  • Inoculation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Well Antibiotic Concentration (µg/mL) Inoculum Expected Result
1-10Serial Dilutions (e.g., 256 to 0.5)YesGrowth or No Growth
110 (Growth Control)YesGrowth (Turbidity)
120 (Sterility Control)NoNo Growth (Clear)

Table 2: Example 96-well plate layout for MIC determination.

Conclusion

This compound serves as a compelling example of a prodrug strategy in antimicrobial therapy. Its mechanism of action is a sequential process involving metabolic activation to sulfanilamide, followed by the competitive inhibition of the essential bacterial enzyme dihydropteroate synthase. This targeted disruption of the folate biosynthesis pathway provides a clear rationale for its bacteriostatic effects. A thorough understanding of this mechanism, coupled with robust experimental methodologies for its evaluation, is critical for the ongoing efforts in the discovery and development of novel anti-infective agents to combat the growing challenge of antimicrobial resistance.

References

  • Vree, T. B., Hekster, Y. A., & Nouws, J. F. (1986). Metabolism of Sulfonamides. Contributions to Nephrology, 47, 5–18.
  • Sim, E., Fakorede, F., & Laurieri, N. (2012). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British journal of pharmacology, 166(6), 1686–1700.
  • Relling, M. V., Lin, J. S., Ayers, G. D., & Evans, W. E. (1992). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. Journal of clinical pharmacology, 32(7), 597–606.
  • Lesch, J. E. (2007). The first miracle drugs: How the sulfa drugs transformed medicine. Oxford University Press.
  • Cribb, A. E., Lee, B. L., Trepanier, L. A., & Spielberg, S. P. (1994). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of internal medicine, 120(5), 398–404.
  • Ho, Y., & Cichowicz, D. J. (2003). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Journal of biomolecular screening, 8(3), 323–329.
  • BenchChem. (2025).
  • KIT - IBG. (n.d.).
  • Dalhoff, A., & Janjic, N. (1999). Activated Sulfonamides are Cleaved by Glutathione-S-Transferases. Drug Metabolism and Disposition, 27(9), 986-991.
  • Krebs, H. A., Sykes, W. O., & Bartley, W. C. (1947). Acetylation and deacetylation of the p-amino group of sulphonamide drugs in animal tissues. The Biochemical journal, 41(4), 622–630.
  • BenchChem. (n.d.). This compound | 5626-90-4.
  • El-Sayed, M. A., & El-Gendy, M. A. (2016). Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification. Basic & clinical pharmacology & toxicology, 119(5), 478–484.
  • Baakman, M., Nouws, J. F., & Vree, T. B. (1987). Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. Veterinary quarterly, 9(2), 143–154.
  • Krebs, H. A., Sykes, W. O., & Bartley, W. C. (1947). Acetylation and deacetylation of the p-amino group of sulphonamide drugs in animal tissues. The Biochemical journal, 41(4), 622–630.
  • biodiamed.gr. (n.d.). Manual on Antimicrobial Susceptibility Testing.
  • Baakman, M., Nouws, J. F., & Vree, T. B. (1987). Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. Veterinary quarterly, 9(2), 143–154.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sulfazecin using the Broth Microdilution Method.
  • Miura, Y., Kokue, E., & Shimoda, M. (1993). Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. The Journal of veterinary pharmacology and therapeutics, 16(3), 327–334.
  • University of Colorado Denver. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Lherbet, C., et al. (2020). Development of a Spectrophotometric Assay for the Cysteine Desulfurase from Staphylococcus aureus. Molecules, 25(21), 5028.
  • Gormley, P. E., Cysyk, R. L., & Shoemaker, D. D. (1981). Metabolism of 4'-(9-acridinylamino)methanesulfon-m-anisidide by rat liver microsomes. Cancer research, 41(4), 1328–1332.
  • Yoo, J. S., Ning, S. M., Patten, C. J., & Yang, C. S. (1987). The relationship between N-nitrosodimethylamine metabolism and DNA methylation in isolated rat hepatocytes. Carcinogenesis, 8(8), 1135–1139.
  • El-Gohary, N. S., Shaaban, M. I., & El-Koussi, W. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(17), 10193–10207.
  • El-Gohary, N. S., Shaaban, M. I., & El-Koussi, W. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(17), 10193–10207.
  • Panic, G., et al. (2021). In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents. Antimicrobial agents and chemotherapy, 65(11), e0094721.
  • Giorgetti, A., et al. (2024). In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne).
  • Keefer, L. K., Anjo, T., Wade, D., Wang, T., & Yang, C. S. (1987).

Sources

An In-depth Technical Guide on N,N'-Diacetylsulfanilamide as a Prodrug for Sulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfanilamide, a progenitor of the sulfonamide class of antibiotics, revolutionized antibacterial therapy. However, its physicochemical properties, such as limited aqueous solubility, can present challenges for formulation and delivery. This technical guide provides a comprehensive overview of N,N'-Diacetylsulfanilamide, a prodrug strategy designed to modulate these properties. We will explore the rationale behind this approach, detailing the synthesis, mechanism of bioactivation, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.

Introduction: The Rationale for a Sulfanilamide Prodrug

Sulfanilamide marked the dawn of the antimicrobial era, saving countless lives before the widespread availability of penicillin.[1] Its mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfanilamide effectively halts bacterial proliferation.[2] Humans are unaffected as they obtain folic acid from their diet.

Despite its efficacy, sulfanilamide's therapeutic application can be hampered by its physicochemical characteristics, notably its poor water solubility. This limitation can impact formulation options, bioavailability, and administration routes. The prodrug approach offers a strategic solution to these challenges. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.

This compound is a prodrug of sulfanilamide where both the N4 (aniline) and N1 (sulfonamide) nitrogen atoms are acetylated.[2] This diacetylation fundamentally alters the molecule's properties:

  • Inactivation: The acetylation of the N4-amino group, which is crucial for mimicking PABA, renders the molecule inactive as a direct inhibitor of DHPS.[2]

  • Modified Physicochemical Properties: The addition of two acetyl groups modifies the molecule's polarity, solubility, and lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide will provide the technical details necessary to synthesize, characterize, and evaluate this compound as a prodrug.

Synthesis and Physicochemical Properties

The synthesis of this compound from sulfanilamide is a direct diacetylation reaction. The dual acetylation requires forcing conditions, such as an excess of the acetylating agent, to drive the reaction to completion.

Physicochemical Data Comparison

The modification of sulfanilamide to its diacetylated prodrug form results in significant changes to its physicochemical properties. These changes are central to its function as a prodrug, influencing its solubility, stability, and permeability.

PropertySulfanilamideN-Acetylsulfanilamide (N4)This compoundSource(s)
Molecular Weight 172.20 g/mol 214.25 g/mol 256.28 g/mol [1][2][3]
Melting Point 164.5-166.5 °C~219 °C (decomposes)~267 °C (decomposes)[4][5]
Aqueous Solubility 0.75 g/100 mL (7.5 g/L) at 25 °Clog10WS: -1.61 (mol/L)2.15 g/L at 37 °C[1][3]
logP (Octanol/Water) -0.62 (estimated)0.292 (calculated)Higher than N-acetyl (inferred)[1]

Note: The logP for this compound is inferred to be higher than the mono-acetylated version due to the addition of a second, relatively non-polar acetyl group, increasing its lipophilicity.

Experimental Protocol: Synthesis of this compound

This protocol describes the diacetylation of sulfanilamide using an excess of acetic anhydride with pyridine as a catalyst.

Materials:

  • Sulfanilamide

  • Acetic Anhydride (freshly opened or distilled)

  • Pyridine (anhydrous)

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend sulfanilamide (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Addition of Acetylating Agent: While stirring, add an excess of acetic anhydride (e.g., 3.0-4.0 eq) dropwise to the suspension. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 70-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker of ice water with vigorous stirring. A white precipitate of crude this compound will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove pyridine and acetic acid.

  • Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from an ethanol/water mixture (e.g., 1:3 v/v) to yield the purified product.[2]

  • Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the product using HPLC, Mass Spectrometry, and NMR spectroscopy. Purity should be >98%.

Bioactivation: Enzymatic Conversion to Sulfanilamide

The efficacy of this compound as an antimicrobial agent is entirely dependent on its conversion back to the active parent drug, sulfanilamide. This bioactivation is catalyzed by enzymes within the body, primarily esterases and amidases, which are abundant in the liver, plasma, and other tissues.

Mechanism of Bioactivation

The bioactivation proceeds via a two-step hydrolysis, sequentially removing the acetyl groups. The N1-acetyl group on the sulfonamide moiety and the N4-acetyl group on the aniline moiety are both susceptible to enzymatic cleavage.

G Prodrug This compound (Inactive Prodrug) Intermediate N4-Acetylsulfanilamide (Inactive Metabolite) Prodrug->Intermediate Step 1: Hydrolysis (Esterases/Amidases) Active Sulfanilamide (Active Drug) Intermediate->Active Step 2: Hydrolysis (Esterases/Amidases)

Caption: Bioactivation pathway of this compound.

Experimental Protocol: In Vitro Enzymatic Hydrolysis Assay

This protocol provides a method to demonstrate the conversion of this compound to sulfanilamide using a commercially available enzyme preparation, Porcine Liver Esterase (PLE), which serves as a model for mammalian metabolic enzymes.

Materials:

  • This compound

  • Sulfanilamide (as an analytical standard)

  • Porcine Liver Esterase (PLE) suspension (e.g., from Sigma-Aldrich)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO, then dilute to the final working concentration (e.g., 100 µM) in PBS (pH 7.4).

  • Enzyme Preparation: Prepare a working solution of PLE in PBS (e.g., 10 units/mL).

  • Reaction Initiation: In microcentrifuge tubes, combine 450 µL of the this compound working solution with 50 µL of the PLE working solution. For a negative control, add 50 µL of PBS instead of the enzyme solution.

  • Incubation: Incubate the tubes at 37°C. Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Immediately quench the reaction in the collected aliquots by adding an equal volume (50 µL) of cold acetonitrile. This will precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to HPLC vials and analyze for the disappearance of the prodrug and the appearance of sulfanilamide using the analytical method described in Section 4.

Analytical Methodology for Quantification

A robust and validated analytical method is crucial for studying the pharmacokinetics of the prodrug and its active metabolite. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for this purpose.

Experimental Workflow

The workflow for analyzing biological samples involves sample preparation to remove interfering substances, chromatographic separation of the analyte and metabolite, and their subsequent detection and quantification.

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample PPT Protein Precipitation (e.g., with Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Injection Supernatant->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (e.g., 258 nm) Separation->Detection Quant Quantification Detection->Quant

Caption: Workflow for analysis of this compound and Sulfanilamide.

Experimental Protocol: HPLC-UV Method for Simultaneous Quantification

This protocol outlines a representative HPLC-UV method for the simultaneous quantification of this compound and sulfanilamide in a plasma matrix.

Materials and Equipment:

  • HPLC system with a UV-Vis detector, autosampler, and column oven

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Plasma (e.g., rat or human)

  • Vortex mixer and centrifuge

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 258 nm (where sulfanilamide has a strong absorbance)

  • Injection Volume: 20 µL

Procedure:

  • Standard and QC Preparation: Prepare stock solutions of this compound and sulfanilamide in a suitable solvent (e.g., DMSO or methanol). Serially dilute these to prepare calibration standards and quality control (QC) samples by spiking into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject the sample onto the HPLC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentrations of this compound and sulfanilamide in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

This compound represents a classic prodrug approach to modify the physicochemical properties of its parent compound, sulfanilamide. By temporarily masking the key functional groups through acetylation, this prodrug strategy can potentially enhance solubility, alter permeability, and modify the pharmacokinetic profile. The conversion back to the active sulfanilamide is reliably achieved through enzymatic hydrolysis in vivo. The synthesis, bioactivation, and analytical quantification of this compound can be accomplished using the standard laboratory techniques detailed in this guide. This approach serves as a valuable case study for drug development professionals seeking to overcome the formulation and delivery challenges associated with otherwise effective therapeutic agents.

References

  • Sciencemadness Wiki. Sulfanilamide. 2023-07-31. [Link]

  • PubMed. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. [Link]

  • SIELC Technologies. HPLC Separation of Benzenesulfonamide and Sulfanilamide. [Link]

  • ResearchGate. HPLC chromatogram of sulfanilamide. | Download Scientific Diagram. [Link]

  • PMC. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • ResearchGate. (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.. 2025-08-06. [Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF. 2025-08-06. [Link]

  • PubMed. Hydrolysis of sulphonamides in aqueous solutions. 2012-06-30. [Link]

  • University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

  • PubMed. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. [Link]

  • University of Huddersfield Research Portal. Reactivity and mechanism in the hydrolysis of β-Sultams. 2000-04-12. [Link]

  • Cheméo. N-acetylsulfanilamide - Chemical & Physical Properties. [Link]

  • PubMed. Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. [Link]

  • NIH. Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. 2025-10-28. [Link]

Sources

The Structure-Activity Relationship of N,N'-Diacetylsulfanilamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N,N'-Diacetylsulfanilamide, a derivative of the foundational sulfonamide class of antibiotics. While the parent sulfanilamide scaffold is a cornerstone of antibacterial therapy, chemical modifications, such as N-acetylation, profoundly impact its biological activity. This document will dissect the critical structural features of the sulfanilamide core, elucidate the mechanistic basis for its antibacterial action through the inhibition of dihydropteroate synthase (DHPS), and explore the consequences of N1 and N4 acetylation. Through a synthesis of established SAR principles, quantitative biological data, and detailed experimental protocols, this guide aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to understand the chemical logic underpinning the activity of this important class of molecules and to inform the rational design of novel anti-infective agents.

Introduction: The Sulfonamide Scaffold and the Imperative of Structure-Activity Relationship Studies

The discovery of sulfonamides marked a watershed moment in medicine, heralding the dawn of the antibiotic era.[1] These synthetic antimicrobial agents function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for de novo folic acid synthesis in many pathogenic bacteria.[2] This pathway is absent in humans, who acquire folic acid from their diet, providing a basis for the selective toxicity of sulfonamides.[2] The archetypal molecule, sulfanilamide, possesses a simple yet elegant structure: a para-substituted aminobenzene ring bearing a sulfonamide functional group.

The biological activity of this scaffold is exquisitely sensitive to structural modifications. The field of medicinal chemistry has extensively explored the structure-activity relationships of sulfonamides to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.[3] this compound represents a key derivative in this landscape, where both the aromatic amine (N4) and the sulfonamide nitrogen (N1) are acetylated. Understanding the SAR of this diacetylated compound, in comparison to its mono-acetylated and non-acetylated precursors, offers profound insights into the chemical requirements for DHPS inhibition and antibacterial efficacy.

The Core Pharmacophore: Unraveling the Essentials of Sulfanilamide's Activity

The antibacterial activity of the sulfonamide class is intrinsically linked to a core pharmacophore that mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2] The key structural features essential for this mimicry and subsequent biological activity are:

  • The p-Aminobenzenesulfonamide Backbone: This skeleton is the minimum structural requirement for antibacterial activity. The spatial arrangement of the amino group and the sulfonamide group on the benzene ring is critical.

  • The Free Aromatic Amino Group (N4): A primary, unsubstituted aromatic amino group at the para-position is paramount for activity. This group is believed to be essential for binding to the DHPS active site. Its replacement at the ortho or meta position results in a loss of antibacterial activity.

  • The Sulfonamide Moiety (-SO2NHR): The sulfonamide group is a crucial component of the PABA mimic. The sulfur atom must be directly attached to the benzene ring.

The Impact of N-Acetylation: A Tale of Inactivation

Acetylation at the nitrogen centers of sulfanilamide dramatically alters its biological profile. This modification is a key metabolic pathway in vivo and a common synthetic transformation.

N4-Acetylation: A Primary Route of Metabolic Inactivation

Acetylation of the para-amino group (N4) is a well-documented metabolic process that leads to the inactivation of sulfonamides.[4] The resulting N4-acetylsulfanilamide is devoid of antibacterial activity.[4] This is because the acetyl group sterically hinders the essential free amino group, preventing it from binding effectively to the DHPS active site. While N4-acetylation leads to inactivation, the process can be reversible in vivo, with some N4-acetylated sulfonamides acting as prodrugs that are hydrolyzed back to the active parent compound.

N1-Substitution: Modulating Potency and Pharmacokinetics

Substitution on the sulfonamide nitrogen (N1) has been a fruitful area of medicinal chemistry exploration. The introduction of various substituents can significantly impact the potency, solubility, and pharmacokinetic properties of the resulting sulfonamide. Generally, mono-substitution at the N1 position can lead to potent antibacterial agents.

N,N'-Diacetylation: The Consequence of Complete Modification

This compound, the subject of this guide, features acetylation at both the N1 and N4 positions. This dual modification is generally considered to render the molecule inactive.[5] The N4-acetylation blocks the crucial interaction with DHPS, and while the effect of N1-acetylation can vary, in this di-substituted context, the molecule is not expected to possess direct antibacterial properties. Its utility in research is primarily as a chemical standard or a building block for further synthesis.

The logical relationship of acetylation on sulfanilamide activity is depicted in the following diagram:

SAR_Acetylation Sulfanilamide Sulfanilamide (Active) N4_Acetyl N4-Acetylsulfanilamide (Inactive) Sulfanilamide->N4_Acetyl N4-Acetylation (Inactivation) N1_Acetyl N1-Acetylsulfanilamide (Activity Variable) Sulfanilamide->N1_Acetyl N1-Acetylation (Modulation) Diacetyl This compound (Inactive) N4_Acetyl->Diacetyl N1-Acetylation N1_Acetyl->Diacetyl N4-Acetylation Synthesis_Workflow cluster_synthesis Synthesis of Acetylated Sulfanilamides Start Sulfanilamide Reagents_Diacetyl Acetic Anhydride (excess) Pyridine Reaction_Diacetyl Acetylation Reaction Reagents_Diacetyl->Reaction_Diacetyl Purification_Diacetyl Purification (Crystallization/Chromatography) Reaction_Diacetyl->Purification_Diacetyl Product_Diacetyl This compound Purification_Diacetyl->Product_Diacetyl Start2 N-Acetylsulfanilyl Chloride Reagents_N4 Conc. Ammonia Reaction_N4 Ammonolysis Reagents_N4->Reaction_N4 Purification_N4 Purification (Recrystallization) Reaction_N4->Purification_N4 Product_N4 N4-Acetylsulfanilamide Purification_N4->Product_N4 Biological_Workflow cluster_bio Biological Evaluation Workflow Start Synthesized Compounds MIC_Test Broth Microdilution Assay (Antibacterial Activity) Start->MIC_Test DHPS_Assay DHPS Inhibition Assay (Enzymatic Activity) Start->DHPS_Assay Data_Analysis Data Analysis (MIC & IC50 Determination) MIC_Test->Data_Analysis DHPS_Assay->Data_Analysis SAR_Conclusion Structure-Activity Relationship Elucidation Data_Analysis->SAR_Conclusion

Sources

An In-depth Technical Guide to the Chemical Properties of N,N'-Diacetylsulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Sulfonamide Derivative

N,N'-Diacetylsulfanilamide is a derivative of sulfanilamide, a foundational molecule in the history of antimicrobial chemotherapy. While not typically active in its native form, its significance lies in its role as a prodrug and a versatile chemical intermediate. The acetylation of both the N1 (sulfonamide) and N4 (aniline) nitrogens of the parent sulfanilamide molecule imparts distinct physicochemical properties, altering its solubility, stability, and biological activity profile.[1] This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, characterization, reactivity, and mechanism of action for professionals in drug discovery and development.

Physicochemical Properties: A Quantitative Overview

The dual acetylation of sulfanilamide significantly modifies its physical and chemical characteristics. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂O₄S[2]
Molecular Weight 256.28 g/mol [2]
CAS Number 5626-90-4[2]
Appearance White to off-white crystalline powder[3]
Melting Point 267 °C (decomposes)
Water Solubility 2.15 g/L (at 37 °C)[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[2]
LogP (Octanol-Water Partition Coefficient) -0.7 (estimated for the parent compound, sulfanilamide)[4]

Synthesis and Chemical Reactivity

Synthesis of this compound

The primary route for synthesizing this compound is through the exhaustive acetylation of sulfanilamide.[5] This reaction involves the treatment of sulfanilamide with an excess of an acetylating agent, most commonly acetic anhydride, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The use of excess acetic anhydride ensures the acetylation of both the less reactive sulfonamide nitrogen and the more reactive aromatic amine.

Synthesis_Workflow Sulfanilamide Sulfanilamide Reaction Reaction Mixture (Heating/Reflux) Sulfanilamide->Reaction AceticAnhydride Acetic Anhydride (excess) AceticAnhydride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Diacetylsulfanilamide This compound Reaction->Diacetylsulfanilamide Purification Purification (Crystallization) Diacetylsulfanilamide->Purification

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sulfanilamide in a suitable solvent such as pyridine.

  • Acetylation: While stirring, add an excess of acetic anhydride to the solution. A typical molar ratio of sulfanilamide to acetic anhydride is 1:3 or higher to ensure diacetylation.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Filtration and Washing: Collect the crude this compound by vacuum filtration. Wash the solid product thoroughly with cold water to remove any remaining pyridine and acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the two amide functionalities and the sulfonamide group.

  • Hydrolysis: The acetyl groups can be removed through hydrolysis under acidic or basic conditions to regenerate sulfanilamide or its monoacetylated derivatives.[1] The N-acetyl group on the sulfonamide is generally more labile to hydrolysis than the N-acetyl group on the aromatic amine.

  • Reactions with Electrophiles: The lone pair of electrons on the nitrogen atoms can participate in reactions with electrophiles, although the acetyl groups significantly reduce their nucleophilicity compared to the parent sulfanilamide.

  • Reactions with Nucleophiles: The carbonyl carbons of the acetyl groups are susceptible to nucleophilic attack, potentially leading to the cleavage of the acetyl groups. The sulfur atom of the sulfonamide group can also be a target for strong nucleophiles under certain conditions.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS) Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals include two singlets for the non-equivalent acetyl protons and a set of doublets for the aromatic protons in the para-substituted ring.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will show distinct signals for the methyl carbons, the carbonyl carbons, and the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: The resulting spectrum should display characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the two acetyl groups, and the S=O stretching of the sulfonamide group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique used to confirm the molecular weight and purity of this compound.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to facilitate protonation.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Mechanism of Action: A Prodrug Approach

This compound is generally considered to be biologically inactive in its diacetylated form. Its antibacterial activity is realized after in vivo metabolic hydrolysis, which removes the acetyl groups to release the active parent drug, sulfanilamide.[1]

Mechanism_of_Action Prodrug This compound (Inactive Prodrug) Metabolism Metabolic Hydrolysis (in vivo) Prodrug->Metabolism ActiveDrug Sulfanilamide (Active Drug) Metabolism->ActiveDrug Inhibition Inhibition ActiveDrug->Inhibition Enzyme Dihydropteroate Synthetase (DHPS) Enzyme->Inhibition FolicAcid Folic Acid Synthesis (Blocked) Inhibition->FolicAcid

Caption: Prodrug activation and mechanism of action.

Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (p-ABA), sulfanilamide blocks the folic acid synthesis pathway, leading to bacteriostasis.[1]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound serves as an important case study in prodrug design and a valuable intermediate in synthetic organic chemistry. Its distinct chemical properties, arising from the diacetylation of the parent sulfanilamide, necessitate specific protocols for its synthesis and characterization. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in their work with this versatile sulfonamide derivative.

References

  • Cheméo. N-acetylsulfanilamide - Chemical & Physical Properties. [Link]

  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • ACG Publications. Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • NUCLEUS information resources. CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids - Organic Chemistry. [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

  • ACS Publications. Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry. [Link]

Sources

N,N'-Diacetylsulfanilamide: A Strategic Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The sulfonamide moiety is a cornerstone of modern medicinal chemistry, extending far beyond its initial role in antibacterial agents to a vast array of therapeutic targets.[1][2] Direct functionalization of the parent sulfanilamide molecule, however, is often hampered by the competing reactivity of its two distinct nitrogen centers—the N4 aromatic amine and the N1 sulfonamide nitrogen. This guide elucidates the strategic use of N,N'-Diacetylsulfanilamide as a pivotal building block that circumvents this challenge. By serving as a readily prepared, stable, and selectively deprotectable intermediate, this compound provides a robust platform for the regioselective synthesis of complex sulfanilamide derivatives and novel heterocyclic scaffolds, empowering researchers in the rational design of next-generation therapeutics.

The Enduring Legacy and Synthetic Challenges of the Sulfonamide Scaffold

The discovery of Prontosil and its active metabolite, sulfanilamide, in the 1930s marked the dawn of the antibacterial era, saving countless lives and earning a Nobel Prize.[1] This foundational discovery triggered a "sulfa craze," leading to the synthesis of thousands of derivatives and cementing the sulfonamide group as a "privileged scaffold" in drug discovery.[1][2] Today, this functional group is integral to drugs targeting a wide range of conditions, including viral infections, cancer, inflammation, and cardiovascular disorders.[2]

The synthetic utility of sulfanilamide is dictated by the chemistry of its two nitrogen atoms. The N4 aniline nitrogen is nucleophilic and readily undergoes reactions like acylation and alkylation. The N1 sulfonamide nitrogen is acidic and can also be functionalized. This dual reactivity presents a significant challenge: achieving regioselective modification at one nitrogen without affecting the other. The direct synthesis of, for instance, an N4-alkylated sulfanilamide can be complicated by competing N1-alkylation and potential over-alkylation.

This is where this compound emerges as a compound of strategic importance. The diacetylation process effectively "protects" both nitrogen atoms, rendering the molecule temporarily inert to many reagents.[1] More importantly, the two acetyl groups exhibit differential chemical lability, allowing for selective removal. This controlled, stepwise deprotection is the key that unlocks a vast potential for precise molecular architecture, transforming a simple precursor into a versatile synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its synthesis, purification, and use as a reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5626-90-4; 29591-86-4[1][3][4][5]
Molecular Formula C₁₀H₁₂N₂O₄S[3]
Molecular Weight 256.28 g/mol [1][3]
Appearance White to off-white crystalline solid[3][4]
Melting Point ~267 °C (decomposes)[4][5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]
Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the diacetylated structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, typically appearing as two doublets in the δ 7.2–7.8 ppm range, indicative of a para-substituted benzene ring. Crucially, two sharp singlet peaks between δ 2.1–2.3 ppm confirm the presence of the two chemically non-equivalent acetyl (CH₃) groups on the N1 and N4 nitrogens.[1]

  • FT-IR Spectroscopy: Infrared spectroscopy clearly identifies the key functional groups. Strong absorption bands around 1700 cm⁻¹ and 1670 cm⁻¹ correspond to the C=O stretching vibrations of the N-acetylsulfamoyl and acetamido groups, respectively. The sulfonamide group (SO₂) is confirmed by its characteristic asymmetric and symmetric S=O stretching vibrations, typically found near 1350 cm⁻¹ and 1160 cm⁻¹.[1]

  • Mass Spectrometry: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 257.1.[1]

Table 2: Key Spectroscopic Data for this compound

TechniqueFeatureTypical Chemical Shift / WavenumberAssignment
¹H NMR Singletδ 2.1–2.3 ppm2 x CH₃ (Acetyl groups)
Doublets (2)δ 7.2–7.8 ppmAromatic protons
FT-IR Strong Stretch~1700 cm⁻¹C=O (N1-acetylsulfamoyl)
Strong Stretch~1670 cm⁻¹C=O (N4-acetamido)
Strong Stretches~1350 & ~1160 cm⁻¹Asymmetric & Symmetric S=O (Sulfonamide)
MS (ESI+) Molecular Ionm/z ~257.1[M+H]⁺

Synthesis of this compound: A Standard Protocol

The most direct and well-documented method for preparing this compound is the exhaustive acetylation of sulfanilamide.[1] The use of an excess of the acetylating agent is critical to ensure the reaction proceeds past the monoacetylated intermediate to the desired diacetylated product.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sulfanilamide (1.0 eq) in acetic anhydride (3.0-4.0 eq).

  • Catalyst Addition: Carefully add pyridine (1.5-2.0 eq) to the suspension. Pyridine acts as both a basic catalyst and a solvent, neutralizing the acetic acid byproduct formed during the reaction.[1]

  • Reaction Execution: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and pyridine. The solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Dry the purified product under vacuum and confirm its identity and purity using the spectroscopic methods outlined in Section 2.

G cluster_input Starting Materials cluster_process Process cluster_output Final Product Sulfanilamide Sulfanilamide Reaction Reflux (130-140 °C, 2-3h) Sulfanilamide->Reaction Reagents Acetic Anhydride (Excess) Pyridine Reagents->Reaction Workup Quench in Ice Water (Precipitation) Reaction->Workup Purification Vacuum Filtration & Recrystallization Workup->Purification Product This compound Purification->Product G Start This compound Product N1-Acetylsulfanilamide (N4-amine is free) Start->Product Selective N4-Hydrolysis Reagent Dilute NaOH (aq) Methanol, RT Reagent->Product Byproduct Sodium Acetate Product->Byproduct

Caption: Selective N4-deacetylation of this compound.

Applications in the Synthesis of Complex Derivatives

With the N4-amino group selectively exposed, N1-acetylsulfanilamide becomes a powerful intermediate for building molecular complexity in a controlled manner.

Synthesis of N4-Substituted Sulfanilamide Derivatives

This strategy is ideal for synthesizing derivatives where specific functionalities are required on the N4-aniline nitrogen. This is a common objective in the design of targeted therapeutics, such as novel carbonic anhydrase inhibitors or antibacterials. [6]The general workflow involves:

  • Protection: Synthesize this compound.

  • Selective Deprotection: Generate N1-acetylsulfanilamide.

  • N4-Functionalization: Perform the desired reaction (e.g., reductive amination, acylation, alkylation) on the free N4-amino group.

  • Final Deprotection (Optional): Remove the remaining N1-acetyl group under harsher conditions (e.g., stronger acid or base) if the free sulfonamide is desired.

G Start Sulfanilamide Protected This compound Start->Protected Acetylation Intermediate N1-Acetylsulfanilamide (Selective N4-Deprotection) Protected->Intermediate Mild Base N4_Func N4-Functionalized Intermediate Intermediate->N4_Func R-X / N4-Reaction Final_Product N4-Substituted Sulfanilamide Derivative N4_Func->Final_Product N1-Deprotection (Optional)

Caption: General synthetic strategy using this compound.

A Building Block for Nitrogen-Containing Heterocycles

Aromatic amines are classic precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active compounds. [7]The N1-acetylsulfanilamide intermediate, with its free aniline group, is an excellent substrate for cyclization reactions. For example, it can be reacted with β-ketoesters in a Conrad-Limpach synthesis to form quinolone structures, or with 1,2-dicarbonyl compounds to form pyrazines, providing a direct route to incorporating the pharmacologically important sulfamoylphenyl moiety into diverse heterocyclic systems.

Conclusion and Future Outlook

This compound is more than just a simple derivative; it is a strategic tool that enables precision and control in sulfonamide chemistry. Its value lies in a simple, yet powerful, three-step logic: protect, selectively expose, and functionalize. This approach provides a reliable and scalable route to complex sulfanilamide derivatives that would be difficult or impossible to access through direct synthesis. For researchers in drug development, mastering the use of this building block opens the door to novel chemical space, facilitating the exploration of structure-activity relationships and the design of highly targeted and effective therapeutic agents. As medicinal chemistry continues to demand greater molecular complexity and precision, the role of such well-defined, versatile building blocks will only become more critical.

References

  • This compound | 5626-90-4 - Benchchem.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. [Link]

  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC - NIH. [Link]

  • Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds - PubMed. [Link]

  • 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed. [Link]

Sources

Spectroscopic Elucidation of N,N'-Diacetylsulfanilamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N'-Diacetylsulfanilamide is a derivative of the foundational antibacterial agent, sulfanilamide. The acetylation of both the aniline and sulfonamide nitrogens significantly alters the molecule's physicochemical properties and pharmacological profile. As a key reference compound in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount. Spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of this molecule.

This technical guide offers an in-depth exploration of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific principles and experimental considerations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

Experimental Protocol: KBr Pellet Method

A common and effective method for analyzing solid samples like this compound is the potassium bromide (KBr) pellet technique.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_analysis FT-IR Analysis A Grind 1-2 mg of This compound B Mix with ~200 mg of dry KBr powder A->B C Press into a transparent pellet B->C D Place pellet in sample holder C->D E Acquire spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) D->E F Process data (baseline correction, peak picking) E->F

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

FT-IR Data for this compound

The following table summarizes the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300MediumN-H StretchAmide (secondary)
~3100-3000MediumC-H StretchAromatic
~1700StrongC=O StretchAmide I (acetyl)
~1600MediumC=C StretchAromatic
~1540MediumN-H Bend, C-N StretchAmide II
~1350StrongS=O Asymmetric StretchSulfonamide
~1160StrongS=O Symmetric StretchSulfonamide
~850StrongC-H Out-of-plane Bendp-disubstituted benzene
Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound is rich with information that confirms its structure. The presence of a band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The strong absorption at approximately 1700 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretch of the acetyl groups. The aromatic nature of the molecule is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching in the 1600 cm⁻¹ region. The two strong bands at approximately 1350 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group in the sulfonamide moiety, respectively. Finally, the strong absorption around 850 cm⁻¹ suggests a para-disubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the precise frequency required is dependent on the chemical environment of the nucleus.

Experimental Protocol: NMR Sample Preparation

For NMR analysis, the sample must be dissolved in a deuterated solvent to avoid overwhelming the spectrum with solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis A Weigh ~10-20 mg of This compound B Dissolve in ~0.7 mL of DMSO-d₆ A->B C Transfer to an NMR tube B->C D Place tube in NMR spectrometer C->D E Acquire ¹H and ¹³C spectra D->E F Process data (phasing, baseline correction, referencing) E->F

Caption: Workflow for preparing and analyzing an NMR sample.

¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HNH -SO₂
~7.8Doublet2HAromatic H (ortho to -NHAc)
~7.7Doublet2HAromatic H (ortho to -SO₂NHAc)
~2.1Singlet3HCH ₃-CO (aniline)
~2.0Singlet3HCH ₃-CO (sulfonamide)
¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~169C =O (aniline)
~168C =O (sulfonamide)
~142Aromatic C (ipso to -NHAc)
~138Aromatic C (ipso to -SO₂NHAc)
~129Aromatic C H (ortho to -SO₂NHAc)
~119Aromatic C H (ortho to -NHAc)
~24C H₃ (aniline)
~23C H₃ (sulfonamide)
Interpretation of the NMR Spectra

The ¹H NMR spectrum provides a clear fingerprint of the proton environments. The downfield singlet at approximately 10.5 ppm is characteristic of the sulfonamide N-H proton. The aromatic region displays two doublets, consistent with a para-substituted benzene ring. The two distinct singlets at around 2.1 and 2.0 ppm, each integrating to three protons, correspond to the two non-equivalent acetyl methyl groups.

The ¹³C NMR spectrum further corroborates the structure. The two carbonyl carbons of the acetyl groups resonate at approximately 169 and 168 ppm. The four distinct signals in the aromatic region confirm the para-substitution pattern. The two upfield signals at around 24 and 23 ppm are assigned to the two acetyl methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis MS Analysis A Introduce a small amount of sample into the ion source B Ionize with a 70 eV electron beam A->B C Separate ions by mass-to-charge ratio B->C D Detect ions and generate mass spectrum C->D

A Technical Guide to the Role of N,N'-Diacetylsulfanilamide in Sulfonamide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of sulfonamides marked a watershed moment in medicine, ushering in the era of chemotherapy.[1][2] Central to this story is not just the active molecule, sulfanilamide, but also its various derivatives, which played crucial roles as intermediates, metabolites, and prodrugs. This technical guide provides an in-depth examination of N,N'-diacetylsulfanilamide, a diacetylated derivative of sulfanilamide. We will explore its chemical properties, synthesis, and its pivotal, albeit indirect, role in the field. This document will elucidate why this compound itself is biologically inactive and clarify its function as a prodrug that requires in vivo metabolic activation. This guide is intended for researchers and professionals in drug development, offering a detailed look at the foundational concepts of prodrug design and structure-activity relationships (SAR) that emerged from these early antibacterial agents.

Introduction: The Dawn of the Antibacterial Era

The journey of sulfonamide discovery began not with a clear therapeutic goal, but with research into industrial dyes. In the 1930s, Gerhard Domagk, working at Bayer, discovered that a red dye named Prontosil possessed remarkable antibacterial activity against streptococcal infections in mice and humans.[2][3][4] This groundbreaking discovery, which earned Domagk the Nobel Prize in 1939, quickly led to a critical revelation by researchers at the Pasteur Institute in 1936. They demonstrated that Prontosil was, in fact, a prodrug.[3] In the body, it was metabolized into the simpler, colorless compound, sulfanilamide, which was the true active antibacterial agent.[1][3] This finding was monumental; it not only unleashed a "sulfa craze" with the synthesis of thousands of sulfanilamide derivatives but also firmly established the concept of "bioactivation" in medicine.[1]

This compound emerges in this context as a derivative where both the N1 (sulfonamide) and N4 (aniline) nitrogen atoms of sulfanilamide are acetylated. Understanding its properties is key to appreciating the strict structural requirements for sulfonamide activity.

The Mechanism of Action: Why Sulfanilamide Works and this compound Doesn't

The antibacterial power of sulfonamides lies in their ability to disrupt a critical metabolic pathway in bacteria that is absent in humans.[1][5]

2.1. The Folic Acid Synthesis Pathway

Bacteria synthesize folic acid (vitamin B9) de novo, a process essential for producing nucleotides and certain amino acids, which are vital for DNA replication and growth.[6][7] A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (p-ABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[5][7][8] Humans do not possess this pathway and instead acquire folic acid from their diet, which is why sulfonamides are selectively toxic to bacteria.[1][5]

2.2. Competitive Inhibition by Sulfanilamide

Sulfanilamide is a structural analog of p-ABA.[1][6] This molecular mimicry allows it to bind to the active site of DHPS, acting as a competitive inhibitor and blocking the synthesis of dihydropteroic acid, a folic acid precursor.[5][6][7] This bacteriostatic action halts bacterial growth and multiplication.[1]

2.3. The Inactivity of this compound

The antimicrobial efficacy of sulfonamides is critically dependent on a free para-amino group (at the N4 position), which is essential for the structural analogy to p-ABA.[6] In this compound, this crucial N4-amino group is blocked by an acetyl group. Furthermore, the N1-sulfonamide nitrogen is also acetylated.

This diacetylation renders the molecule inactive for two primary reasons:

  • Loss of Structural Mimicry : The acetylated N4-amino group can no longer mimic p-ABA, preventing the molecule from binding to the DHPS active site. Research has confirmed that disubstitution of the arylamine group leads to a complete loss of inhibitory activity against DHPS.[6]

  • Altered Electronic Properties : The N1-acetyl group significantly modifies the electronic character and acidity of the sulfonamide moiety, further disrupting any potential interaction with the enzyme.[6]

Therefore, this compound has no direct, inherent antibacterial activity.[6][9] Its only path to efficacy is through metabolic conversion.

The following diagram illustrates the bacterial folic acid pathway and the inhibitory role of sulfanilamide.

FolicAcidPathway cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (p-ABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Product THF Tetrahydrofolate (THF) DHF->THF via DHFR DNA Nucleotide & Amino Acid Synthesis -> DNA THF->DNA Sulfanilamide Sulfanilamide (Active Drug) Sulfanilamide->DHPS Competitive Inhibition Diacetyl This compound (Inactive Prodrug) Metabolism In Vivo Metabolism (Deacetylation) Diacetyl->Metabolism Metabolism->Sulfanilamide Activation

Caption: Competitive inhibition of DHPS by sulfanilamide, blocking the bacterial folic acid pathway.

The Prodrug Concept: Metabolic Activation

This compound is a classic example of a prodrug—a medication administered in an inactive form that is metabolized into an active drug in vivo.[6][10][11]

3.1. In Vivo Deacetylation For this compound to exert an antibacterial effect, it must first undergo metabolic conversion back to the active sulfanilamide by cleaving the acetyl groups.[6] N-acetylation is a primary metabolic pathway for sulfanilamide in humans, and this process can be reversible.[12][13] The body's enzymes, such as N-acetyltransferases, can both add and remove these acetyl groups.[13] The removal of the acetyl group from the N4 position is the critical step that unmasks the free amino group, restoring the molecule's ability to compete with p-ABA.

3.2. Implications for Drug Delivery While not used as a frontline antibiotic, the study of derivatives like this compound was instrumental. Modifying a parent drug, for instance through acetylation, can alter its physicochemical properties, such as solubility and stability.[6] This prodrug approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The chemical modifications in this compound lead to distinct physicochemical and biological properties when compared to the parent sulfanilamide.

PropertySulfanilamideThis compoundN4-AcetylsulfanilamideReference
Molecular Formula C₆H₈N₂O₂SC₁₀H₁₂N₂O₄SC₈H₁₀N₂O₃S[14],[6],[15]
Molecular Weight 172.21 g/mol 256.28 g/mol 214.24 g/mol [12],[15]
pKa 10.7N/A10.6[12]
Water Solubility 14,800 mg/L (at pH 7.0)Lower than sulfanilamide (modified)1,250 mg/L (at pH 5.5)[12],[6]
In Vitro Activity ActiveInactiveInactive[6],[9]
Mechanism DHPS InhibitorProdrug (requires deacetylation)Inactive Metabolite[6],[9]

Experimental Protocols & Workflows

5.1. Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive acetylation of sulfanilamide using an excess of an acetylating agent like acetic anhydride.[6]

Objective: To acetylate both the N1 and N4 nitrogen atoms of sulfanilamide.

Materials:

  • Sulfanilamide

  • Acetic anhydride (excess)

  • Pyridine (as a base/catalyst)

  • Appropriate reaction solvent (e.g., glacial acetic acid)

  • Ice bath

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Dissolve a known quantity of sulfanilamide in a suitable solvent, such as glacial acetic acid, in a reaction flask.

  • Add a catalyst, such as pyridine, to the solution.

  • Cool the mixture in an ice bath to control the exothermic reaction.

  • Slowly add an excess amount (e.g., 3-4 molar equivalents) of acetic anhydride to the cooled, stirring solution. The excess is critical to drive the reaction to diacetylation over monoacetylation.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the crude this compound product.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove residual acid and pyridine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

  • Dry the final product and confirm its identity and purity using spectroscopic methods (e.g., NMR, IR) and melting point analysis.

5.2. Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) and can be used to demonstrate the inactivity of this compound compared to sulfanilamide.

Objective: To compare the MIC of sulfanilamide and this compound against a susceptible bacterial strain (e.g., E. coli ATCC 25922).

Materials:

  • Sulfanilamide and this compound stock solutions (in DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Incubator (35-37°C)

Procedure:

  • Serial Dilution: Dispense 50 µL of CAMHB into wells of a 96-well plate. Create a 2-fold serial dilution of each test compound by adding 50 µL of the stock solution to the first well, mixing, and transferring 50 µL to the next well, continuing across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in broth, no drug) and a negative control (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[16]

Expected Outcome: Sulfanilamide will show a clear MIC value, while this compound will show no inhibition of growth at comparable concentrations, confirming its in vitro inactivity.[6][9]

The following diagram outlines a typical workflow for synthesizing and evaluating a potential prodrug like this compound.

DrugEvaluationWorkflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Parent Drug (Sulfanilamide) synthesis Chemical Synthesis (e.g., Acetylation) start->synthesis prodrug Prodrug Candidate (this compound) synthesis->prodrug physchem Physicochemical Characterization (Solubility, Stability) prodrug->physchem mic_assay Antibacterial Assay (MIC Determination) prodrug->mic_assay pk_study Pharmacokinetic Study (Animal Model) prodrug->pk_study Proceed if hypothesis is prodrug action mic_result Result: Inactive mic_assay->mic_result metabolism Metabolic Analysis (Detect Parent Drug) pk_study->metabolism efficacy Efficacy Study (Infection Model) pk_study->efficacy efficacy_result Result: Active efficacy->efficacy_result end Conclusion: Valid Prodrug efficacy_result->end

Caption: A generalized workflow for the synthesis and evaluation of a prodrug candidate.

Conclusion and Future Perspectives

This compound serves as a powerful case study in the foundational principles of medicinal chemistry. Its story is not one of direct therapeutic application but of critical scientific elucidation. By comparing its properties to the active parent, sulfanilamide, early researchers solidified the structure-activity relationships that govern this entire class of drugs, primarily the non-negotiable requirement of a free N4-amino group.

This molecule elegantly illustrates the prodrug concept, where chemical modification can render a drug temporarily inactive, with its therapeutic potential locked away until metabolic processes release the active form. The principles learned from this compound and other early sulfonamide derivatives continue to inform modern drug design, where prodrug strategies are routinely employed to enhance solubility, improve bioavailability, and target drug delivery more effectively.[11][17][18] It stands as a testament to the idea that even "inactive" molecules can play a vital role in the discovery and development of life-saving medicines.

References

  • Ayub, Z., Ayub, S., & Shakoor, M. (2013). Sulfa allergy: cross-reactivity versus multiple concurrent allergies. American Journal of Infectious Diseases, 4, 148-154.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Retrieved from [Link]

  • Lees, P., Pelligand, L., Giraud, E., & Toutain, P-L. (n.d.). A history of antimicrobial drugs in animals: Evolution and revolution. Improve Veterinary Education. Retrieved from [Link]

  • Yun, M. K., Wu, Y., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.
  • Bourne, C. R., et al. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 9, 2976.
  • Waller, H., et al. (2008). Dihydropteroate synthase from Streptococcus pneumoniae: structure, ligand recognition and mechanism of sulfonamide resistance. Biochemical Journal, 412(2), 277-286.
  • Sneader, W. (2001). History of Sulfonamides. In Comprehensive Medicinal Chemistry II (Vol. 1, pp. 43-66). Elsevier.
  • bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Ghosh, S. J., et al. (2021). Mode of action of sulfonamides on Tetrahydrofolate synthesis pathway.
  • Farooq, A., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844.
  • BenchChem. (2025). Application Notes & Protocols: Evaluating the Antibacterial Activity of Sulfonamides. BenchChem.
  • van der Stek, W. J. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Veterinary Quarterly, 7(1), 70-72.
  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 678.
  • Isik, K., & Özdemir-Kocak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Tropical Journal of Pharmaceutical Research, 7(3), 1033-1039.
  • BenchChem. (2025). In vitro comparison of the antibacterial activity of different sulfa drugs. BenchChem.
  • Weinstein, L., & Murphy, E. B. (1952). Comparison of antibacterial activity of single and combined sulfonamides. Proceedings of the Society for Experimental Biology and Medicine, 80(3), 519-522.
  • YouTube. (2021, May 24). Synthesis of Sulphanilamide. Retrieved from [Link]

  • Vree, T. B., & Hekster, Y. A. (1985). Clinical Pharmacokinetics of Sulfonamides and Their Metabolites. Karger.
  • Department of Chemistry, University of Massachusetts Amherst. (n.d.). Synthesis of Sulfanilamide. Retrieved from [Link]

  • ResearchGate. (2022). Metabolic activation pathways for NDMA and NDEA. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(38), 26685-26705.
  • National Institutes of Health. (2023). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central.
  • Olagboye, S. A., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Medicinal Chemistry, 2014, 853510.
  • National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide. PubChem. Retrieved from [Link]

  • Robertson, J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 27(25), 30991-31005.
  • ResearchGate. (2015). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts.
  • Lin, H. O., & Guillory, J. K. (1974). Physical properties of four polymorphic forms of sulfanilamide I: Densities, refractive indexes, and X-ray diffraction measurements. Journal of Pharmaceutical Sciences, 63(1), 145-146.
  • National Institutes of Health. (2022). A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity. PubMed Central.
  • Bundgaard, H., & Larsen, J. D. (1988). N-sulfonyl imidates as a novel prodrug form for an ester function or a sulfonamide group. Journal of Medicinal Chemistry, 31(11), 2066-2069.
  • National Institutes of Health. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PubMed Central.
  • El-Kadi, A. O. S., et al. (2016). Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification. Basic & Clinical Pharmacology & Toxicology, 119(6), 565-571.
  • Wang, Y., et al. (2007). Synthesis and characterization of 9-[P-(N, N-dipropyl sulfamide)] benzoylamino-1,2,3,4-4H-acridine--a potential prodrug for the CNS delivery of tacrine. Yao Xue Xue Bao, 42(1), 57-62.
  • Li, J., et al. (2011). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters, 21(1), 253-257.
  • National Institutes of Health. (2023). Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Sulfanilamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2021).
  • Khandelia, P., & Sharma, S. (2020). Emerging role of N4-acetylcytidine modification of RNA in gene regulation and cellular functions. Molecular Biology Reports, 47(11), 9189-9199.
  • National Institutes of Health. (2022).
  • ResearchGate. (2007). Pathways for niacin metabolism. Retrieved from [Link]

  • National Institutes of Health. (2023).

Sources

The Strategic Utility of N,N'-Diacetylsulfanilamide as a Cornerstone Intermediate in Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The sulfonamide functional group remains a privileged scaffold in modern medicinal chemistry, extending far beyond its historical antibacterial origins. Within this chemical class, N,N'-Diacetylsulfanilamide emerges as a pivotal, yet under-appreciated, intermediate. Its unique structural feature—the differential reactivity of its two acetylated nitrogen centers—offers a strategic advantage for the regioselective synthesis of a diverse array of sulfanilamide derivatives. This guide provides a comprehensive exploration of the synthesis, characterization, and strategic application of this compound as a versatile building block. We will delve into the mechanistic underpinnings of its synthetic utility, present validated, step-by-step protocols for its preparation and selective deacetylation, and showcase its application in the synthesis of advanced derivatives. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel sulfonamide-based therapeutic agents.

Introduction: The Rationale for this compound in Modern Drug Discovery

The enduring legacy of sulfonamides in chemotherapy is a testament to their remarkable chemical versatility and broad spectrum of biological activities. From their initial application as antibacterial agents to their contemporary use as diuretics, anticonvulsants, and anti-inflammatory drugs, the sulfanilamide core continues to be a fertile ground for therapeutic innovation. The synthesis of new sulfanilamide derivatives often necessitates the strategic protection and deprotection of the aniline (N4) and sulfonamide (N1) nitrogens to achieve the desired substitution patterns.

This compound presents an elegant solution to this synthetic challenge. The acetylation of both nitrogen atoms in the parent sulfanilamide molecule serves two critical functions:

  • Deactivation of the Aromatic Ring: The strongly electron-withdrawing N-acetylsulfamoyl group significantly deactivates the aromatic ring towards electrophilic substitution, preventing undesired side reactions.

  • Differential Reactivity for Selective Deprotection: The N4-acetamido group is significantly more labile to hydrolysis under basic conditions compared to the N1-acetylsulfamoyl group. This disparity in reactivity is the cornerstone of this compound's utility, enabling the selective unmasking of the N4-amino group to yield N1-acetylsulfanilamide. This intermediate is a valuable precursor for a wide range of derivatization reactions at the now-free aniline nitrogen.

This guide will provide the practical knowledge and theoretical understanding necessary to harness the full potential of this compound as a strategic intermediate in the synthesis of novel sulfonamide derivatives.

Synthesis and Characterization of this compound

The preparation of this compound is a straightforward acetylation of sulfanilamide. The key to a high yield of the diacetylated product is the use of an excess of the acetylating agent and appropriate reaction conditions to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

  • Sulfanilamide

  • Acetic anhydride

  • Pyridine (optional, as catalyst and acid scavenger)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sulfanilamide in a minimal amount of glacial acetic acid.

  • Add a 3- to 4-fold molar excess of acetic anhydride to the suspension.

  • Optionally, add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of cold deionized water with stirring to precipitate the product and quench the excess acetic anhydride.

  • Collect the crude this compound by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a white crystalline solid.

  • Dry the purified product in a vacuum oven.

Expected Yield: 80-90%

Characterization Data

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity before its use in subsequent reactions.

Property Value
Molecular Formula C₁₀H₁₂N₂O₄S
Molecular Weight 256.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 267 °C (decomposes)
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
¹H NMR (DMSO-d₆, ppm) δ 10.5-11.5 (br s, 1H, SO₂NH), δ 7.6-7.9 (m, 4H, Ar-H), δ 2.1-2.3 (s, 6H, 2 x COCH₃). The aromatic protons typically appear as a set of doublets.
¹³C NMR (DMSO-d₆, ppm) δ ~170 (C=O, N-acetyl), δ ~168 (C=O, N-sulfamoyl), δ ~142 (Ar-C), δ ~138 (Ar-C), δ ~128 (Ar-C), δ ~118 (Ar-C), δ ~24 (CH₃).
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1700 (C=O stretch, amide I), ~1600 (aromatic C=C stretch), ~1350 and ~1160 (S=O stretch, asymmetric and symmetric).

The Strategic Core: Selective Deacetylation to N1-Acetylsulfanilamide

The true synthetic power of this compound lies in the ability to selectively remove the N4-acetyl group. This is achieved through a carefully controlled alkaline hydrolysis. The N1-acetyl group, being part of a sulfonamide, is significantly more resistant to hydrolysis due to the delocalization of the nitrogen lone pair onto the two sulfonyl oxygens, which reduces the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.

Mechanistic Insight into Selective Hydrolysis

The selective hydrolysis is a classic example of exploiting differential reactivity. The N4-acetamido group behaves as a typical aromatic amide, susceptible to nucleophilic attack by hydroxide ions at the carbonyl carbon. In contrast, the N1-acetylsulfamoyl group is a much poorer substrate for hydrolysis under the same conditions.

Diagram: Selective Hydrolysis Workflow

selective_hydrolysis start This compound in Solution reagent Controlled Addition of Aqueous Base (e.g., NaOH) start->reagent Step 1 hydrolysis Selective N4-Acetamide Hydrolysis reagent->hydrolysis Step 2 intermediate N1-Acetylsulfanilamide (Precipitates upon acidification) hydrolysis->intermediate Step 3 workup Acidification, Filtration, and Washing intermediate->workup Step 4 product Pure N1-Acetylsulfanilamide workup->product Step 5

Caption: Workflow for the selective hydrolysis of this compound.

Experimental Protocol: Selective Synthesis of N1-Acetylsulfanilamide

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Deionized water

  • pH indicator paper

Procedure:

  • Dissolve this compound in a dilute aqueous solution of sodium hydroxide (e.g., 0.5 M NaOH) at room temperature with stirring. Use a molar equivalent of NaOH to the substrate.

  • Gently warm the solution to 50-60 °C and maintain for 30-60 minutes. Monitor the reaction progress by TLC to observe the disappearance of the starting material and the appearance of the mono-deacetylated product.

  • After the reaction is complete, cool the solution in an ice bath.

  • Slowly and with vigorous stirring, acidify the solution with dilute hydrochloric acid until the pH is approximately 5-6. This will cause the N1-acetylsulfanilamide to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure N1-acetylsulfanilamide.

  • Dry the purified product under vacuum.

Expected Yield: 70-85%

Application in Derivative Synthesis: A Case Study

With the N4-amino group now selectively exposed, N1-acetylsulfanilamide is primed for a variety of derivatization reactions. A common and powerful application is in the synthesis of heterocyclic sulfonamides, many of which exhibit potent biological activities. This is often achieved through a condensation reaction with a suitable heterocyclic precursor, followed by the removal of the remaining N1-acetyl protecting group.

Synthesis of a Sulfanilamido-thiazole Derivative

This example illustrates the synthesis of a thiazole-containing sulfonamide, a scaffold present in several antimicrobial drugs.

Diagram: Derivative Synthesis Pathway

derivative_synthesis start N1-Acetylsulfanilamide step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 diazonium Diazonium Salt Intermediate step1->diazonium step2 Coupling with a Thiazole Derivative diazonium->step2 coupled_product N1-Acetyl-Sulfanilamido- thiazole Derivative step2->coupled_product step3 Acid Hydrolysis (e.g., reflux in HCl) coupled_product->step3 final_product Final Sulfanilamido-thiazole Derivative step3->final_product

Caption: General pathway for the synthesis of a sulfanilamido-thiazole derivative.

General Protocol for N1-Acetyl Group Removal

The final step in many synthetic sequences involving this compound as an intermediate is the removal of the N1-acetyl group. This is typically accomplished under more forcing acidic or basic conditions than those used for the selective N4-deacetylation.

Acidic Hydrolysis:

  • Suspend the N1-acetylated derivative in dilute hydrochloric acid (e.g., 2-4 M HCl).

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the final product.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is more than just a simple derivative of sulfanilamide; it is a strategically designed intermediate that offers a reliable and efficient route to a wide range of selectively substituted sulfonamides. The differential reactivity of its two acetyl groups provides a powerful handle for medicinal chemists to control the course of their synthetic endeavors. By mastering the synthesis and selective deacetylation of this key intermediate, researchers can significantly streamline the preparation of novel sulfonamide-based compounds, accelerating the pace of drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in their quest for new and improved therapeutic agents.

References

Methodological & Application

Application Note & Protocol: High-Purity N,N'-Diacetylsulfanilamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of N,N'-diacetylsulfanilamide, a key derivative of the foundational sulfanilamide class of molecules. While the synthesis of this compound via the acetylation of sulfanilamide is straightforward, achieving the high purity required for analytical standards and pharmaceutical development necessitates an effective purification strategy.[1] This application note details an optimized recrystallization protocol, grounded in the physicochemical principles of solubility. We will explore the rationale behind solvent selection, provide a step-by-step experimental workflow, and discuss methods for validating the purity of the final product. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.

Introduction: The Rationale for Purification

This compound is synthesized by the acetylation of sulfanilamide, typically using an excess of an acetylating agent like acetic anhydride.[1] This reaction can result in a mixture of the desired diacetylated product, the monoacetylated intermediate (N4-acetylsulfanilamide), and unreacted sulfanilamide. For applications in drug development, medicinal chemistry, and as an analytical reference standard, the removal of these impurities is paramount.

Recrystallization is the gold standard for purifying nonvolatile organic solids. The technique leverages the principle that the solubility of most solids increases with temperature.[2][3] By dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the desired compound crystallizes out in a purer form, while impurities remain dissolved in the mother liquor.[3] The formation of a crystal lattice is a highly selective process that tends to exclude molecules that do not fit, resulting in a significant increase in purity.[4]

Physicochemical Properties & Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent.[5] An ideal solvent should exhibit a steep solubility curve for the compound of interest—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][5] Additionally, the solvent should not react with the compound and should be sufficiently volatile to be easily removed from the purified crystals.[6]

Key Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄S[7]
Molecular Weight 256.28 g/mol [7]
Appearance White to off-white solid/powder[7]
Melting Point 267 °C (decomposes)[8]
Purity (Commercial) >98.0% (HPLC)[9]

Solvent System Rationale:

For this compound, a mixed solvent system of ethanol and water is highly effective. The compound is moderately polar and exhibits good solubility in hot ethanol. Water, in which the compound is less soluble, acts as an anti-solvent. By creating a saturated solution in a minimal amount of hot ethanol and then carefully adding water, the solubility of the this compound is reduced, promoting crystallization upon cooling. A common and effective ratio for this system is a 1:3 mixture of ethanol to water, which has been shown to yield purities greater than 95%.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials & Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol/water (1:3) solvent A->B C Heat & stir until fully dissolved B->C D Remove from heat, allow slow cooling to RT C->D E Place in ice bath to maximize yield D->E F Collect crystals via vacuum filtration E->F G Wash with ice-cold solvent F->G H Dry crystals under vacuum or in oven G->H I Final Product H->I Pure this compound

Sources

Introduction: The Role of N,N'-Diacetylsulfanilamide in Modern Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of N,N'-Diacetylsulfanilamide as an Analytical Standard

This compound is a diacetylated derivative of sulfanilamide, the foundational compound of the sulfa class of antibiotics. While sulfanilamide's mechanism of action involves competitively inhibiting the bacterial enzyme dihydropteroate synthetase (DHPS) to block folic acid synthesis, the acetylation of both the N1 (sulfonamide) and N4 (aniline) nitrogens in this compound significantly alters its biological activity.[1] This modification renders the molecule largely inactive as an antibiotic because the N4-acetyl group prevents it from mimicking para-aminobenzoic acid (p-ABA), the natural substrate for DHPS.[1][2][3]

However, this chemical stability and structural relationship to a major drug class make this compound an invaluable tool in analytical chemistry. It serves as a critical analytical standard for the development, validation, and quality control of analytical methods for sulfanilamide and related pharmaceutical compounds. Its primary utility lies in its role as a characterized impurity, a reference for chromatographic peak identification, and a standard for quantitative assays. This guide provides a comprehensive overview and detailed protocols for its effective use in a research and drug development setting.

Section 1: Physicochemical Properties and Characterization of the Analytical Standard

The absolute integrity of an analytical standard is the bedrock of reliable quantitative analysis. Before use, the identity and purity of this compound must be unequivocally confirmed. A supplier's Certificate of Analysis (CoA) provides the initial data, which should be verified in-house.

Key Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name N-[4-(N-acetylsulfamoyl)phenyl]acetamide[4]
Synonyms This compound[4][5][6][7][8]
CAS Number 5626-90-4 (also cited as 29591-86-4)[1][4][5][6][7][8]
Molecular Formula C₁₀H₁₂N₂O₄S[1][4]
Molecular Weight 256.28 g/mol [1][4]
Appearance White to off-white crystalline powder
Melting Point ~267 °C (decomposes)[5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[6]
Spectroscopic Identity Confirmation

Spectroscopic techniques provide a structural fingerprint of the molecule, confirming its identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify key functional groups. Characteristic absorption bands for this compound include strong C=O stretching vibrations from the two amide groups and the symmetric/asymmetric S=O stretches of the sulfonamide group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the proton environment. Key signals include two distinct singlets for the two acetyl (CH₃) groups and a set of doublets in the aromatic region (δ 7.2–7.8 ppm) characteristic of a para-substituted benzene ring. ¹³C NMR provides further confirmation of the carbon skeleton.[1]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode is typically used. The molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 257.1.[1] Fragmentation patterns, such as the loss of an acetyl group (42 Da), provide further structural evidence.[1]

Section 2: Core Applications in Pharmaceutical Analysis

The utility of a well-characterized this compound standard is multifaceted, primarily revolving around ensuring the accuracy and reliability of analytical methods for active pharmaceutical ingredients (APIs).

Impurity Profiling and Identification

Impurity profiling—the identification, quantification, and control of impurities in drug substances—is a critical regulatory requirement for ensuring drug safety and efficacy.[9][10] this compound can arise as a process-related impurity during the synthesis of other sulfonamides or as a degradation product.

Using a certified this compound standard allows analysts to:

  • Confirm Peak Identity: In a chromatogram (e.g., HPLC, GC), the retention time of a peak in a test sample can be definitively matched to the standard.

  • Develop Stability-Indicating Methods: During forced degradation studies, the standard helps to track the formation of this specific degradant under various stress conditions (e.g., acid, base, oxidative).

  • Quantify Known Impurities: Once identified, the standard is used to create a calibration curve to accurately quantify the level of this compound impurity in batches of the API, ensuring it remains below the limits set by regulatory bodies like the ICH.[11]

Analytical Method Validation

Validation is the documented process that proves an analytical method is suitable for its intended purpose.[12][13][14] this compound is an essential tool for validating methods designed to analyze sulfanilamide or related drugs, particularly for impurity quantification. According to ICH Q2(R1) guidelines, the following validation parameters are assessed using the standard.[15]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. The standard is used to demonstrate that the this compound peak is well-resolved from the main API and other potential impurities.

  • Linearity: A calibration curve is generated using serial dilutions of the standard to demonstrate a proportional relationship between detector response and concentration over a specified range.

  • Accuracy: Determined by spiking a sample matrix with a known amount of the this compound standard and measuring the recovery.

  • Precision (Repeatability & Intermediate Precision): Assessed by making repeated measurements of a homogenous sample spiked with the standard to check the closeness of agreement between results.[12]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The standard is diluted to low concentrations to establish the minimum levels at which the impurity can be reliably quantified and detected, respectively.

Section 3: Experimental Protocols

The following protocols provide step-by-step methodologies for the qualification and use of this compound. These are representative methods and may require optimization for specific laboratory instrumentation and sample matrices.

Workflow for Qualification and Use of Analytical Standard

G cluster_0 Part 1: Standard Qualification cluster_1 Part 2: Application in Impurity Profiling A Receive this compound (with CoA) B Spectroscopic ID (FT-IR, NMR, MS) A->B C Purity Assay by HPLC (Protocol 3.1) B->C D Compare Data to CoA & Internal Specs C->D E Qualify Standard Lot & Issue Internal CoA D->E G Validate Method using Qualified Standard (LOD/LOQ, Linearity, Accuracy) E->G Use Qualified Standard F Develop HPLC Method for API & Impurities F->G H Routine Analysis of API Batches (Protocol 3.2) G->H I Quantify this compound Against Standard H->I J Report Results vs. Specification I->J

Caption: Workflow for qualifying and using the analytical standard.

Protocol 1: Purity Assessment of this compound Standard by HPLC-UV

Objective: To determine the purity of a new lot of this compound reference standard. High purity (>98.0%) is typically required.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or formic acid for MS-compatible methods)[16]

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). Adjust the aqueous portion to a low pH (e.g., pH 3.0) with phosphoric acid to ensure sharp peak shapes. Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is soluble, such as a small amount of DMSO topped up with mobile phase, to create a stock solution of ~500 µg/mL.

    • Further dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (A typical starting point)[1]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm[1]

    • Run Time: Sufficiently long to elute the main peak and any late-eluting impurities (e.g., 20 minutes).

  • System Suitability:

    • Inject the working standard solution six times.

    • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

    • Theoretical plates should be > 2000 and the tailing factor should be < 2.0.

  • Analysis:

    • Once system suitability is established, inject the working standard solution in duplicate.

    • Integrate all peaks in the chromatogram.

  • Calculation of Purity:

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation Workflow using the Standard

G cluster_0 Method Validation Steps (ICH Q2(R1)) A Standard Stock Solution (this compound) B Specificity (Resolve from API) A->B C Linearity & Range (5-7 Conc. Levels) A->C D Accuracy (Spike Recovery) A->D E Precision (Repeatability) A->E F LOD & LOQ (Signal-to-Noise) A->F G Validated Method B->G C->G D->G E->G F->G

Caption: Use of the standard in key method validation parameters.

Protocol 2: Quantification of this compound as an Impurity in a Sulfanilamide API

Objective: To accurately quantify this compound in a bulk sample of Sulfanilamide API using an external standard method.

Materials:

  • Qualified this compound reference standard

  • Sulfanilamide API test sample

  • All reagents and equipment from Protocol 3.1

Procedure:

  • Preparation of Standard Solutions (Calibration Curve):

    • From the qualified standard stock solution (~500 µg/mL), prepare a series of at least five calibration standards by serial dilution with the mobile phase.

    • The concentration range should bracket the expected impurity level. For an impurity specification of 0.1%, the range might be 0.25 µg/mL to 2.5 µg/mL (assuming a 1 mg/mL API sample concentration).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 50 mg of the Sulfanilamide API test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 1.0 mg/mL.

  • Chromatographic Analysis:

    • Use the same HPLC conditions as in Protocol 3.1, ensuring the method provides good resolution between the main Sulfanilamide peak and the this compound peak.

    • Inject the mobile phase (as a blank), followed by the series of calibration standards, and then the sample solution(s). A check standard should be run periodically to ensure instrument stability.

  • Data Analysis and Calculation:

    • Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.99.

    • Determine the concentration of this compound in the sample solution (C_impurity) from its peak area using the regression equation.

    • Calculate the amount of impurity in the API as a percentage: Impurity (%) = (C_impurity [µg/mL] / C_sample [µg/mL]) x 100 Where C_sample is the concentration of the Sulfanilamide API solution (1000 µg/mL).

Section 4: Data Interpretation and Quality Assurance

  • Peak Purity: For validation, especially for specificity, a photodiode array (PDA) detector can be used to assess peak purity, ensuring the chromatographic peak for this compound is not co-eluting with other impurities.

  • Documentation: All aspects of the standard's qualification, preparation, and use must be meticulously documented in laboratory notebooks. This includes weights, dilutions, instrument parameters, and chromatograms.

  • Stability: The stability of the this compound standard in solution should be assessed. Stock solutions are often stored refrigerated or frozen and checked for degradation before use in critical assays.

Conclusion

This compound, while not a therapeutic agent itself, is a cornerstone of quality control in the pharmaceutical analysis of sulfa drugs. Its role as a well-characterized analytical standard is indispensable for the identification and quantification of impurities and for the robust validation of analytical methods. The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to leverage this compound to ensure the safety, purity, and efficacy of pharmaceutical products, adhering to the stringent requirements of regulatory agencies.

References

  • PubChem. N4-Acetyl-N'-diethylsulfanilamide | C12H18N2O3S | CID 101304. [Link]

  • CHEMICAL POINT. N,N´-Diacetylsulfanilamide. [Link]

  • ResearchGate. Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. [Link]

  • Jetir.Org. A review article on analytical method validation. [Link]

  • Pharma Pathway. ANALYTICAL METHOD VALIDATION IN PHARMA. [Link]

  • Wikipedia. Sulfanilamide. [Link]

  • SIELC Technologies. Separation of N(4)-Acetylsulfadiazine on Newcrom R1 HPLC column. [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • PubMed. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]

  • National Center for Biotechnology Information. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. [Link]

  • PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach. [Link]

  • Taylor & Francis. Sulfanilamides – Knowledge and References. [Link]

  • PubMed. A GC-FID method for quantitative analysis of N,N-carbonyldiimidazole. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • National Center for Biotechnology Information. A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity) in mefenamic acid tablet and pediatric suspension dosage forms: a comparative study with a cost-effective white, green, and blue UPLC method. [Link]

  • ResearchGate. Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. [Link]

  • PubMed. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • ResearchGate. (PDF) Preparation, characterization, applications and analytical studies of some new azo dyes derived from sulfanilamide. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

Sources

Application Notes & Protocols: The Role of N,N'-Diacetylsulfanilamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N,N'-Diacetylsulfanilamide in enzyme inhibition studies. Contrary to typical enzyme inhibitors, this compound functions as a prodrug, requiring metabolic activation to its active form, sulfanilamide. Its primary mechanism of action is the competitive inhibition of the bacterial enzyme Dihydropteroate Synthase (DHPS), a critical component of the folate biosynthesis pathway. This guide elucidates this prodrug mechanism, provides detailed protocols for assessing the inhibition of DHPS by the active metabolite, and offers context on the broader activity of the sulfonamide class against other enzymes, such as Carbonic Anhydrase (CA). The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

The Prodrug Principle: Understanding the Mechanism of Action

This compound is not a direct inhibitor of its primary enzyme target. The acetylation of both the N1 (sulfonamide) and N4 (aniline) nitrogen atoms renders the molecule inactive in its native state.[1] This is because the free N4-aniline amine group is essential for mimicking the natural substrate, para-aminobenzoic acid (p-ABA), and binding to the active site of Dihydropteroate Synthase (DHPS).[1][2]

For this compound to exert its biological effect, it must first undergo in vivo or cellular metabolism, where enzymatic hydrolysis removes the acetyl groups. This biotransformation yields sulfanilamide, the active antibacterial agent. Sulfanilamide is a structural analog of p-ABA and acts as a competitive inhibitor of DHPS.[1][2] By binding to the p-ABA site on the enzyme, it prevents the condensation of p-ABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), thereby halting the production of 7,8-dihydropteroate, a precursor to folic acid.[3][4] Since bacteria must synthesize their own folic acid—a pathway absent in humans—this targeted inhibition is selectively toxic to microorganisms.[2][5]

Due to this mechanism, in vitro assays using purified DHPS enzyme will show little to no inhibition by this compound itself. It serves as an excellent negative control in such assays to demonstrate the structural requirements for inhibition. The relevant protocols for studying this pathway focus on the active metabolite, sulfanilamide.

Mechanism_of_Action Prodrug This compound (Inactive Prodrug) Metabolism Metabolic Deacetylation (e.g., in vivo) Prodrug->Metabolism ActiveDrug Sulfanilamide (Active Inhibitor) Metabolism->ActiveDrug Enzyme Dihydropteroate Synthase (DHPS) ActiveDrug->Enzyme Competitively Inhibits Substrate p-Aminobenzoic Acid (p-ABA) (Natural Substrate) Substrate->Enzyme Binds to Active Site Product Folic Acid Synthesis Blocked Enzyme->Product

Caption: Prodrug activation and competitive inhibition pathway.

Primary Application: Dihydropteroate Synthase (DHPS) Inhibition Assay

This section provides a protocol to assess the inhibitory activity of sulfanilamide (the active form of this compound) against DHPS. A continuous spectrophotometric coupled-enzyme assay is described, which is suitable for determining kinetic parameters and inhibitor potency (e.g., IC₅₀).[6] The assay couples the production of dihydropteroate by DHPS to its reduction by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP⁺, which is monitored by the decrease in absorbance at 340 nm.

Rationale of the Coupled Assay
  • Indirect Measurement: The direct product of the DHPS reaction, 7,8-dihydropteroate, does not have a distinct spectrophotometric signature that is easy to monitor in real-time.

  • Signal Amplification: The coupled reaction utilizes the well-characterized NADPH/NADP⁺ system. The oxidation of NADPH results in a significant decrease in absorbance at 340 nm, providing a robust and sensitive signal.

  • Continuous Monitoring: This method allows for the continuous measurement of the reaction rate, which is essential for accurate kinetic analysis.

Materials and Reagents
  • Enzymes: Recombinant Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR).

  • Substrates: p-Aminobenzoic acid (p-ABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Inhibitors: Sulfanilamide (for positive inhibition) and this compound (as a negative control). Acetazolamide can be used as a standard inhibitor.

  • Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.3) containing MgCl₂ (e.g., 10 mM).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.

  • Equipment: UV-transparent 96-well microplate and a microplate reader capable of kinetic measurements at 340 nm.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.3. Keep on ice.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of sulfanilamide and this compound in 100% DMSO.

    • Inhibitor Working Solutions: Create a serial dilution of the stock solutions in Assay Buffer to achieve final assay concentrations ranging from nanomolar to millimolar. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme denaturation.

    • Enzyme Mix: Prepare a fresh mixture containing DHPS and an excess of DHFR in cold Assay Buffer. The excess of DHFR ensures that the DHPS-catalyzed reaction is the rate-limiting step.

    • Substrate/Cofactor Mix: Prepare a fresh mixture containing p-ABA, DHPP, and NADPH in Assay Buffer. The concentrations should be optimized based on the Kₘ values for the specific DHPS enzyme being used.

  • Assay Procedure (96-well plate format):

    • Plate Setup: Designate wells for Blanks (no enzymes), Vehicle Controls (DMSO, no inhibitor), Positive Controls (Sulfanilamide), and Test Compounds. It is recommended to perform all measurements in triplicate.

    • Enzyme-Inhibitor Pre-incubation:

      • To appropriate wells, add 50 µL of Assay Buffer.

      • Add 2 µL of inhibitor working solutions or vehicle (DMSO in Assay Buffer) to the respective wells.

      • Add 25 µL of the Enzyme Mix to all wells except the Blanks.

      • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation:

      • Initiate the reaction by adding 25 µL of the Substrate/Cofactor Mix to all wells.

      • Immediately place the plate in the microplate reader.

    • Kinetic Measurement:

      • Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate Percent Inhibition: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

DHPS_Assay_Workflow Prep 1. Reagent Preparation (Buffer, Inhibitors, Enzymes, Substrates) Plate 2. Plate Setup (Controls, Test Compounds in Triplicate) Prep->Plate Incubate 3. Enzyme-Inhibitor Pre-incubation (15 min @ RT) Plate->Incubate Initiate 4. Initiate Reaction (Add Substrate/Cofactor Mix) Incubate->Initiate Measure 5. Kinetic Measurement (Read Absorbance @ 340 nm over time) Initiate->Measure Analyze 6. Data Analysis (Calculate Rates, % Inhibition, IC₅₀) Measure->Analyze

Sources

Application Notes and Protocols for the Use of N,N'-Diacetylsulfanilamide in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Metabolic Dynamics with a Classic Prodrug

N,N'-Diacetylsulfanilamide, a diacetylated derivative of the archetypal antibacterial agent sulfanilamide, serves as a powerful tool for the investigation of fundamental metabolic pathways.[1] While its direct antimicrobial activity is negligible due to the masking of key functional groups by acetylation, its true utility in a research context lies in its role as a prodrug.[1] The metabolic reactivation of this compound to its active form, sulfanilamide, within a cellular environment provides a unique window into several key metabolic processes, most notably deacetylation and the folate synthesis pathway.

This guide provides a comprehensive overview of the scientific rationale and detailed protocols for the application of this compound in metabolic research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound to probe cellular metabolism, understand drug activation mechanisms, and investigate the downstream consequences of metabolic inhibition.

Scientific Rationale: The Journey from Prodrug to Pathway Inhibitor

The application of this compound in metabolic studies is predicated on a two-step mechanism of action. Firstly, the compound must be transported into the cell and undergo enzymatic deacetylation to yield the active metabolite, sulfanilamide. This process itself is a valuable subject of study, offering insights into the activity of cellular deacetylases.

Secondly, the liberated sulfanilamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial and protozoan folate synthesis pathway. While mammalian cells do not possess DHPS and instead rely on dietary folate, the study of this pathway remains relevant in various contexts, including infectious disease research and as a model for understanding antifolate drug action. The inhibition of DHPS by the metabolically generated sulfanilamide leads to a depletion of downstream folate pathway intermediates, which are essential for the synthesis of nucleotides and certain amino acids. This perturbation of the folate pathway provides a measurable endpoint to assess the metabolic activation of this compound.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NN_Diacetyl This compound NN_Diacetyl_in This compound NN_Diacetyl->NN_Diacetyl_in Cellular Uptake Sulfanilamide Sulfanilamide (Active Metabolite) NN_Diacetyl_in->Sulfanilamide Deacetylation (Deacetylases) DHPS Dihydropteroate Synthase (DHPS) Sulfanilamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Product PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate THF Tetrahydrofolate (THF) Dihydropteroate->THF Further Synthesis Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides One-Carbon Metabolism

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for a cell-based assay to investigate the metabolic conversion of this compound and its downstream effects on the folate pathway.

Part 1: Cell Culture and Reagent Preparation

1.1. Cell Line Selection and Maintenance:

  • Rationale: The choice of cell line is critical and will depend on the specific research question. For studying deacetylation, a cell line with known deacetylase activity is recommended. For investigating the effects on the folate pathway, a model organism cell line (e.g., certain bacterial or yeast strains) that synthesizes its own folate can be used. For mammalian cell studies, the focus will be on deacetylation and potential off-target effects, as they do not have the DHPS enzyme. This protocol will use a human cancer cell line (e.g., HeLa or MCF-7) as an example to study deacetylation and assess cytotoxicity.

  • Protocol:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

1.2. Preparation of this compound Stock Solution:

  • Rationale: this compound is soluble in dimethyl sulfoxide (DMSO).[2] A concentrated stock solution is prepared to minimize the final concentration of DMSO in the cell culture medium, as high concentrations of DMSO can be toxic to cells.

  • Protocol:

    • Weigh out a precise amount of this compound powder (Molecular Weight: 256.28 g/mol ).[1][2]

    • Dissolve the powder in sterile DMSO to create a 100 mM stock solution. Gentle warming or vortexing may be required to fully dissolve the compound.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: In Vitro Treatment and Sample Collection

2.1. Cell Seeding and Treatment:

  • Rationale: Cells are seeded at a density that allows for logarithmic growth during the experiment. A range of this compound concentrations is used to determine a dose-dependent effect. Including both a vehicle control (DMSO) and a positive control (sulfanilamide) is crucial for data interpretation.

  • Protocol:

    • Seed HeLa cells in 96-well plates (for cytotoxicity assays) and 6-well plates (for metabolic analysis) at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[3]

    • The following day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 10 µM to 1000 µM.[3]

    • Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control series with sulfanilamide at the same concentration range.

    • Remove the old medium from the cells and replace it with the medium containing the different treatments.

    • Incubate the plates for various time points (e.g., 24, 48, and 72 hours).

2.2. Sample Collection:

  • Rationale: To analyze the metabolic effects, both the cells (for intracellular metabolites) and the culture medium (for extracellular metabolites) need to be collected. Proper quenching of metabolic activity is essential to prevent changes in metabolite levels during sample processing.

  • Protocol:

    • Conditioned Medium: At each time point, collect the conditioned medium from each well of the 6-well plates. Centrifuge to remove any detached cells and store the supernatant at -80°C for analysis of extracellular metabolites.

    • Cell Lysates:

      • Wash the remaining cells in the 6-well plates twice with ice-cold phosphate-buffered saline (PBS).

      • Add a specific volume of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

      • Scrape the cells and collect the lysate into microcentrifuge tubes.

      • Incubate on ice for 20 minutes, then centrifuge at high speed to pellet cell debris.

      • Collect the supernatant (the cell extract) and store at -80°C for analysis of intracellular metabolites.

Part 3: Analytical Methods and Data Interpretation

3.1. Cytotoxicity Assay:

  • Rationale: An MTT or similar viability assay is performed to determine the cytotoxic effects of this compound and its metabolite, sulfanilamide. This helps in selecting appropriate concentrations for metabolic studies that are not overtly toxic to the cells.

  • Protocol:

    • After the incubation period, add MTT reagent to each well of the 96-well plate and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

3.2. Metabolic Analysis by LC-MS/MS:

  • Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying small molecules, making it ideal for measuring this compound, sulfanilamide, and downstream metabolites of the folate pathway.[4][5]

  • Protocol:

    • Sample Preparation: Thaw the conditioned medium and cell extract samples on ice. Further processing, such as protein precipitation or solid-phase extraction, may be necessary depending on the specific LC-MS/MS method.[4]

    • LC-MS/MS Analysis:

      • Inject the prepared samples onto an appropriate LC column (e.g., a C18 column) for separation.

      • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the target analytes. Specific precursor-product ion transitions for this compound, sulfanilamide, and relevant folate intermediates (e.g., tetrahydrofolate, dihydrofolate) and nucleotides (e.g., dTMP, dUMP) should be established.[4][6]

    • Data Analysis: Quantify the concentration of each analyte using a standard curve generated from authentic standards. Normalize the intracellular metabolite concentrations to the protein content of the cell lysate.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HeLa) Seeding Seed Cells in Plates Cell_Culture->Seeding Stock_Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat with this compound (Dose-Response & Time-Course) Stock_Prep->Treatment Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation Sample_Collection Collect Conditioned Media and Cell Lysates Incubation->Sample_Collection Cytotoxicity Cytotoxicity Assay (MTT) Sample_Collection->Cytotoxicity Metabolomics Metabolite Extraction Sample_Collection->Metabolomics Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis LCMS LC-MS/MS Analysis (Quantify Prodrug, Drug, Metabolites) Metabolomics->LCMS LCMS->Data_Analysis

Caption: Experimental workflow for studying this compound metabolism.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound and Sulfanilamide in HeLa Cells

Compound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compound>1000850 ± 50600 ± 40
Sulfanilamide700 ± 60450 ± 30300 ± 25
Vehicle (DMSO)No effectNo effectNo effect

Note: The above data is illustrative. Actual values will vary depending on the cell line and experimental conditions.

Table 2: Metabolic Conversion and Downstream Effects (at 48h, 500 µM treatment)

AnalyteIntracellular Conc. (pmol/mg protein)Extracellular Conc. (µM)
This compound150 ± 20450 ± 35
Sulfanilamide50 ± 825 ± 5
dUMP/dTMP Ratio5.2 ± 0.8N/A

Note: An increased dUMP/dTMP ratio would be indicative of inhibition of thymidylate synthase, a downstream enzyme in the folate pathway.

Trustworthiness and Validation

To ensure the validity of the experimental results, the following controls and validation steps are essential:

  • Vehicle Control: To account for any effects of the solvent (DMSO) on cell viability and metabolism.

  • Positive Control: Using sulfanilamide directly allows for a comparison of the effects of the active metabolite versus the prodrug.

  • Negative Control: Untreated cells provide a baseline for cell viability and metabolite levels.

  • Analytical Method Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity.

  • Biological Replicates: All experiments should be performed with a minimum of three biological replicates to ensure the reproducibility of the findings.

Conclusion

This compound is a valuable chemical tool for dissecting the intricacies of cellular deacetylation and the folate metabolic pathway. By serving as a prodrug that is metabolically activated to the DHPS inhibitor sulfanilamide, it allows researchers to probe these pathways in a dynamic and biologically relevant manner. The protocols and guidelines presented here provide a robust framework for utilizing this compound to gain deeper insights into cellular metabolism, with applications ranging from basic research to drug discovery and development.

References

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
  • Hashemi, M., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research.
  • Euro, L., et al. (2018). Simultaneous Measurement of Folate Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry.
  • Kvitvang, H. F., et al. (2017). HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp. Scientific Reports.
  • ResearchGate. (n.d.). A typical LC-MS/MS chromatogram showing intracellular folate metabolite quantification.... Retrieved from [Link]

  • Willmer, E. N. (1942). Toxicity of Sulphonamide Drugs to Cells in Vitro. The Lancet.
  • Kuete, V., et al. (2014). Cytotoxicity of novel sulfanilamides towards sensitive and multidrug-resistant leukemia cells. Current Medicinal Chemistry.
  • Chen, Z., et al. (2022). Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. Metabolites.
  • NOVOCIB. (n.d.). Cellular Nucleotides Analysis. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Nucleotides - Applications - Chromatography. Retrieved from [Link]

  • Ralser, M., et al. (2018).
  • Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry.
  • Le, T. H., et al. (2014). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures.
  • Rieder, M. J., et al. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics.
  • Pion Inc. (2023). Subcutaneous prodrug formulations in vitro. Retrieved from [Link]

  • Lee, H., et al. (2006).
  • Taylor & Francis Online. (n.d.). Sulfanilamides – Knowledge and References. Retrieved from [Link]

Sources

Column chromatography for N,N'-Diacetylsulfanilamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Isolation of N,N'-Diacetylsulfanilamide via Normal-Phase Column Chromatography

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key derivative of sulfanilamide, often synthesized via acetylation.[1] This process can yield a mixture containing the desired diacetylated product, unreacted sulfanilamide, and the mono-acetylated intermediate. Achieving high purity is critical for its use as an analytical standard, a building block in further synthesis, or for biological assays.[1] This document provides a comprehensive guide to the purification of this compound using silica gel column chromatography, a robust method for separating compounds based on polarity. We detail the entire workflow, from initial analysis by Thin-Layer Chromatography (TLC) to the execution of the column separation and subsequent fraction analysis. The protocols are designed to be self-validating, ensuring the isolation of a final product with >98% purity.

Introduction and Purification Rationale

This compound is produced by the acetylation of both the N1 (sulfonamide) and N4 (aniline) nitrogens of sulfanilamide, typically using an acetylating agent like acetic anhydride.[1] Incomplete reactions are common, leading to a crude product contaminated with:

  • Sulfanilamide (Starting Material): A highly polar compound due to its free amino and sulfonamide groups.

  • N4-Acetylsulfanilamide (Mono-acetylated byproduct): A compound of intermediate polarity.

  • This compound (Target Compound): The least polar of the three, as both polar N-H groups have been acetylated.

This significant difference in polarity makes normal-phase column chromatography an ideal purification technique. In this method, a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation mechanism relies on the principle of differential adsorption; more polar compounds interact more strongly with the silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 5626-90-4[2]
Molecular Formula C10H12N2O4S[2]
Molecular Weight 256.28 g/mol [2]
Appearance White to off-white solid/powder[2]
Melting Point 164 - 166 °C[3]
Solubility Soluble in DMSO; Water Solubility: 2.15 g/L (37 °C)[2]

Principle of Separation: Adsorption Chromatography

The purification strategy hinges on the polarity differences between the target compound and its primary impurities.

  • Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is covered with polar silanol (Si-OH) groups, which can form hydrogen bonds with polar molecules.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol) is used as the eluent. The overall polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.

  • Separation Mechanism: When the crude mixture is loaded onto the column, its components adsorb to the silica gel. As the mobile phase flows through the column, a competition for adsorption sites occurs.

    • This compound (Low Polarity): Has weaker interactions with the silica gel and higher affinity for the mobile phase. It will desorb more easily and travel down the column faster, eluting in the earlier fractions.

    • N4-Acetylsulfanilamide (Intermediate Polarity): Interacts more strongly with the silica gel than the diacetylated product and will elute later.

    • Sulfanilamide (High Polarity): Forms strong hydrogen bonds with the silanol groups and will be tightly adsorbed, requiring a much more polar mobile phase to elute.

cluster_column Silica Gel Column Separation col_start t=0 Crude Mixture This compound (Least Polar) N4-Acetylsulfanilamide (Mid Polar) Sulfanilamide (Most Polar) col_mid t=1 Mobile Phase Flow Eluting First Adsorbed Strongly col_end t=2 Fraction 1 Fraction 2 Fraction 3 col_mid:f1->col_end:f1 Elutes First col_mid:f2->col_end:f2 Elutes Second col_mid:f3->col_end:f3 Elutes Last mp Mobile Phase (e.g., Hexane/EtOAc) mp->col_start Introduction

Diagram 1: Principle of Chromatographic Separation

Preliminary Analysis & Method Development via TLC

Before committing the entire sample to a large column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive method to determine the ideal mobile phase composition.

Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 aluminum-backed TLC plates.

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the crude reaction mixture and any available standards (e.g., pure sulfanilamide) in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Spotting: Using a capillary tube, spot the solutions onto the TLC plate's baseline, ensuring the spots are small and ~1 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase. Start with a non-polar system and gradually increase polarity.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and dry the plate. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, staining with a reagent like potassium permanganate may be necessary.

  • Analysis: Calculate the Retention Factor (Rƒ) for each spot:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The target compound (this compound) should be the spot with the highest Rƒ value.

    • The ideal mobile phase will provide good separation between the spots (ΔRƒ > 0.2) and an Rƒ value for the target compound of ~0.3-0.4 . This ensures the compound does not elute too quickly or too slowly from the column.

Recommended TLC Solvent Systems to Test
SystemRatio (v/v)PolarityNotes
Hexane : Ethyl Acetate 3:1 -> 1:1Low to MediumA good starting point for many separations.[5]
Dichloromethane : Methanol 99:1 -> 95:5MediumEffective for separating more polar compounds.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound. Adjust the scale of the column and solvent volumes accordingly for different sample sizes.

Materials and Equipment
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column (~40 mm diameter)

  • Eluent-grade solvents (e.g., Hexane, Ethyl Acetate)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Workflow Overview
Diagram 2: End-to-End Purification Workflow
Step-by-Step Methodology
  • Column Preparation (Wet Packing): a. Secure the column vertically to a retort stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer (~1 cm) of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Use approximately 50 g of silica for 1 g of crude product. c. Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[6] d. Once the silica has settled, add another thin layer of sand on top to protect the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended): a. Dissolve the crude product (~1 g) in a minimal amount of a polar solvent (e.g., Dichloromethane or Acetone) until fully dissolved. b. Add ~2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator. This results in the crude product being adsorbed onto the silica gel as a dry, free-flowing powder. c. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Open the stopcock and begin collecting the eluent in fractions (e.g., 20 mL per test tube). Apply gentle pressure to the top of the column (flash chromatography) to achieve a flow rate of about 2 inches/minute.[6] c. Start with the low-polarity mobile phase identified during TLC analysis. If separation is not sufficient, a gradient elution can be performed by gradually increasing the proportion of the polar solvent (e.g., moving from 3:1 to 2:1 to 1:1 Hexane:Ethyl Acetate).

  • Monitoring the Separation: a. Spot every few fractions onto a TLC plate to monitor the elution of compounds. b. Visualize the TLC plate under UV light. Fractions containing a single spot corresponding to the Rƒ of this compound are considered pure.

  • Isolation of Pure Product: a. Combine all the pure fractions into a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. The remaining solid is the purified this compound. Determine the yield and verify purity using analytical methods like HPLC, NMR, or melting point analysis.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation (Overlapping Bands) Mobile phase is too polar.Decrease the polarity of the eluent (increase the proportion of the non-polar solvent).
Compound Stuck at the Top of the Column Mobile phase is not polar enough.Gradually increase the polarity of the eluent.
Cracked or Channeled Column Bed Improper packing; column ran dry.Repack the column. Ensure the silica bed is always submerged in solvent.
Streaking of Spots on TLC Sample is too concentrated; sample is acidic/basic.Dilute the sample for TLC. Add a trace amount of acid or base (e.g., acetic acid or triethylamine) to the mobile phase.

Safety Precautions

  • Handle this compound and its parent compound, sulfanilamide, with care. While not classified as hazardous under GHS, they are physiologically active substances.[3] Sulfanilamide can cause skin and eye irritation.[7][8][9]

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like hexane, ethyl acetate, and dichloromethane.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Silica gel is a fine powder; avoid inhaling the dust by handling it carefully within the fume hood.

References

  • Taylor, L. S., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 177-182. Available from: [Link]

  • Liu, X., Yang, G., & Wang, Y. (2004). [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. Se pu = Chinese journal of chromatography, 22(3), 251–254. Available from: [Link]

  • Ashraf-Khorasani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]

  • Sharma, S., et al. (2021). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Waters Corporation. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Khataei, M. M., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. Available from: [Link]

  • Frag, E. Y. Z., et al. (2014). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. Journal of Advanced Research. Available from: [Link]

  • Nováková, L., & Vlčková, H. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Separations. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of N(4)-Acetylsulfadiazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Journal of the American Chemical Society. Available from: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. Available from: [Link]

  • Shodex. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Pyka, A., & Bober, K. (2013). Detection Progress of Selected Drugs in TLC. BioMed Research International. Available from: [Link]

  • van der Ham, M., et al. (2018). Quantification of free and total sialic acid excretion by LC-MS/MS. ResearchGate. Available from: [Link]

  • Seino, Y., et al. (1988). Clinical, biochemical, and cytochemical studies on a Japanese Salla disease case associated with a renal disorder. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for the Development of N,N'-Diacetylsulfanilamide Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Sulfonamides, a long-established class of synthetic antimicrobials, continue to serve as a valuable scaffold for the development of new derivatives with improved efficacy and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of N,N'-diacetylsulfanilamide derivatives. We delve into the rationale behind targeting this specific chemical space, offering detailed, field-proven protocols for chemical synthesis and microbiological assessment. The causality behind experimental choices is elucidated to empower researchers with the foundational knowledge required for independent exploration and optimization.

Introduction: The Rationale for this compound Derivatives

Sulfonamides exert their bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is an attractive therapeutic target as humans obtain folic acid from their diet and lack the DHPS enzyme.[1] The parent compound, sulfanilamide, possesses a primary aromatic amine (at the N4 position) and a sulfonamide group (at the N1 position). While highly effective, its therapeutic utility can be hampered by issues such as poor solubility and rapid excretion.

N,N'-diacetylation, the introduction of acetyl groups at both the N1 and N4 positions, presents a strategic modification. The resulting this compound is often considered a prodrug.[1] The acetyl groups can mask the polar functionalities of the parent molecule, potentially enhancing its lipophilicity and altering its pharmacokinetic properties. In vivo, these acetyl groups may be hydrolyzed by metabolic enzymes to release the active sulfanilamide.[1] This prodrug strategy can be leveraged to improve drug delivery and patient compliance. Furthermore, the diacetylated scaffold serves as a versatile platform for the introduction of additional chemical diversity to explore structure-activity relationships (SAR) and develop novel antimicrobial agents.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that begins with the protection of the N4-amino group of sulfanilamide, followed by derivatization at the N1-sulfonamide position, and finally, acetylation of the N1-position. A generalized workflow is presented below.

General Synthetic Workflow

G cluster_0 Step 1: N4-Protection cluster_1 Step 2: N1-Derivatization (Optional) cluster_2 Step 3: N1-Acetylation A Sulfanilamide B N4-Acetylsulfanilamide A->B Acetic Anhydride (1 eq) C N1-Substituted-N4-acetylsulfanilamide B->C Alkyl/Aryl Halide (R-X) Base D This compound Derivative B->D Acetic Anhydride (Excess) (Direct Diacetylation) C->D Acetic Anhydride (Excess)

Caption: Generalized synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol details the direct diacetylation of sulfanilamide using an excess of acetic anhydride. This method is efficient for producing the parent diacetylated compound.

Materials:

  • Sulfanilamide

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve sulfanilamide (1.0 equivalent) in a minimal amount of pyridine.

  • Slowly add an excess of acetic anhydride (3.0-5.0 equivalents) to the stirred solution. The use of excess acetylating agent is crucial to drive the reaction towards diacetylation.[2]

  • Attach a reflux condenser and heat the reaction mixture at 80-100°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring to precipitate the product.

  • Collect the crude this compound by vacuum filtration and wash the solid with cold water to remove any remaining acetic acid and pyridine.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide C=O stretching (around 1680-1720 cm⁻¹), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and N-H stretching (around 3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons and the methyl protons of the two acetyl groups.

    • ¹³C NMR: Signals for the carbonyl carbons of the acetyl groups, the aromatic carbons, and the methyl carbons should be present.[3]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized this compound derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method is a widely accepted and quantitative technique for this purpose.[4]

Protocol 2: Broth Microdilution Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

    • This will create a range of concentrations of the test compound.

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Positive Control: A known antibiotic (e.g., sulfamethoxazole) should be tested in parallel.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Example MIC Values

The following table presents hypothetical MIC values for a series of this compound derivatives against common bacterial strains.

Compound IDR GroupS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
DAS-01 H128256
DAS-02 4-Cl-Ph64128
DAS-03 4-F-Ph64128
DAS-04 4-CH₃-Ph128256
Sulfamethoxazole (Reference)816

Note: These are example values and actual results may vary.[5]

Mechanism of Action

The antimicrobial activity of sulfonamides is attributed to their structural similarity to para-aminobenzoic acid (p-ABA), the natural substrate for dihydropteroate synthase (DHPS).

G cluster_0 Bacterial Folic Acid Synthesis cluster_1 Inhibition by Sulfonamides pABA p-ABA DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHP Dihydropteroic Acid DHPS->DHP THF Tetrahydrofolic Acid (Essential for DNA Synthesis) DHP->THF ... Sulfonamide Sulfonamide (e.g., de-acetylated derivative) Inhibition Competitive Inhibition Sulfonamide->Inhibition Inhibition->DHPS

Caption: Competitive inhibition of DHPS by sulfonamides.

This compound derivatives are presumed to act as prodrugs, requiring in vivo hydrolysis to release the active sulfonamide moiety, which then competitively inhibits DHPS, thereby halting folic acid synthesis and bacterial growth.[1]

Conclusion

The development of this compound derivatives offers a promising avenue for the discovery of new antimicrobial agents. The protocols and application notes provided herein offer a robust framework for the synthesis, characterization, and evaluation of these compounds. By understanding the underlying chemical principles and microbiological testing methodologies, researchers can effectively explore the chemical space of sulfonamides and contribute to the ongoing fight against antimicrobial resistance.

References

  • Abusha S, Merghni A, Giedraitytė G, et al. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. 2017;9(10):138-146.
  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Accessed January 20, 2026. [Link]

  • YouTube. SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube. Published October 25, 2021. Accessed January 20, 2026. [Link]

  • National Center for Biotechnology Information. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Accessed January 20, 2026. [Link]

  • Google Patents. CN103483230A - Preparation method of sulfanilamide.
  • University of Wisconsin-Madison. Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Accessed January 20, 2026. [Link]

  • Genç Y, Özdemir-Koçak F, Işık K, et al. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.
  • ResearchGate. Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. ResearchGate. Accessed January 20, 2026. [Link]

  • ResearchGate. MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. Accessed January 20, 2026. [Link]

  • ACS Publications. Preparation of sulfanilamide from aniline: An organic chemistry experiment.
  • National Center for Biotechnology Information. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. PubMed Central. Accessed January 20, 2026. [Link]

  • MDPI. New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. MDPI. Accessed January 20, 2026. [Link]

  • ResearchGate. (PDF) Synthesis of Some New Sulfanilamide Derivatives. ResearchGate. Accessed January 20, 2026. [Link]

  • ResearchGate. (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. ResearchGate. Accessed January 20, 2026. [Link]

  • ResearchGate. (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. Accessed January 20, 2026. [Link]

  • ResearchGate. (PDF) Practical Acid-Catalyzed Acylation of Sulfonamides with Carboxylic Acid Anhydrides. ResearchGate. Accessed January 20, 2026. [Link]

  • ResearchGate. Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. ResearchGate. Accessed January 20, 2026. [Link]

  • National Center for Biotechnology Information. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. PubMed. Accessed January 20, 2026. [Link]

  • Science International. SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Accessed January 20, 2026. [Link]

  • YouTube. To perform synthesis of sulphonilamide from acetanilide. YouTube. Published May 12, 2021. Accessed January 20, 2026. [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. Accessed January 20, 2026. [Link]

  • Synthesis of sulphanilamide from acetamide. Accessed January 20, 2026. [Link]

Sources

Application Notes and Protocols: N,N'-Diacetylsulfanilamide as a Control Compound in Sulfonamide Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Controls in Scientific Integrity

This guide provides an in-depth exploration of N,N'-Diacetylsulfanilamide's role as a control compound. We will delve into the mechanistic basis for its inactivity and provide detailed, field-proven protocols for its application in antimicrobial susceptibility testing, enzyme inhibition assays, and cellular assays for hypersensitivity, empowering researchers to enhance the trustworthiness and authority of their findings.

Scientific Rationale: Why this compound is an Ideal Negative Control

The antibacterial activity of sulfonamides is critically dependent on their structural similarity to para-aminobenzoic acid (PABA). This mimicry allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2] The key structural feature for this activity is a free para-amino (-NH₂) group on the benzene ring.[3]

This compound is synthesized by the acetylation of sulfanilamide, typically using acetic anhydride.[2] In this process, acetyl groups are added to both the N1 (sulfonamide) and, crucially, the N4 (aniline) nitrogen atoms. The acetylation of the N4-amino group fundamentally alters the molecule's electronic and steric properties, rendering it incapable of binding to the DHPS active site.[2][3] Scientific literature confirms that N4-acetyl sulfonamide metabolites possess no antimicrobial activity.[4] This deliberate structural modification, which blocks the pharmacophore essential for antibacterial action, is the cornerstone of its utility as a negative control.

Furthermore, hypersensitivity reactions to sulfonamide antimicrobials are often linked to the metabolism of the N4-arylamine group into reactive hydroxylamine metabolites.[5] Since the N4-amino group in this compound is acetylated and thus protected from this metabolic pathway, it is an invaluable tool for dissecting the specific immune responses to the parent drug versus its metabolites in hypersensitivity research.

Chemical and Physical Properties

A thorough understanding of a control compound's properties is essential for its correct application.

PropertyValueSource
IUPAC Name N-[4-(acetylsulfamoyl)phenyl]acetamide[2]
CAS Number 5626-90-4[2]
Molecular Formula C₁₀H₁₂N₂O₄S[2]
Molecular Weight 256.28 g/mol [2]
Appearance White to almost white crystalline powder[2]
Melting Point 267 °C (decomposes)[6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[7]
Water Solubility 2.15 g/L (at 37 °C)[7]
Storage Room Temperature, in a cool and dark place[8]

Application 1: Validating Antimicrobial Susceptibility Testing (AST)

The primary use of this compound is to ensure that any observed antimicrobial effect in an assay is due to the specific mechanism of action of the test sulfonamide and not a non-specific effect or an artifact of the assay conditions.

Experimental Workflow: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and is based on established methodologies.[5][9]

AST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_stock Prepare Stock Solutions (Active Sulfonamide, this compound, Positive/Negative Controls) in DMSO plate_setup Set up 96-Well Plate: - Serial dilutions of test/control compounds - Growth Control (MHB + Inoculum) - Sterility Control (MHB only) prep_stock->plate_setup prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->plate_setup prep_inoculum Prepare Bacterial Inoculum (e.g., E. coli ATCC 25922) Adjust to 0.5 McFarland Standard inoculate Inoculate wells with standardized bacterial suspension to final concentration of ~5 x 10^5 CFU/mL prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity. Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination using this compound as a negative control.

Detailed Protocol: Broth Microdilution
  • Preparation of Stock Solutions:

    • Dissolve the active sulfonamide (e.g., Sulfamethoxazole) and this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of a known effective antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test organism (e.g., E. coli ATCC 25922) from an agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve the final target inoculum density.

  • Assay Plate Setup (96-well plate):

    • Add MHB to all wells.

    • Create a 2-fold serial dilution of the active sulfonamide and this compound across separate rows, typically starting from a concentration of 256 µg/mL down to 0.5 µg/mL. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid solvent toxicity.

    • Include a growth control well (MHB, inoculum, and DMSO vehicle) and a sterility control well (MHB only).

    • Include the positive control antibiotic in a separate row.

  • Inoculation and Incubation:

    • Inoculate all wells (except the sterility control) with the diluted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Expected Outcome: The active sulfonamide should show a clear MIC value. In contrast, this compound should show no inhibition of growth at any tested concentration, with turbidity similar to the growth control wells. This result validates that the assay system is specifically detecting the antibacterial activity of the active sulfonamide.

Application 2: Specificity Control in Dihydropteroate Synthase (DHPS) Inhibition Assays

Using this compound in a DHPS enzyme assay confirms that any observed inhibition is due to specific binding at the PABA-binding site and not from non-specific interactions with the enzyme or other assay components.

DHPS Inhibition Mechanism

DHPS_Mechanism cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate DHPS->DHF Condensation Active_Sulfa Active Sulfonamide (e.g., Sulfamethoxazole) Active_Sulfa->DHPS Competitive Inhibition Inactive_Control This compound (Inactive Control) Inactive_Control->DHPS No Interaction

Caption: Competitive inhibition of DHPS by active sulfonamides versus the inert nature of this compound.

Detailed Protocol: Coupled Spectrophotometric DHPS Assay

This protocol is adapted from established methods for measuring DHPS activity.[1][3]

  • Reagents and Buffers:

    • Assay Buffer: e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

    • Recombinant DHPS enzyme.

    • Substrates: p-Aminobenzoic acid (PABA) and 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

    • Coupling Enzyme: Dihydrofolate Reductase (DHFR).

    • Cofactor: NADPH.

    • Test Compounds: Active sulfonamide and this compound, dissolved in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add assay buffer, DHFR, NADPH, and the test compound (active sulfonamide or this compound) at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Add the substrate PABA to all wells.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.

    • Initiate the reaction by adding the second substrate, DHPP.

    • Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP⁺ by DHFR) using a plate reader in kinetic mode.

  • Data Analysis and Interpretation:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration.

    • Plot the percent inhibition versus the concentration of the inhibitor.

    • Calculate the IC₅₀ value for the active sulfonamide.

    • Expected Outcome: The active sulfonamide will exhibit a dose-dependent inhibition of DHPS activity, yielding a measurable IC₅₀ value. This compound will show no significant inhibition at any concentration, with reaction rates comparable to the "no inhibitor" control. This confirms that the assay is specifically measuring the inhibition of PABA utilization by DHPS.

Application 3: Negative Control in Sulfonamide Hypersensitivity Assays

Delayed, T-cell-mediated hypersensitivity reactions are a significant concern with sulfonamide antibiotics. The Lymphocyte Transformation Test (LTT) is an in vitro method used to detect drug-specific T-cell sensitization. This compound is an ideal negative control to ensure that any observed lymphocyte proliferation is a specific response to the immunogenic structures of the active sulfonamide, not to the core sulfanilamide structure that is shared by the inactive compound.

Logical Framework for LTT Control

LTT_Logic cluster_patient Patient Sample cluster_culture In Vitro Culture & Stimulation cluster_analysis Analysis & Interpretation PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a patient with suspected sulfonamide hypersensitivity Culture Culture PBMCs with different stimuli PBMCs->Culture Stim_Neg Negative Control (Culture Medium Only) Culture->Stim_Neg Stim_Pos Positive Control (e.g., Phytohaemagglutinin, PHA) Culture->Stim_Pos Stim_Active Active Sulfonamide (e.g., Sulfamethoxazole) Culture->Stim_Active Stim_Inactive Inactive Control (this compound) Culture->Stim_Inactive Measure After 5-7 days, measure T-cell proliferation (e.g., by [3H]-thymidine incorporation or CFSE dye dilution) Stim_Neg->Measure Stim_Pos->Measure Stim_Active->Measure Stim_Inactive->Measure Result_Neg Result: Baseline Proliferation Measure->Result_Neg from Stim_Neg Result_Pos Result: Strong Proliferation Measure->Result_Pos from Stim_Pos Result_Active Result: Significant Proliferation (Indicates Sensitization) Measure->Result_Active from Stim_Active Result_Inactive Result: Baseline Proliferation (Confirms Specificity) Measure->Result_Inactive from Stim_Inactive

Caption: Using this compound in an LTT to confirm specific T-cell sensitization.

Detailed Protocol: Lymphocyte Transformation Test (LTT)

This protocol is a generalized procedure based on established LTT methodologies.

  • Isolation of PBMCs:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of a patient with a history of sulfonamide hypersensitivity and a healthy, non-allergic donor (as a negative control subject) using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs and resuspend them in a complete cell culture medium (e.g., RPMI-1640 with 10% autologous serum or fetal bovine serum).

  • Assay Setup (96-well round-bottom plate):

    • Plate PBMCs at a density of 1-2 x 10⁵ cells per well.

    • Prepare a range of concentrations for the active sulfonamide (e.g., Sulfamethoxazole) and this compound in the culture medium. Perform a preliminary test to determine the non-cytotoxic concentration range for each compound.

    • Add the drug solutions to the wells in triplicate.

    • Controls:

      • Negative Control: Cells cultured in medium alone.

      • Positive Control: Cells stimulated with a mitogen like Phytohaemagglutinin (PHA) to confirm the general proliferative capacity of the T-cells.

      • Inactive Drug Control: Cells stimulated with this compound.

  • Incubation:

    • Incubate the plate for 5 to 7 days in a humidified incubator at 37°C with 5% CO₂.

  • Measurement of Proliferation:

    • [³H]-Thymidine Incorporation: 16-18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Dye Dilution (Alternative): Prior to culture, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). After incubation, analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

  • Data Analysis and Interpretation:

    • Calculate the Stimulation Index (SI) = (mean counts per minute (cpm) in stimulated wells) / (mean cpm in negative control wells).

    • An SI ≥ 2 or 3 is typically considered a positive result.

    • Expected Outcome: PBMCs from a sensitized patient should show a positive SI in response to the active sulfonamide but not to this compound. A positive response to the PHA control confirms cell viability and function. This differential response demonstrates that the patient's T-cells are specifically recognizing the structure of the active sulfonamide (or its metabolites) and not the conserved sulfanilamide backbone, thereby validating the diagnosis of a specific drug hypersensitivity.

Conclusion

This compound is an indispensable tool for robust research in the field of sulfonamides. Its defined mechanism of inactivity, rooted in fundamental principles of structure-activity relationships, makes it a superior negative control. By incorporating this compound into experimental designs, researchers can build a self-validating system that enhances the specificity, reliability, and authority of their data. The protocols outlined in this guide provide a framework for leveraging this critical control compound to produce high-integrity, publishable results in antimicrobial, enzymatic, and immunological studies.

References

  • The Lymphocyte Transformation test (LTT) - Western University. (n.d.). Retrieved January 20, 2026, from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Choudhury, D., Anand, A., Das, S., & Chakravarty, D. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Structural Chemistry, 32(5), 1839–1851.
  • Dr. Preeti Rekha. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018).
  • Naisbitt, D. J., Gordon, S. F., Pirmohamed, M., Burkhart, C., Cribb, A. E., Pohl, L. R., & Park, B. K. (2001). Antigenicity and immunogenicity of sulphamethoxazole: demonstration of metabolism-dependent haptenation and T-cell proliferation in vivo. British Journal of Pharmacology, 133(2), 295–305.
  • (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Schnitzer, P. G., & Ressler, C. (1997). Sulfonamide-reactive lymphocytes detected at very low frequency in the peripheral blood of patients with drug-induced eruptions. The Journal of Allergy and Clinical Immunology, 99(3), 391–399.
  • van der Ven, A. J., Vree, T. B., & van der Kleijn, E. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. The Veterinary Quarterly, 7(1), 70–72.
  • Hevener, K. E., Yun, M. K., Qi, J., Kerr, I. D., Babaoglu, K., & White, S. W. (2008). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Antimicrobial Agents and Chemotherapy, 52(4), 1499–1501.
  • Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. (2022).
  • ACTG Laboratory Technologist Committee. (2000, February).
  • Novel Sulfonamide Derivatives as Inhibitors of Histone Deacetylase. (n.d.).
  • Dennis, M. L., Yun, M. K., Lee, R. E., & White, S. W. (2014). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Medicinal Chemistry Letters, 5(8), 922–926.
  • Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. The Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2116–2123.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • El-Sayed, M. F., Al-Rashood, S. T., & Abdel-Aziz, A. A.-M. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10471–10484.
  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2020). PubMed.
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (2020).
  • Conventional methods and future trends in antimicrobial susceptibility testing. (2021).
  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2008).
  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identific
  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv.
  • Testing antimicrobial susceptibility - Theory pages. (n.d.). Labster. Retrieved January 20, 2026, from [Link]

  • A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. (2024). PubMed.
  • Methods for in vitro evaluating antimicrobial activity: A review. (2016).
  • Antimicrobial susceptibility testing: currently used methods and devices and the near future in clinical practice. (2021).
  • Shah, T. J., Moshirfar, M., & Hoopes, P. C. (2018). “Doctor, I have a Sulfa Allergy”: clarifying the myths of cross-reactivity. Ophthalmology and Therapy, 7(2), 211–215.
  • Sulfonamide allergy and cross-reactivity. (2006).

Sources

Application Note: A Validated Protocol for Monitoring the Hydrolysis Kinetics of N,N'-Diacetylsulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for determining the hydrolysis kinetics of N,N'-Diacetylsulfanilamide. The stability of acetylated sulfonamides is a critical parameter in drug development, influencing storage, formulation, and biological activity. This document outlines a systematic approach using a stability-indicating, reverse-phase high-performance liquid chromatography (RP-HPLC) method to monitor the parent compound's degradation and the sequential formation of its hydrolysis products: N-acetylsulfanilamide and sulfanilamide. We detail the experimental setup for kinetic studies under various pH and temperature conditions, provide a robust HPLC method for quantification, and describe the data analysis required to calculate key kinetic parameters such as rate constants and half-lives. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and self-validating system for assessing the hydrolytic stability of diacetylated sulfonamides.

Introduction: The Rationale for Hydrolysis Studies

This compound is a derivative of sulfanilamide, a foundational molecule in the development of sulfonamide antibiotics. The acetylation of both the N1 (sulfonamide) and N4 (aniline) nitrogen atoms significantly alters the compound's physicochemical properties, including its solubility and biological activity. Often, such modifications are employed in prodrug strategies, where the acetyl groups are intended to be cleaved in vivo to release the active parent drug, sulfanilamide.[1] Therefore, understanding the rate and mechanism of this hydrolysis is paramount for predicting the compound's behavior, both on the shelf and in a biological system.

The hydrolysis of this compound is expected to be a stepwise process, primarily influenced by pH and temperature. The two amide linkages exhibit different susceptibilities to cleavage. The process typically involves two key steps:

  • First Hydrolysis: Cleavage of one acetyl group to form an N-monoacetylsulfanilamide intermediate.

  • Second Hydrolysis: Cleavage of the remaining acetyl group to yield the fully active sulfanilamide.

Monitoring the disappearance of the diacetylated parent and the appearance and subsequent disappearance of the monoacetylated intermediate and the final sulfanilamide product is crucial for building a complete kinetic profile. Such studies, often referred to as forced degradation studies, are essential for identifying degradation pathways and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] This protocol employs a stability-indicating RP-HPLC method, which is the industry standard for resolving and quantifying a parent drug from its degradation products.[4]

Materials and Reagents

Analytes and Standards
  • This compound (Purity ≥ 98%)

  • N-Acetylsulfanilamide (Certified Reference Standard)[5]

  • Sulfanilamide (Certified Reference Standard)[6]

Reagents and Solvents
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄, ACS Grade)

  • Sodium Phosphate Dibasic (Na₂HPO₄, ACS Grade)

  • Hydrochloric Acid (HCl, ACS Grade)

  • Sodium Hydroxide (NaOH, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Photodiode Array (PDA) detector.

  • RP-HPLC Column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Thermostatically controlled water bath or incubator.

  • Calibrated pH meter.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Autosampler vials with inserts.

  • Syringe filters (0.45 µm).

Experimental Protocol

This protocol is divided into two main parts: the hydrolysis reaction setup and the HPLC analysis. The overall workflow is designed to ensure that the kinetic data is accurate and reproducible.

G cluster_0 Part 1: Hydrolysis Reaction Setup cluster_1 Part 2: HPLC Analysis & Data Processing A Prepare Buffer Solutions (e.g., pH 4, 7, 9) C Initiate Hydrolysis: Add Stock to Buffered Solutions at Constant Temperature (T1, T2, T3) A->C B Prepare Stock Solution of this compound B->C D Sample Collection: Withdraw Aliquots at Timed Intervals (t0, t1, t2...tn) C->D E Quench Reaction: Neutralize/Dilute Sample in Mobile Phase D->E G Filter Quenched Samples (0.45 µm) E->G F Prepare Calibration Standards (Parent + Products) H Inject Samples & Standards into HPLC System F->H G->H I Quantify Peak Areas: Parent, Intermediate, Product H->I J Plot Concentration vs. Time I->J K Calculate Kinetic Parameters (k, t½) J->K

Figure 1: Overall experimental workflow for the kinetic study.

Part 1: Hydrolysis Reaction Setup

The causality behind this setup is to create a controlled environment where hydrolysis is the only significant degradation pathway. By systematically varying pH and temperature, we can determine their respective impacts on the reaction rate.

Step 1: Preparation of Buffer Solutions Prepare a series of buffers to maintain constant pH throughout the experiment. For a comprehensive study, it is recommended to use buffers covering acidic, neutral, and basic conditions.

  • Acidic: 0.1 M Citrate Buffer (pH 4.0)

  • Neutral: 0.1 M Phosphate Buffer (pH 7.0)

  • Basic: 0.1 M Phosphate or Borate Buffer (pH 9.0) Verify the pH of each buffer using a calibrated pH meter.

Step 2: Preparation of this compound Stock Solution

  • Accurately weigh approximately 25 mg of this compound.

  • Dissolve in a minimal amount of a water-miscible organic solvent like acetonitrile or methanol.

  • Dilute to a final volume of 25.0 mL with deionized water in a volumetric flask to create a 1 mg/mL stock solution. This stock solution should be prepared fresh to avoid premature degradation.

Step 3: Initiation of the Hydrolysis Reaction

  • For each temperature to be studied (e.g., 40°C, 50°C, 60°C), place flasks containing 50.0 mL of each buffer solution into a thermostatically controlled water bath and allow them to equilibrate.

  • To initiate the reaction, add a small, precise volume of the stock solution to each buffer to achieve a desired starting concentration (e.g., 100 µg/mL).

  • Immediately withdraw the first time point sample (t=0).

Step 4: Sample Collection and Quenching

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1.0 mL) from each reaction flask. The sampling frequency should be adjusted based on the expected reaction rate; faster reactions require more frequent sampling.

  • Immediately quench the reaction to prevent further hydrolysis before analysis. This is achieved by diluting the aliquot in a pre-measured volume of the HPLC mobile phase and storing it at a low temperature (e.g., 4°C). This dilution and cooling step effectively stops the reaction.

Part 2: Stability-Indicating HPLC Method

A self-validating protocol requires an analytical method that can unambiguously separate the parent compound from its degradation products. The following method provides a robust starting point for achieving this separation.

Step 1: HPLC System Configuration

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 4.5Buffering controls the ionization state of analytes, ensuring reproducible retention.
Mobile Phase B AcetonitrileCommon organic modifier for tuning elution strength in reversed-phase.
Gradient 20% B to 60% B over 15 minutesA gradient is recommended to ensure separation of the more polar sulfanilamide from the less polar diacetylated parent.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30°CControlled temperature ensures retention time stability.
Detection UV at 265 nmA wavelength where all three compounds (parent and products) exhibit significant absorbance.[5]
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.

Step 2: Preparation of Calibration Standards

  • Prepare individual stock solutions of this compound, N-acetylsulfanilamide, and sulfanilamide in the mobile phase at a concentration of 100 µg/mL.

  • From these stocks, prepare a series of mixed calibration standards containing all three analytes at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject these standards to construct a calibration curve for each analyte, plotting peak area versus concentration. The linearity (R² > 0.999) of these curves validates the quantitative accuracy of the method.

Step 3: Sample Analysis

  • Filter the quenched kinetic samples through a 0.45 µm syringe filter into autosampler vials.

  • Inject the samples onto the HPLC system.

  • Identify and integrate the peaks for this compound, N-acetylsulfanilamide, and sulfanilamide based on the retention times obtained from the calibration standards.

Data Analysis and Interpretation

The hydrolysis of this compound is expected to follow pseudo-first-order kinetics under constant pH conditions. The following diagram illustrates the logical flow of data processing.

Figure 2: Data analysis workflow for kinetic calculations.

Calculating the Rate Constant (k)

For the disappearance of the parent drug, this compound, the integrated rate law for a first-order reaction is:

ln([A]t) = -kt + ln([A]₀)

Where:

  • [A]t is the concentration at time t.

  • [A]₀ is the initial concentration at t=0.

  • k is the pseudo-first-order rate constant.

By plotting ln([A]t/[A]₀) versus time (t) , a straight line should be obtained. The rate constant, k, is the negative of the slope of this line.

Calculating the Half-Life (t½)

The half-life is the time required for the concentration of the reactant to decrease to half its initial value. For a first-order reaction, it is calculated as:

t½ = 0.693 / k

Data Presentation

Kinetic data should be summarized in a clear, tabular format for easy comparison across different conditions.

ConditionRate Constant (k) (hr⁻¹)Half-Life (t½) (hr)Correlation Coefficient (R²)
pH 4.0, 50°CValueValueValue
pH 7.0, 50°CValueValueValue
pH 9.0, 50°CValueValueValue
pH 7.0, 40°CValueValueValue
pH 7.0, 60°CValueValueValue

By analyzing the concentration profiles of the intermediate (N-acetylsulfanilamide) and the final product (sulfanilamide), a more complex sequential kinetic model can be developed to determine the individual rate constants for each hydrolysis step.

Conclusion

This application note provides a robust and scientifically grounded protocol for monitoring the hydrolysis kinetics of this compound. The methodology is built on the principles of forced degradation studies and employs a stability-indicating HPLC method for accurate quantification. By explaining the causality behind experimental choices and incorporating a self-validating analytical system, this guide equips researchers with the tools to reliably assess the chemical stability of diacetylated sulfonamides. The resulting kinetic data is crucial for informed decision-making in formulation development, stability prediction, and the overall advancement of drug candidates.

References

  • MedCrave. Forced Degradation Studies. [Link]

  • Pharmaffiliates. Acetylsulfanilamide | 121-61-9. [Link]

  • AKJournals. Validated chromatographic methods for the simultaneous determination of a ternary mixture of sulfacetamide sodium and two of its official impurities; sulfanilamide and dapsone. [Link]

  • Patel, P. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N,N'-Diacetylsulfanilamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N'-Diacetylsulfanilamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols to optimize reaction yields and ensure product purity. We will explore the causality behind experimental choices, offering self-validating steps to enhance the reliability of your synthesis.

Overview of the Core Synthesis

The standard synthesis of this compound involves the double acetylation of sulfanilamide. In this reaction, both the aniline nitrogen (N4) and the sulfonamide nitrogen (N1) act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

The reaction is often catalyzed by a base like pyridine, which serves a dual role: it acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct, driving the equilibrium towards the diacetylated product.[1] Controlling reaction parameters such as temperature, stoichiometry, and moisture is critical to maximize the yield and minimize the formation of the mono-acetylated intermediate, N-acetylsulfanilamide.[1]

Reaction Mechanism Flowchart

The following diagram illustrates the stepwise acetylation process.

ReactionMechanism cluster_start Reactants cluster_steps Reaction Steps cluster_end Products Sulfanilamide Sulfanilamide (Starting Material) Step1 Step 1: Mono-acetylation Nucleophilic attack by aniline N4 Sulfanilamide->Step1 AceticAnhydride Acetic Anhydride (Excess) AceticAnhydride->Step1 Step2 Step 2: Di-acetylation Nucleophilic attack by sulfonamide N1 AceticAnhydride->Step2 Intermediate N-acetylsulfanilamide (Mono-acetylated Intermediate) Step1->Intermediate Byproduct Acetic Acid (Byproduct) Step1->Byproduct Intermediate->Step2 Product This compound (Desired Product) Step2->Product Step2->Byproduct

Caption: Reaction pathway for this compound synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My final yield is very low, and I've recovered a lot of unreacted sulfanilamide. What went wrong?

A1: Incomplete reaction is a primary cause of low yields. This issue typically stems from three key areas: insufficient acetylating agent, inadequate reaction temperature, or the presence of moisture.

  • Causality: The acetylation of both nitrogen atoms is an equilibrium process. To drive the reaction to completion, a stoichiometric excess of the acetylating agent (acetic anhydride) is essential.[1] Heat provides the necessary activation energy for the less reactive sulfonamide nitrogen to be acetylated. Lastly, acetic anhydride readily hydrolyzes in the presence of water, which consumes the reagent and prevents it from participating in the desired reaction.[1]

  • Troubleshooting Protocol:

    • Verify Reagent Stoichiometry: Ensure you are using a significant excess of acetic anhydride. A molar ratio of at least 3:1 (Acetic Anhydride:Sulfanilamide) is recommended.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous grade solvents and ensure your starting sulfanilamide is dry.

    • Optimize Reaction Temperature & Time: The reaction is often performed under reflux or at a controlled temperature between 70–90°C.[1] If your yield is low, consider increasing the reaction time (e.g., from 1 hour to 2 hours) or elevating the temperature to ensure the reaction proceeds to completion.

    • Use a Catalyst: If not already in use, add pyridine. It acts as a base to neutralize the acetic acid byproduct, preventing potential side reactions and pushing the equilibrium forward.[1]

Q2: My product analysis (TLC, NMR) shows a significant amount of a major byproduct. How do I identify and prevent it?

A2: The most common byproduct is the mono-acetylated intermediate, N-acetylsulfanilamide. This occurs when the reaction does not proceed to full di-acetylation.

  • Causality: The aniline nitrogen (N4) is more nucleophilic and reacts faster than the sulfonamide nitrogen (N1). If reaction conditions are not sufficiently forcing (e.g., low temperature, short reaction time, or insufficient acetic anhydride), the reaction can stall at the mono-acetylated stage.[1]

  • Identification & Prevention Workflow:

ByproductWorkflow Start Problem: Significant Byproduct Detected CheckTLC Run TLC against Sulfanilamide and product standards. Start->CheckTLC Identify Byproduct is N-acetylsulfanilamide (Intermediate Polarity) CheckTLC->Identify Spot is between start & product Action Solution: Force Reaction to Completion Identify->Action Purify Purification: If byproduct is already formed, purify via recrystallization or column chromatography. Identify->Purify Step1 Increase molar ratio of Acetic Anhydride to >3:1 Action->Step1 Step2 Increase reaction temperature to 90°C or reflux Action->Step2 Step3 Extend reaction time Action->Step3

Sources

N,N'-Diacetylsulfanilamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N'-Diacetylsulfanilamide

Welcome to the dedicated support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and formulation of this compound, with a primary focus on its limited solubility. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and success of your experiments.

Section 1: Compound Overview & Inherent Challenges

This compound (C₁₀H₁₂N₂O₄S, MW: 256.28 g/mol ) is a derivative of the antibacterial agent sulfanilamide.[1][2] The key structural feature influencing its properties is the acetylation of both the N1 (sulfonamide) and N4 (aniline) nitrogen atoms.[3] This dual acetylation fundamentally alters the molecule's physicochemical characteristics compared to its parent compound.

While acetylation can be a useful strategy in drug design, in this case, it significantly increases the molecule's lipophilicity by masking the polar N-H groups.[3] This modification is the primary cause of the compound's poor aqueous solubility (reported as 2.15 g/L at 37 °C), a critical hurdle for researchers developing aqueous formulations for in vitro and in vivo assays.[1]

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 5626-90-4 / 29591-86-4[1][4]
Molecular Formula C₁₀H₁₂N₂O₄S[1]
Molecular Weight 256.28 g/mol [1][2]
Appearance White to almost white solid/powder[1][4]
Melting Point ~267 °C (with decomposition)[4][5]
Aqueous Solubility 2.15 g/L (at 37 °C)[1]
Organic Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or standard buffers like PBS?

A1: The poor aqueous solubility of this compound is an intrinsic property due to its molecular structure. The two acetyl groups on the nitrogen atoms increase the molecule's overall lipophilicity (fat-solubility) and reduce its ability to form favorable hydrogen bonds with water molecules.[3] Unlike its parent, sulfanilamide, which has a polar primary amine group, the acetylated derivative presents a more nonpolar profile, making it resistant to dissolution in aqueous media.

Q2: I dissolved the compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. What happened?

A2: This is a classic solubility issue known as "crashing out." While this compound is readily soluble in a strong organic solvent like DMSO, this does not guarantee its solubility when the solution is diluted into a predominantly aqueous environment.[1][3] When the highly concentrated DMSO stock is introduced to the aqueous medium, the local concentration of the compound momentarily exceeds its aqueous solubility limit, causing it to precipitate out of the solution. The key is that the final concentration of the co-solvent (DMSO) may be too low to keep the compound dissolved.

Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: Yes, this is a viable strategy, but it must be approached with caution. The sulfonamide moiety (-SO₂NH-) is weakly acidic.[3] By increasing the pH of the solution with a base (e.g., NaOH), you can deprotonate the sulfonamide nitrogen, forming a more polar and water-soluble anionic salt. However, this approach carries a significant risk: chemical stability. Under harsh acidic or basic conditions, the compound can undergo hydrolysis, cleaving one or both acetyl groups to form N-Acetylsulfanilamide or sulfanilamide.[3] It is crucial to validate the stability of the compound at the selected pH.

Q4: I need to prepare a stable solution for an in vivo study. What formulation strategies should I consider?

A4: For in vivo studies, formulation is critical. Direct injection of a DMSO-heavy solution can cause toxicity. Several advanced strategies can be employed:

  • Co-solvency: Using a mixture of biocompatible solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) 400 in saline can enhance solubility.[6][7]

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can effectively encapsulate the lipophilic molecule and increase its apparent water solubility.[8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range via high-pressure homogenization increases the surface area, which can improve the dissolution rate.[6][9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix can improve its wetting and dissolution properties.[9]

Section 3: Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols to address specific solubility challenges.

Guide 1: Basic Solubilization & Dilution Workflow

This guide outlines the standard procedure for preparing solutions for in vitro assays and the critical steps to avoid precipitation.

cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting prep1 Weigh this compound prep2 Add 100% DMSO to desired concentration (e.g., 10-50 mM) prep1->prep2 prep3 Vortex/Sonicate until fully dissolved prep2->prep3 dil2 Add a small volume of stock solution to the buffer prep3->dil2 Use stock for dilution dil1 Pre-warm aqueous buffer/medium to 37°C dil1->dil2 dil3 Vortex IMMEDIATELY and vigorously after addition dil2->dil3 dil4 Visually inspect for precipitation/cloudiness dil3->dil4 ts1 Precipitation Occurs dil4->ts1 Problem? ts2 Reduce final concentration ts1->ts2 Option 1 ts3 Increase final co-solvent % (if tolerable by assay) ts1->ts3 Option 2 ts4 Explore alternative strategies (Guide 2/3) ts1->ts4 Option 3

Caption: Workflow for preparing and diluting DMSO stock solutions.

Guide 2: Solubility Enhancement with Co-solvents

Objective: To increase the aqueous solubility of this compound by using a water-miscible organic co-solvent. This is a common and effective technique for many poorly soluble drugs.[6]

Principle of Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[8] A solvent mixture, such as ethanol and water, creates a microenvironment that is more favorable for solvating a nonpolar solute like this compound than water alone, thereby increasing its solubility.

Protocol: Co-solvent Solubility Screening

  • Prepare Stock Solutions: Prepare high-concentration stock solutions (e.g., 20 mg/mL) of this compound in various biocompatible solvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

  • Prepare Co-solvent Mixtures: In separate tubes, prepare a range of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water or buffer).

  • Determine Solubility: Add a small aliquot of the drug stock solution to each co-solvent mixture. Vortex and observe for precipitation. Continue adding small amounts of the stock solution until persistent cloudiness or precipitation is observed. This provides an estimate of the saturation solubility in each mixture.

  • Select Optimal System: Choose the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity or interference in the downstream application.

Guide 3: pH-Mediated Solubilization & Stability Validation

Objective: To increase aqueous solubility by forming the anionic salt of this compound and to concurrently verify the compound's stability under these conditions.

Principle of Causality: The sulfonamide proton is acidic. Increasing the pH above the compound's pKa will shift the equilibrium towards the deprotonated, anionic form, which is significantly more water-soluble. However, pH extremes can catalyze hydrolysis of the amide bonds.[3] Therefore, this protocol incorporates a mandatory stability check.

Protocol: pH Adjustment and Stability Check

Part A: Solubilization

  • Prepare a Suspension: Create a suspension of this compound in water (e.g., 5 mg/mL).

  • Titrate with Base: While stirring, slowly add 0.1 M NaOH dropwise to the suspension. Monitor the pH continuously.

  • Observe Dissolution: Note the pH at which the suspension clarifies into a solution. This provides the minimum pH required for solubilization at that concentration. Aim for the lowest effective pH to minimize degradation risk.

  • Buffer Preparation: Prepare a buffer at the determined pH (e.g., a carbonate buffer for pH 9-10) to maintain the solubility.

Part B: Mandatory Stability Validation (Forced Degradation) This protocol is a simplified forced degradation study to ensure the solubilization method is not compromising the compound.[10]

  • Sample Preparation: Prepare three samples:

    • Control: Compound dissolved in DMSO.

    • Test Sample: Compound dissolved in the high-pH buffer from Part A.

    • Acid Degradation: Compound suspended in 0.1 M HCl.

  • Incubation: Incubate the "Test Sample" and "Acid Degradation" samples at a moderately elevated temperature (e.g., 40-60°C) for a defined period (e.g., 8-24 hours).[3] Store the control sample at 4°C.

  • Analysis by HPLC: Analyze all three samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation:

    • Compare the chromatogram of the "Test Sample" to the "Control." The appearance of new peaks or a significant decrease in the main peak area indicates degradation.

    • The "Acid Degradation" sample serves as a positive control for hydrolysis, helping to identify the potential degradation products (N-Acetylsulfanilamide, Sulfanilamide).[3]

cluster_pathway Potential Degradation Pathway (Hydrolysis) cluster_hplc Expected HPLC Results p1 This compound p2 N-Acetylsulfanilamide p1->p2 Hydrolysis (Acid/Base) p3 Sulfanilamide p2->p3 Hydrolysis (Acid/Base) hplc3 Degraded Sample: Reduced parent peak, new peaks appear. hplc1 Control: Single sharp peak for parent compound. hplc2 Stable Test Sample: Single peak matching control.

Caption: Hydrolysis pathway and expected analytical results.

Section 4: Summary of Solubilization Strategies

StrategyMechanismProsCons & Causality
Co-solvency Reduces solvent polaritySimple, effective for moderate increases in solubility, uses common lab reagents.[6]High co-solvent concentrations can be toxic to cells or interfere with assays; may not be sufficient for very high drug concentrations.
pH Adjustment Forms a more polar, soluble saltCan dramatically increase aqueous solubility.[8][11]High Risk of Hydrolysis: The amide linkages are susceptible to cleavage under acidic or basic conditions, altering the compound's identity and activity.[3] Requires careful stability validation.
Surfactants Forms micelles to encapsulate the drugCan significantly increase solubility above the CMC (Critical Micelle Concentration).[11]Surfactants can have their own biological effects or interfere with assays; formulation can be complex.
Complexation Encapsulates the drug in a hydrophilic shell (e.g., cyclodextrin)Biocompatible, can significantly improve solubility and stability.[8]Can be expensive; requires screening for the best cyclodextrin type; may alter drug availability.
Particle Size Reduction Increases surface area for dissolutionIncreases the rate of dissolution, which is beneficial for bioavailability.[6][8]Does not increase the equilibrium solubility; requires specialized equipment (homogenizers, mills).[6]

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • A Review on Solubility Enhancement Methods for Poorly W
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • 5626-90-4(this compound) Product Description. ChemicalBook.
  • This compound CAS#: 29591-86-4. ChemicalBook.
  • This compound | 5626-90-4. Benchchem.
  • This compound | 29591-86-4. ChemicalBook.
  • This compound. Labsolu.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Forced Degrad
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.
  • Factors that Affect the Solubility of Drugs. Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research.
  • Sulfanilamide melting point standard. Sigma-Aldrich.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • This compound | 29591-86-4. TCI EUROPE N.V..
  • Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine.
  • Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods (RSC Publishing).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • N-NITROSODIPHENYLAMINE Method no.: 23. OSHA.
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
  • Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium. PubMed.

Sources

Technical Support Center: Optimizing Acetylation of Sulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of sulfanilamide acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common issues encountered during this critical synthetic step. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during the acetylation of sulfanilamide in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield, or no acetylated product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the acetylation of sulfanilamide can stem from several factors, primarily related to the reactants' quality, reaction conditions, and workup procedure.

  • Purity of Starting Materials: Ensure that your sulfanilamide is pure and dry. The presence of moisture can hydrolyze the acetylating agent, acetic anhydride, rendering it ineffective. Similarly, impurities in the sulfanilamide can interfere with the reaction.

  • Degradation of Acetic Anhydride: Acetic anhydride is susceptible to hydrolysis. Use a fresh bottle or a properly stored one. To test for significant degradation, you can carefully add a small amount to cold water; vigorous reaction indicates its reactivity.

  • Inadequate Reaction Temperature: While the reaction is often exothermic, maintaining an appropriate temperature is crucial. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to side product formation. A gentle warming to around 50-60°C is often sufficient to initiate and sustain the reaction.[1][2]

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion.

  • Improper pH: The acetylation of amines is sensitive to pH. In strongly acidic conditions, the amine group of sulfanilamide will be protonated to form an ammonium salt (-NH3+), which is not nucleophilic and will not react with acetic anhydride.[1][3] The reaction is typically carried out in a solvent like glacial acetic acid, which acts as both a solvent and a catalyst, or with the addition of a base like sodium acetate to buffer the solution.[1][2]

Formation of a Solid Mass or "Lump"

Question: During the reaction or upon adding water for precipitation, a large, unmanageable solid chunk forms. How can I prevent this and ensure a fine precipitate?

Answer:

The formation of a large solid mass is a common issue related to the rate of precipitation.

  • Controlled Precipitation: The key is to control the rate of precipitation. When pouring the reaction mixture into water, do so slowly and with vigorous stirring.[4] This ensures that the product precipitates as fine particles rather than a single lump.

  • Temperature of Water: Pouring the hot reaction mixture into ice-cold water promotes rapid and fine precipitation.[4] The sudden temperature drop reduces the solubility of the acetylated product, leading to its immediate crystallization in a more manageable form.

  • Mechanical Agitation: If a lump does form, it can often be broken up with a spatula or a stirring rod while still in the precipitation mixture to facilitate washing and filtration.[4]

Product is Oily or Gummy

Question: My product is an oil or a sticky solid instead of a crystalline powder. What causes this and how can I purify it?

Answer:

An oily or gummy product typically indicates the presence of impurities or residual solvent.

  • Incomplete Reaction: Unreacted sulfanilamide or byproducts can act as impurities that inhibit crystallization. Use TLC to check for the presence of starting material. If the reaction is incomplete, you may need to adjust the reaction time or temperature.

  • Insufficient Washing: Ensure the precipitated product is thoroughly washed with cold water to remove acetic acid and any other water-soluble impurities.

  • Recrystallization: This is the most effective method for purifying the product. A common solvent for recrystallization is water or an ethanol-water mixture.[4] Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly. The pure acetylsulfanilamide should crystallize out, leaving the impurities in the solution.

Controlling the Exothermic Reaction

Question: The reaction becomes very hot very quickly. How can I control the temperature?

Answer:

The acetylation of amines with acetic anhydride is an exothermic reaction.[4] Uncontrolled temperature can lead to side reactions and a decrease in yield.

  • Slow Addition of Reagents: Add the acetic anhydride to the sulfanilamide solution slowly and in portions. This allows the heat generated to dissipate.

  • Ice Bath: Conduct the reaction in a flask placed in an ice-water bath. This will help to absorb the heat produced and maintain a controlled temperature.

  • Vigorous Stirring: Continuous and efficient stirring ensures even heat distribution throughout the reaction mixture, preventing localized hotspots.

Experimental Protocol: Acetylation of Sulfanilamide

This protocol provides a step-by-step methodology for the acetylation of sulfanilamide.

Materials:

  • Sulfanilamide

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Distilled Water

  • Erlenmeyer Flask

  • Heating Mantle or Hot Plate

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolving Sulfanilamide: In a 125 mL Erlenmeyer flask, dissolve 2.0 g of sulfanilamide in 10 mL of glacial acetic acid. Gentle warming on a hot plate with magnetic stirring may be necessary to facilitate dissolution.

  • Addition of Acetic Anhydride: To the warm solution, add 2.5 mL of acetic anhydride in one portion with continuous stirring.

  • Heating the Reaction Mixture: Heat the mixture to boiling for approximately 10 minutes. This ensures the reaction goes to completion.

  • Precipitation of the Product: Carefully pour the hot reaction mixture into a beaker containing 50 mL of ice-cold water. Stir the mixture vigorously to induce crystallization. A white precipitate of N-acetylsulfanilamide should form.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing the Product: Wash the crystals on the filter paper with two small portions of cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying the Product: Press the crystals as dry as possible on the filter paper. Then, transfer the product to a watch glass and allow it to air dry completely. The melting point of pure N-acetylsulfanilamide is 219.5 °C.[5]

Data Summary Table:

ParameterValue
Mass of Sulfanilamide2.0 g
Volume of Glacial Acetic Acid10 mL
Volume of Acetic Anhydride2.5 mL
Reaction TemperatureBoiling
Reaction Time10 minutes
Volume of Precipitation Water50 mL
Theoretical Yield~2.49 g
Expected Melting Point219.5 °C[5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the acetylation of sulfanilamide.

Acetylation_Troubleshooting Start Start: Acetylation of Sulfanilamide Problem Identify the Problem Start->Problem LowYield Low/No Yield Problem->LowYield Yield Issue SolidMass Solid Mass/Lump Formation Problem->SolidMass Physical Form Issue OilyProduct Oily/Gummy Product Problem->OilyProduct Purity Issue Exothermic Uncontrolled Exotherm Problem->Exothermic Reaction Control Issue CheckPurity Check Purity of Starting Materials LowYield->CheckPurity CheckReagent Verify Acetic Anhydride Activity LowYield->CheckReagent OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp CheckTime Ensure Sufficient Reaction Time LowYield->CheckTime CheckpH Verify Proper pH LowYield->CheckpH SlowPrecip Slow, Stirred Precipitation into Cold Water SolidMass->SlowPrecip BreakLump Mechanically Break Up Solid SolidMass->BreakLump CheckCompletion Check Reaction Completion (TLC) OilyProduct->CheckCompletion ThoroughWash Thorough Washing of Precipitate OilyProduct->ThoroughWash Recrystallize Recrystallize the Product OilyProduct->Recrystallize SlowAddition Slow Addition of Acetic Anhydride Exothermic->SlowAddition IceBath Use an Ice Bath for Cooling Exothermic->IceBath VigorousStir Ensure Vigorous Stirring Exothermic->VigorousStir Success Successful Acetylation CheckPurity->Success CheckReagent->Success OptimizeTemp->Success CheckTime->Success CheckpH->Success SlowPrecip->Success BreakLump->Success CheckCompletion->Success ThoroughWash->Success Recrystallize->Success SlowAddition->Success IceBath->Success VigorousStir->Success

Caption: Troubleshooting workflow for sulfanilamide acetylation.

References

  • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]

  • JTChem. (2022, December 17). Sulfanilamide Synthesis - Acetanilide [Video]. YouTube. [Link]

  • (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Retrieved from [Link]

  • ChemRxiv. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. Retrieved from [Link]

  • YouTube. (2021, May 24). Synthesis of Sulphanilamide [Video]. [Link]

  • (n.d.). synthesis of sulphanilamide from acetamide. Retrieved from [Link]

  • National Institutes of Health. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. PMC. [Link]

  • ResearchGate. (n.d.). Acylation of sulfonamide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Retrieved from [Link]

  • (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 9). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. [Link]

  • PubMed. (n.d.). [Acetylation of sulfanilamide substances in toxic lesions of the liver]. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Sulfanilamide?. [Link]

  • PubMed. (n.d.). Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482. PubChem. [Link]

  • Google Patents. (n.d.). CN103483230A - Preparation method of sulfanilamide.

Sources

Technical Support Center: Purification of N,N'-Diacetylsulfanilamide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC purification of N,N'-Diacetylsulfanilamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your purification process.

Introduction to this compound and HPLC Purification

This compound is a derivative of sulfanilamide, characterized by the acetylation of both the sulfonamide and aniline nitrogens. This dual acetylation significantly modifies its chemical properties, such as solubility and stability, compared to the parent compound.[1] High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and analysis of such compounds in pharmaceutical development. The success of HPLC purification hinges on a well-developed method that considers the physicochemical properties of the analyte and the appropriate selection of stationary and mobile phases.

This guide will delve into common issues encountered during the HPLC purification of this compound, providing a systematic approach to troubleshooting and method optimization.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering probable causes and detailed solutions.

Problem 1: My this compound peak is tailing.

Question: I am observing significant peak tailing for this compound on my C18 column. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue in reversed-phase HPLC and can arise from several factors.[2][3][4] For this compound, the primary causes are often related to secondary interactions with the stationary phase or issues with the chromatographic conditions.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on your analyte, leading to peak tailing.[2][3][5]

    • Solution 1: Lower Mobile Phase pH: Operate your mobile phase at a lower pH (e.g., around 3.0) using an additive like formic acid or trifluoroacetic acid.[2][4][6] This protonates the silanol groups, minimizing unwanted ionic interactions.

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanols are chemically deactivated with a less polar group.[2][3][6] This reduces the sites available for secondary interactions.

    • Solution 3: Increase Buffer Concentration: For LC-UV applications, increasing the ionic strength of the mobile phase with a higher buffer concentration (e.g., 25 mM phosphate) can help mask silanol interactions.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[4][6] If the peak shape improves, you were likely experiencing mass overload.

  • Column Void or Contamination: A void at the column inlet or contamination of the inlet frit can cause peak tailing and broadening.[2][4]

    • Solution: Disconnect the column and reverse-flush it with a strong solvent to remove contaminants. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[7]

  • Extra-Column Volume: Excessive tubing length or improper fittings between the injector, column, and detector can contribute to peak broadening and tailing.[3]

    • Solution: Use tubing with a narrow internal diameter and ensure all fittings are properly tightened to minimize dead volume.[3]

Problem 2: I'm seeing poor resolution between this compound and its impurities.

Question: My HPLC method is not adequately separating this compound from what I suspect are related impurities or degradation products. How can I improve the resolution?

Answer:

Achieving good resolution is fundamental for accurate purification and quantification. Poor resolution can stem from suboptimal mobile phase composition, incorrect column choice, or other method parameters.

Probable Causes & Solutions:

  • Inadequate Mobile Phase Strength: The organic-to-aqueous ratio of your mobile phase may not be optimal for separating closely eluting compounds.

    • Solution 1: Optimize Mobile Phase Composition: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase.[8][9] A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve resolution.

    • Solution 2: Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of your separation due to different solvent properties.[8]

  • Incorrect pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase.[8][10] For acidic or basic analytes, working at a pH at least two units away from their pKa generally provides better peak shape and reproducibility.[6]

  • Suboptimal Stationary Phase: The column chemistry may not be suitable for the specific separation challenge.

    • Solution: Consider a different stationary phase. If you are using a standard C18 column, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary resolution. For more polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase.[11][12]

  • High Flow Rate: A flow rate that is too high can lead to decreased efficiency and loss of resolution.

    • Solution: Reduce the flow rate. This will increase the analysis time but can significantly improve the separation of critical pairs.[9]

Problem 3: My retention time for this compound is drifting.

Question: The retention time for my compound is not consistent between injections. What could be causing this instability?

Answer:

Retention time drift can be a frustrating issue, indicating a lack of system stability.[13] It's crucial to identify the source of the drift to ensure the reliability of your purification method.

Probable Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.

    • Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned to the initial mobile phase composition.[11]

  • Mobile Phase Composition Changes: The composition of your mobile phase may be changing over time.

    • Solution: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check the pump proportioning valves for proper function.[13] It's also good practice to prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature for the column.[9][13]

  • Pump Malfunction: Leaks or issues with the pump's check valves can cause inconsistent flow rates, resulting in drifting retention times.[13][14]

    • Solution: Inspect the pump for any visible leaks. If the pressure is fluctuating, the check valves may need cleaning or replacement.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound purification?

A1: A good starting point for reversed-phase HPLC purification of this compound would be a C18 column with a mobile phase consisting of a mixture of water (with 0.1% formic acid) and acetonitrile.[4] You can begin with a gradient elution, for example, from 10% to 90% acetonitrile over 20-30 minutes, to determine the approximate elution time of your compound. From there, you can optimize the method by switching to an isocratic elution or a shallower gradient around the elution point of interest to improve resolution and throughput.

Q2: How do I prepare my this compound sample for HPLC injection?

A2: Dissolve your sample in a solvent that is compatible with your mobile phase, ideally the initial mobile phase itself.[6] This helps to prevent peak distortion. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[15]

Q3: My baseline is noisy. What are the common causes and solutions?

A3: A noisy baseline can be caused by several factors, including:

  • Air bubbles in the system: Degas your mobile phase thoroughly and prime the pump to remove any trapped air.[13][16]

  • Contaminated mobile phase: Use high-purity solvents and prepare fresh mobile phase daily.

  • Detector issues: The detector lamp may be failing, or the flow cell could be dirty.

  • Pump pulsation: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.[14][16]

Q4: Is it necessary to perform forced degradation studies for this compound?

A4: Yes, performing forced degradation studies is a critical part of developing a stability-indicating HPLC method, which is a regulatory requirement in drug development.[17] These studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[18][19] The goal is to ensure that your HPLC method can effectively separate the intact drug from any degradants that might form during manufacturing or storage, thus ensuring the method's specificity.[20][21]

Experimental Protocols & Data Presentation

Protocol 1: Standard Reversed-Phase HPLC Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As determined by UV-Vis scan (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.

Table 1: Troubleshooting Summary for Common HPLC Issues
IssueProbable CauseRecommended Action
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use an end-capped column.[2]
Column overloadDilute the sample or reduce injection volume.[4]
Poor Resolution Suboptimal mobile phaseAdjust organic/aqueous ratio; try a different organic solvent.[9]
Inappropriate stationary phaseSelect a column with different selectivity (e.g., Phenyl-Hexyl).
Retention Time Drift Inadequate column equilibrationIncrease equilibration time between runs.[11]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[9][13]

Visualizations

Diagram 1: General HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_PeakShape Peak Shape Solutions cluster_Resolution Resolution Solutions cluster_Retention Retention Time Solutions cluster_Baseline Baseline Solutions Problem Identify Chromatographic Problem PeakShape Poor Peak Shape? (Tailing/Fronting) Problem->PeakShape Resolution Poor Resolution? Problem->Resolution Retention Retention Time Drift? Problem->Retention Baseline Baseline Issues? (Noise/Drift) Problem->Baseline PS1 Check for Overload (Dilute Sample) PeakShape->PS1 Cause? PS2 Optimize Mobile Phase pH PeakShape->PS2 PS3 Use End-Capped Column PeakShape->PS3 PS4 Check for Column Void/ Contamination PeakShape->PS4 R1 Adjust Mobile Phase Strength Resolution->R1 Cause? R2 Change Organic Modifier Resolution->R2 R3 Try Different Stationary Phase Resolution->R3 R4 Reduce Flow Rate Resolution->R4 RT1 Increase Equilibration Time Retention->RT1 Cause? RT2 Use Column Oven Retention->RT2 RT3 Check Pump and Fittings for Leaks Retention->RT3 RT4 Prepare Fresh Mobile Phase Retention->RT4 B1 Degas Mobile Phase Baseline->B1 Cause? B2 Clean/Replace Detector Flow Cell Baseline->B2 B3 Check Pump Seals/ Check Valves Baseline->B3

Caption: A decision tree for troubleshooting common HPLC issues.

Diagram 2: this compound Purification Workflow

Purification_Workflow Start Start: Crude This compound SamplePrep Sample Preparation (Dissolve & Filter) Start->SamplePrep MethodDev HPLC Method Development (Column & Mobile Phase Selection) SamplePrep->MethodDev Injection Inject Sample onto HPLC System MethodDev->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Fraction Fraction Collection Detection->Fraction Analysis Purity Analysis of Fractions Fraction->Analysis Pooling Pool Pure Fractions Analysis->Pooling Fractions >99% Pure SolventEvap Solvent Evaporation Pooling->SolventEvap FinalProduct End: Purified This compound SolventEvap->FinalProduct

Sources

Removing mono-acetylated impurities from N,N'-Diacetylsulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N,N'-Diacetylsulfanilamide. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with mono-acetylated impurities during their work. Here, we provide in-depth, field-proven answers and troubleshooting protocols to help you achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, but my analysis shows impurities. What are these impurities and why do they form?

A: The most common impurities in crude this compound are mono-acetylated species, primarily N4-acetylsulfanilamide and, to a lesser extent, N1-acetylsulfanilamide.

Causality: These impurities arise from the incomplete acetylation of the starting material, sulfanilamide. The synthesis typically involves reacting sulfanilamide with an acetylating agent like acetic anhydride.[1] Sulfanilamide has two nucleophilic sites: the aromatic amino group (N4) and the sulfonamide nitrogen (N1). The N4 position is more basic and typically acetylates first. Driving the reaction to completion to form the di-acetylated product requires carefully controlled conditions, such as an excess of the acetylating agent and appropriate temperature management.[1] If the reaction is incomplete, a mixture of mono- and di-substituted products will result.

Q2: How can I accurately detect and quantify the level of mono-acetylated impurities in my product?

A: Several analytical techniques are effective. The choice depends on the required level of accuracy and available equipment.

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative method ideal for reaction monitoring and quick purity checks. The less polar this compound will have a higher Rf value (travel further up the plate) than the more polar mono-acetylated impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying impurities.[2][3] A reverse-phase C18 column with an acetonitrile/water mobile phase can effectively separate the components, allowing for precise determination of purity by peak area integration.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect impurities. The mono-acetylated species will show distinct N-H protons that are absent in the fully substituted product. For example, N4-acetylsulfanilamide will have a characteristic sulfonamide -SO₂NH₂ proton signal, which can be compared against the signals of the desired product.

Q3: How do the physicochemical properties of the desired product and impurities differ, and how can I exploit this for separation?

A: The key difference lies in polarity . The presence of a free amine (-NH₂) or sulfonamide (-SO₂NH₂) group in the mono-acetylated impurities makes them significantly more polar than the fully acetylated this compound. This is because the N-H bonds can act as hydrogen bond donors. The di-acetylated product lacks these N-H bonds, rendering it less polar and less soluble in polar solvents.

This polarity difference is the fundamental principle behind the success of both recrystallization and chromatographic purification methods.

CompoundStructureKey Functional GroupsRelative PolarityHydrogen Bond Donors
This compound CH₃CONH-C₆H₄-SO₂N(COCH₃)HTwo Amide GroupsLow0 (amide N-H is very weakly acidic)
N4-Acetylsulfanilamide CH₃CONH-C₆H₄-SO₂NH₂Amide, SulfonamideHigh2 (from -SO₂NH₂)
Sulfanilamide (Starting Material) H₂N-C₆H₄-SO₂NH₂Primary Amine, SulfonamideVery High4 (from -NH₂ and -SO₂NH₂)

Purification & Troubleshooting Guides

The purification strategy depends on the level of impurity. For purities below 95%, recrystallization is the recommended first step. For higher purity requirements or when recrystallization is insufficient, column chromatography is necessary.

PurificationWorkflow cluster_start Synthesis & Analysis cluster_purification Purification Strategy cluster_end Final Product Start Crude this compound (Mixture) Analyze1 Analyze Purity (TLC or HPLC) Start->Analyze1 Recrystallize Recrystallization (Bulk Purification) Analyze1->Recrystallize Purity < 95% Chromatography Column Chromatography (High Purity Separation) Analyze1->Chromatography Purity > 95% OR Recrystallization fails Analyze2 Analyze Final Purity (HPLC) Recrystallize->Analyze2 Chromatography->Analyze2 Analyze2->Chromatography Fails Spec. End Pure Product (>98%) Analyze2->End Meets Spec.

Caption: General purification workflow for this compound.

Scenario 1: My product is significantly impure. How do I perform a bulk purification?

Answer: Recrystallization is the most efficient method for removing larger quantities of impurities.[1] It leverages the lower solubility of the desired di-acetylated product in a chosen solvent system at low temperatures, while the more polar mono-acetylated impurities remain dissolved in the mother liquor.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rushing this step can trap impurities.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (1:3 ratio) to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[6]

Troubleshooting Recrystallization

TroubleshootingRecrystallization cluster_problems Common Problems cluster_solutions Potential Solutions & Causes Start Recrystallization Issue P1 No Crystals Form Upon Cooling Start->P1 P2 Product 'Oils Out' Instead of Crystallizing Start->P2 P3 Final Product is Still Impure Start->P3 S1a Cause: Too much solvent added. Solution: Boil off some solvent and re-cool. P1->S1a S1b Cause: Supersaturated solution needs nucleation. Solution: Scratch inner flask wall or add a seed crystal. P1->S1b S2 Cause: Solution is too saturated or cooling too rapidly. Solution: Add more hot solvent, reheat to dissolve, and cool slower. P2->S2 S3 Cause: Co-precipitation due to rapid cooling. Solution: Re-dissolve and cool much more slowly. P3->S3

Caption: Troubleshooting common issues during recrystallization.

Scenario 2: Recrystallization improved purity, but it's still not >98%. What's next?

Answer: When high purity is required, or when impurities have similar solubility profiles to your product, flash column chromatography is the method of choice. This technique separates molecules based on their differential adsorption to a stationary phase (silica gel) while a mobile phase (eluent) passes through it.

Principle of Separation: The stationary phase, silica gel, is highly polar. The more polar mono-acetylated impurities will interact more strongly with the silica gel via hydrogen bonding and will therefore elute slower. The less polar this compound interacts weakly and elutes faster.

  • TLC Analysis: First, determine an optimal eluent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf of ~0.3-0.4 and is well-separated from impurity spots.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the impure product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading") and gently add it to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the pure fractions (those containing only the desired product spot on TLC) and remove the solvent using a rotary evaporator to yield the highly pure this compound.

Recommended Eluent Systems (Starting Ratios)
Hexane : Ethyl Acetate (e.g., starting with 7:3, moving to 1:1)
Dichloromethane : Methanol (e.g., starting with 99:1, moving to 95:5)
Dichloromethane : Acetone (e.g., starting with 98:2, moving to 90:10)
Scenario 3: My compounds are streaking on the TLC plate and giving broad peaks during column chromatography. How do I resolve this?

A: This is a classic problem when separating compounds with acidic protons, like the N-H in the mono-acetylated sulfonamide impurity, on standard silica gel. The slightly acidic nature of silica can lead to strong, non-specific binding, causing tailing or streaking.

Solution: To mitigate this, add a small amount of a basic modifier to your eluent.

  • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA).

  • Ammonia: For very basic compounds, using a solvent system containing ammonium hydroxide, such as DCM/MeOH/NH₄OH, can be effective.[7]

This neutralizes the acidic sites on the silica gel, leading to cleaner separation, sharper spots on TLC, and narrower peaks during column chromatography.

References

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • van den Berg, M. A., et al. (2017). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Molecular & Cellular Proteomics, 16(8 Suppl 1), S209–S218. [Link]

  • Abdel-Magid, A. F. (2006). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Molecules, 11(11), 915-927. [Link]

  • Scott, F. L., & Butler, R. N. (1969). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2, 1221-1224. [Link]

  • Liu, Z., et al. (2019). Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater and insights from their occurrence in a municipal wastewater treatment plant. Science of The Total Environment, 657, 126-134. [Link]

  • Bar-Am, O., et al. (2015). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. The Journal of Organic Chemistry, 80(23), 11698–11706. [Link]

  • van Gool, F. W., et al. (1987). Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves. Journal of Veterinary Pharmacology and Therapeutics, 10(1), 51-64. [Link]

  • Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. ARKIVOC, 2023(viii), 121-130. [Link]

  • Al-Lami, H. S. (2018). Acetylation, sulfonamide Derivatives of phenolic Resin. ResearchGate. [Link]

  • Liu, Z., et al. (2018). Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater and insights from their occurrence in a municipal wastewater treatment plant. ResearchGate. [Link]

  • Lucht, B. L. (2004). RECRYSTALLIZATION OF PMDA AND SYNTHESIS OF AN ACETYLENIC DIAMINE. OSTI.GOV. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

  • Nouws, J. F., et al. (1989). Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs. Journal of Veterinary Pharmacology and Therapeutics, 12(2), 198-205. [Link]

  • Professor Dave Explains. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]

  • Wheeler, C., et al. (2017). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Organic & Biomolecular Chemistry, 15(46), 9897-9901. [Link]

  • ChemHelpASAP. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • ResearchGate. (2024). Characterization and dissolution test of recrystallized mefenamic acid by fast cooling methods. [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • Dai, Y., et al. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 20(9), 17139-17150. [Link]

  • ResearchGate. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Ye, Y., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(11), 4881–4892. [Link]

  • Gianatassio, R., et al. (2017). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Bheemaraju, A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 6. [Link]

  • Govaerts, S., et al. (2019). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Behind the Paper, Nature Portfolio. [Link]

Sources

Technical Support Center: N,N'-Diacetylsulfanilamide Impurity Profiling using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the impurity profiling of N,N'-Diacetylsulfanilamide. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring the integrity and reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the LC-MS analysis of this compound, providing a foundational understanding of the key aspects of impurity profiling.

Q1: What are the primary impurities I should expect to find in a sample of this compound?

A1: The impurity profile of this compound is primarily dictated by its synthetic route and potential degradation pathways. The most common synthesis involves the acetylation of sulfanilamide.[1] Therefore, you should anticipate the following as potential process-related impurities:

  • Sulfanilamide: The unreacted starting material.

  • N4-acetylsulfanilamide: A mono-acetylated intermediate where only the aniline nitrogen is acetylated. This is often the major process-related impurity.[2]

  • N1-acetylsulfanilamide: A less common mono-acetylated isomer where the sulfonamide nitrogen is acetylated.[2]

Degradation impurities can also be present, arising from hydrolysis of the acetyl groups under acidic or basic conditions.[3][4] These degradation products are often the same as the process-related impurities (sulfanilamide and its mono-acetylated forms). Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are crucial for identifying other potential degradation products.[5][6]

Q2: What are the recommended starting LC conditions for separating this compound from its key impurities?

A2: A reversed-phase chromatographic approach is typically effective for separating this compound and its more polar impurities. Here is a robust starting point:

ParameterRecommendationRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote better peak shape for the amine-containing analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 5-95% B over 15 minutesA broad gradient is a good starting point to ensure elution of all potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLA small injection volume helps to minimize peak distortion.

This method should provide a good separation of the diacetylated compound from the more polar mono-acetylated and non-acetylated impurities. Further optimization of the gradient may be necessary to resolve closely eluting species.

Q3: What are the optimal mass spectrometry parameters for detecting this compound and its impurities?

A3: Electrospray ionization (ESI) in positive ion mode is generally the most sensitive method for detecting sulfonamides and their derivatives.

ParameterRecommendationRationale
Ionization Mode ESI PositiveSulfonamides readily form [M+H]+ ions.
Scan Mode Full Scan (for profiling) & MRM (for quantification)Full scan is used to identify unknown impurities, while Multiple Reaction Monitoring (MRM) provides high sensitivity and selectivity for known impurities.[7]
Capillary Voltage 3.5 - 4.5 kVA typical starting range for ESI.
Source Temp. 120 - 150 °CHelps with desolvation.
Desolvation Temp. 350 - 450 °CCrucial for efficient ion formation.
Gas Flow Optimize for your instrumentProper gas flow is critical for desolvation and ion transfer.

It is essential to optimize these parameters for your specific instrument to achieve the best sensitivity and signal stability.

Q4: I am observing multiple peaks in my mass spectrum for a single chromatographic peak. What could be the cause?

A4: This is a common phenomenon in ESI-MS and is often due to the formation of adducts.[3] Besides the expected protonated molecule ([M+H]+), you may also observe:

  • Sodium Adducts ([M+Na]+): A peak at M+23 Da.

  • Potassium Adducts ([M+K]+): A peak at M+39 Da.

  • Ammonium Adducts ([M+NH4]+): A peak at M+18 Da, especially if ammonia is present in your mobile phase or sample.

  • Solvent Adducts: Adducts with mobile phase components like acetonitrile ([M+ACN+H]+) can also occur.

To minimize adduct formation, use high-purity solvents and mobile phase additives (e.g., LC-MS grade formic acid).[4][8] If adducts are still present, they can be used for confirmation of the molecular weight of an impurity.

Part 2: Troubleshooting Guides

This section provides a systematic, question-and-answer-based approach to resolving specific issues you may encounter during your LC-MS analysis.

Guide 1: Poor Chromatographic Peak Shape

Q: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.

Troubleshooting Workflow:

start Peak Tailing Observed cause1 Secondary Interactions with Silica start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination/Void start->cause3 solution1a Increase Mobile Phase Acidity (e.g., 0.2% Formic Acid) cause1->solution1a Fix solution1b Use a Column with End-capping cause1->solution1b Fix solution2 Reduce Injection Concentration/Volume cause2->solution2 Fix solution3a Flush Column with Strong Solvent cause3->solution3a Fix solution3b Replace Column solution3a->solution3b If persists

Peak Tailing Troubleshooting Workflow

  • Step 1: Check for Secondary Interactions. The free silanol groups on the silica backbone of the C18 column can interact with the amine functionalities of your analytes, causing tailing.

    • Solution: Increase the concentration of formic acid in your mobile phase (e.g., to 0.2%). The increased acidity will protonate the silanol groups, reducing these secondary interactions. Alternatively, ensure you are using a high-quality, end-capped column.

  • Step 2: Evaluate Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Prepare a dilution series of your sample and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume.

  • Step 3: Inspect the Column Health. A contaminated or damaged column can also cause poor peak shape.

    • Solution: Flush the column with a strong solvent wash sequence (e.g., isopropanol). If the problem persists, a void may have formed at the head of the column, in which case the column should be replaced.[9]

Q: My early eluting impurity peaks are broad or split. What should I do?

A: This is often due to a mismatch between the injection solvent and the initial mobile phase conditions, especially for polar compounds.

Troubleshooting Workflow:

start Broad/Split Early Peaks cause1 Solvent Mismatch start->cause1 cause2 Insufficient Equilibration start->cause2 solution1a Dissolve Sample in Initial Mobile Phase Composition cause1->solution1a Fix solution1b Reduce Injection Volume cause1->solution1b Fix solution2 Increase Column Equilibration Time cause2->solution2 Fix

Broad/Split Peak Troubleshooting

  • Step 1: Match Your Injection Solvent. If your sample is dissolved in a solvent stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, the sample will not properly focus on the head of the column, leading to broad or split peaks.

    • Solution: Dissolve your sample in a solvent that is as close as possible to your initial mobile phase composition (e.g., 5% acetonitrile in water with 0.1% formic acid). If this is not possible due to solubility issues, reduce the injection volume.[4]

  • Step 2: Ensure Proper Column Equilibration. Insufficient equilibration between gradient runs can lead to retention time shifts and poor peak shape for early eluting compounds.

    • Solution: Increase the column equilibration time at the end of your gradient to at least 10 column volumes.

Guide 2: Sensitivity and Detection Issues

Q: I am not detecting my low-level impurities, or the signal is very weak. How can I improve sensitivity?

A: Low sensitivity can be a multi-faceted problem, involving both chromatographic and mass spectrometric parameters.

Troubleshooting Workflow:

start Low Impurity Signal step1 Optimize MS Parameters start->step1 solution1 Tune Ion Source Parameters (Voltages, Temperatures, Gas Flows) step1->solution1 step2 Check for Ion Suppression solution2 Infuse Standard and Matrix Post-Column step2->solution2 step3 Improve Chromatography solution3 Modify Gradient to Separate Impurity from Matrix step3->solution3 step4 Consider Sample Preparation solution4 Implement Sample Clean-up (e.g., SPE) step4->solution4 solution1->step2 solution2->step3 solution3->step4

Sensitivity Enhancement Workflow

  • Step 1: Optimize Mass Spectrometer Parameters. Ensure your MS is tuned and calibrated. Infuse a standard of your impurity of interest (if available) to optimize the ion source parameters (e.g., capillary voltage, gas flows, temperatures) for maximum signal.[5]

  • Step 2: Investigate Ion Suppression. Co-eluting matrix components can suppress the ionization of your target analyte.

    • Solution: To diagnose ion suppression, perform a post-column infusion experiment where a constant flow of your impurity standard is introduced into the LC eluent after the column, while a blank matrix sample is injected. A dip in the signal at the retention time of the matrix components indicates ion suppression.[10]

  • Step 3: Improve Chromatographic Separation. If ion suppression is confirmed, modify your LC method to separate the impurity from the suppressing matrix components.

    • Solution: Adjust the gradient profile to increase resolution around the impurity peak. You could also evaluate a different column chemistry (e.g., a Phenyl-Hexyl column) that may offer different selectivity.

  • Step 4: Implement Sample Clean-up. If chromatographic changes are insufficient, a sample clean-up step may be necessary.

    • Solution: Solid-Phase Extraction (SPE) can be a powerful tool to remove interfering matrix components before LC-MS analysis.

Q: My results are not reproducible, with retention times and peak areas varying between injections. What is the cause?

A: Poor reproducibility can stem from several sources, including the LC system, sample stability, and column equilibration.

  • Check for System Leaks: Even a small leak can cause fluctuations in flow rate and pressure, leading to retention time shifts. Visually inspect all fittings.

  • Ensure Proper Mobile Phase Preparation: Inconsistent mobile phase composition will lead to retention time variability. Always prepare fresh mobile phases and ensure they are well-mixed.

  • Verify Sample Stability: this compound and its impurities may be susceptible to hydrolysis in your sample solvent over time. Analyze samples immediately after preparation or perform a stability study in your chosen solvent.

  • Increase Column Equilibration: As mentioned previously, insufficient equilibration is a common cause of retention time shifts, especially in gradient methods.[8]

By systematically addressing these common issues, you can enhance the robustness and reliability of your LC-MS method for this compound impurity profiling, ensuring compliance with regulatory expectations and confidence in your analytical results.

References

  • G.D. Paulson, J.M. Giddings, C.H. Lamoureux, E.R. Mansager, C.B. Struble. (1981). The isolation and identification of N1-acetylsulfanilamide and this compound as metabolites of sulfanilamide from dairy cows and calves. Drug Metabolism and Disposition, 9(2), 127-133.
  • [Author], [Year]. [Title]. [Journal/Source]. [URL]
  • ICH, Q3A(R2) Impurities in New Drug Substances, (2006).
  • [Author], [Year]. [Title]. [Journal/Source]. [URL]
  • [Author], [Year]. [Title]. [Journal/Source]. [URL]
  • [Author], [Year]. Synthesis of Sulphanilamide. YouTube. [https://www.youtube.
  • Katerina Klagkou, Frank Pullen, Mark Harrison, Andy Organ, Alistair Firth, G John Langley. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • [Author], [Year]. [Title]. [Journal/Source]. [URL]
  • [Author], [Year]. [Title]. [Journal/Source]. [URL]
  • [Author], [Year]. Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [URL]
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agarwal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • [Author], [Year]. [Title]. [Journal/Source]. [URL]
  • Javadzadeh, Y., & Jouyban, A. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 97(Pt A), 139-148.
  • Restek Corporation. (2021).
  • ZefSci. (2023).
  • [Author], [Year]. [Title]. [Journal/Source]. [URL]
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • [Author], [Year]. [Title]. [Journal/Source]. [URL]
  • [Author], [Year]. [Title]. [Journal/Source]. [URL]
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • V. G. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Ultra Chemistry, 14(1), 1-10.

Sources

Technical Support Center: Characterization of N,N'-Diacetylsulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Analytical

Welcome to the technical support center for N,N'-Diacetylsulfanilamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this molecule. Here, we synthesize technical protocols with field-proven insights to help you troubleshoot issues and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and analysis of this compound.

Q1: I'm having trouble dissolving this compound. What solvents are recommended for analytical techniques like HPLC?

A: this compound has significantly lower aqueous solubility than its parent compound, sulfanilamide, due to the acetylation of both polar amino groups. For reversed-phase HPLC, a "dissolve in organic, then dilute" approach is best.

  • Primary Organic Solvents: Start by dissolving the compound in a minimal amount of a water-miscible organic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetone, or acetonitrile (ACN).[1][2][3] DMF is often an excellent choice for sulfonamide-related compounds.[1][4]

  • Working Solution Preparation: Once fully dissolved, slowly dilute this stock solution with your mobile phase or an appropriate aqueous buffer while stirring vigorously to prevent precipitation.[2]

  • Solubility Challenges: If the compound precipitates upon dilution, you may need to increase the organic solvent percentage in your final solution. Be aware that high concentrations of DMSO or DMF can interfere with chromatography, causing baseline disturbances or affecting peak shape.

Q2: What is the expected molecular ion in mass spectrometry for this compound?

A: The molecular weight of this compound (C₁₀H₁₂N₂O₄S) is 256.28 g/mol . In positive electrospray ionization (ESI+) mode, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 257.1.[5] Depending on the mobile phase additives, you may also observe adducts like the sodium adduct [M+Na]⁺ at m/z 279.1 or the potassium adduct [M+K]⁺ at m/z 295.1.

Q3: How can I confidently assess the purity of a new batch of this compound reference standard?

A: A single technique is insufficient for comprehensive purity assessment. A multi-pronged approach is necessary to ensure the standard's quality:

  • Chromatographic Purity (HPLC-UV): Use a validated, stability-indicating HPLC method to determine the area percent purity and to detect any process-related impurities or degradants.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry can reveal the presence of impurities, which often cause a broadening of the melting endotherm and a depression of the melting point. It is also a primary tool for detecting different polymorphic forms.[6][7]

  • Structure Confirmation (NMR/MS): Confirm the identity of the main peak using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the primary component is indeed this compound.[8][9]

  • Residual Solvents (GC-HS): Use Gas Chromatography with Headspace analysis to quantify any residual solvents from the synthesis process.

  • Water Content (Karl Fischer): Determine the water content, as this can affect the true potency of the standard.

Part 2: Troubleshooting Guides by Analytical Technique
High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Causality: Peak tailing for sulfonamides is often caused by secondary interactions between the weakly acidic sulfonamide group and active sites (free silanols) on the silica-based column packing. Peak fronting can indicate column overload or an inappropriate injection solvent.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate, formate). For a C18 column, operating at a lower pH (e.g., 2.5-3.5 with formic or phosphoric acid) will suppress the ionization of residual silanols, minimizing secondary interactions.

    • Check Injection Solvent: The injection solvent should be as weak as, or weaker than, the mobile phase. Dissolving your sample in a very strong organic solvent (like 100% ACN) when your mobile phase is weak (e.g., 10% ACN) can cause severe peak distortion.

    • Consider Column Type: If tailing persists, switch to a column with advanced end-capping technology (often labeled "AQ", "Shield", or "PFP") designed to minimize silanol interactions.

    • Evaluate Sample Concentration: Reduce the mass of analyte injected onto the column to rule out mass overload, a common cause of peak fronting.

Protocol: Foundational HPLC Method for Impurity Profiling

This method serves as a robust starting point for further optimization.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and efficiency for this class of molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and provides protons for ESI-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 20 minA broad gradient is effective for separating the main peak from unknown impurities of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.
Detection (UV) 254 nm or 282 nmWavelengths suitable for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.[10]
Injection Vol. 10 µLA typical injection volume; adjust based on concentration.

Diagram: HPLC Method Development Workflow

hplc_workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation start Define Analytical Goal (Purity, Stability, etc.) info Gather Analyte Info (pKa, logP, UV spectra) start->info col_select Select Column (e.g., C18, Phenyl-Hexyl) info->col_select mp_select Select Mobile Phase (ACN/MeOH, Buffer/pH) col_select->mp_select gradient Run Initial Gradient mp_select->gradient optimize Optimize Gradient & Isocratic Holds (Flow, Temp, pH) gradient->optimize robust Assess Robustness (DoE Approach) optimize->robust validate Perform Validation (ICH Q2(R2)) robust->validate final Final Method validate->final

Caption: A systematic workflow for HPLC method development.

Mass Spectrometry (MS)

Issue: Ambiguous Fragmentation or Difficulty in Structural Elucidation

  • Causality: While the [M+H]⁺ ion is straightforward, the fragmentation (MS/MS) spectrum can be complex. Understanding the likely cleavage points is key to identifying impurities or degradants. The structure contains two amide linkages and a sulfonamide bond, which are common fragmentation sites.

  • Troubleshooting & Interpretation:

    • Prioritize Acetyl Loss: The most characteristic fragmentation pathway involves the cleavage of the acetyl groups.[5] The loss of a neutral ketene molecule (CH₂=C=O) from an amide has a mass of 42.01 Da. You will likely see sequential losses.

    • Look for Sulfonamide Bond Cleavage: The S-N bond in the sulfonamide group is another common cleavage point, leading to characteristic fragment ions.[11][12]

    • Use High-Resolution MS (HRMS): HRMS (e.g., Q-TOF, Orbitrap) is essential for proposing elemental compositions for fragment ions, which dramatically increases confidence in structural assignments.

Table: Predicted MS/MS Fragments for this compound ([M+H]⁺ = 257.1)

m/z (Predicted)Proposed LossProposed Structure
215.1Loss of CH₂=C=O (-42 Da)Mono-deacetylated ion
173.1Loss of 2 x CH₂=C=O (-84 Da)Sulfanilamide ion
156.1Cleavage of S-N bond[H₂N-C₆H₄-SO₂]⁺ ion
108.1Rearrangement & Cleavage[H₂N-C₆H₄-O]⁺ ion
92.1Cleavage of C-S bond[H₂N-C₆H₄]⁺ ion

Diagram: Primary Fragmentation Pathways

fragmentation_pathway parent [M+H]⁺ m/z 257.1 frag1 m/z 215.1 parent->frag1 - CH₂CO (42 Da) frag3 m/z 156.1 parent->frag3 - NHCOCH₃ - SO₂ frag2 m/z 173.1 frag1->frag2 - CH₂CO (42 Da) frag4 m/z 92.1 frag2->frag4 - SO₂NH

Caption: Key MS/MS fragmentation steps for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: ¹H NMR shows broad signals for N-CH₃ or O-CH₃ protons instead of sharp singlets.

  • Causality: This is a classic and frequently encountered challenge caused by the presence of rotational isomers (rotamers) . The partial double-bond character of the amide C-N bond restricts free rotation at room temperature. For this compound, restricted rotation can occur at both the aniline amide and the sulfonamide amide bonds, leading to distinct chemical environments for the acetyl protons that are slowly interconverting on the NMR timescale. This results in signal broadening or the appearance of multiple distinct signals for a single functional group.[13]

  • Troubleshooting & Confirmation:

    • Perform Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers.

    • Heating: As you increase the temperature of the NMR probe (e.g., from 25°C to 75°C in DMSO-d₆), the rate of rotation around the C-N bond increases.

    • Coalescence: At a high enough temperature (the coalescence temperature), the rotation becomes so fast that the NMR spectrometer detects only the average environment. The broad humps or multiple signals will merge and sharpen into a single peak.

    • Cooling: Conversely, cooling the sample may resolve the broad humps into two distinct, sharp signals, representing the two major rotamer populations.

Protocol: Variable Temperature (VT) ¹H NMR Experiment

  • Sample Preparation: Prepare a sample of this compound in a high-boiling deuterated solvent such as DMSO-d₆ or Toluene-d₈.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to establish the baseline appearance of the broad signals.

  • Incremental Heating: Increase the probe temperature in increments (e.g., 10-15 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Observe Coalescence: Continue increasing the temperature until the broad signals coalesce into a single, sharp peak. Record this coalescence temperature.

  • Data Processing: Process and compare the spectra at different temperatures to demonstrate the dynamic process.

Diagram: Rotamer Equilibrium and VT-NMR Effect

rotamer_equilibrium cluster_rt Room Temperature (Slow Exchange) cluster_ht High Temperature (Fast Exchange) rt_a Rotamer A rt_b Rotamer B rt_a->rt_b k_slow spec_rt NMR Spectrum: Two broad or distinct signals ht_a Rotamer A ht_b Rotamer B ht_a->ht_b k_fast spec_ht NMR Spectrum: One sharp, averaged signal sep Increase Temperature (VT-NMR) cluster_ht cluster_ht cluster_rt cluster_rt

Caption: Effect of temperature on rotamer exchange and NMR spectra.

Thermal Analysis (DSC/TGA) & Polymorphism

Issue: My sample shows multiple melting peaks or the melting point is inconsistent between batches.

  • Causality: This is a strong indicator of polymorphism , where the compound can crystallize into different solid-state forms (polymorphs).[14] These forms have the same chemical composition but different crystal lattice arrangements, leading to different physical properties like melting point, solubility, and stability.[15] Another possibility is the presence of a solvate or hydrate, which would show a mass loss in TGA corresponding to the solvent loss.

  • Troubleshooting & Characterization Strategy:

    • Thermogravimetric Analysis (TGA): First, run TGA to check for the presence of bound solvent or water. An anhydrous sample should be thermally stable until decomposition.[16] If a mass loss occurs before melting, you may have a solvate/hydrate.

    • Differential Scanning Calorimetry (DSC):

      • Heat-Cool-Heat Cycle: Perform a DSC experiment where you heat the sample through its melt, cool it down to recrystallize, and then heat it again. If the second heating curve shows a different melting point, it indicates that the initial form was metastable and converted to a more stable form upon melting and recrystallization.[6]

      • Identify Transitions: Look for solid-state transitions (endothermic or exothermic events) before the final melt. This can indicate a polymorph-to-polymorph conversion.[15]

    • Powder X-Ray Diffraction (PXRD): PXRD is the definitive technique for identifying and distinguishing different polymorphic forms. Each polymorph will produce a unique diffraction pattern. Correlate the DSC events with changes in the PXRD pattern by running variable-temperature PXRD (VT-PXRD).[15]

Diagram: Decision Tree for Investigating Thermal Behavior

thermal_analysis_tree decision decision result result start Inconsistent Thermal Behavior (Multiple/Shifting Peaks in DSC) tga Run TGA start->tga mass_loss Significant Mass Loss Before Melting? tga->mass_loss mass_loss->result Yes Likely Solvate/ Hydrate dsc_cycle Run DSC Heat-Cool-Heat Cycle mass_loss->dsc_cycle No peaks_change Melting Peak(s) Change in 2nd Heat? dsc_cycle->peaks_change peaks_change->result Yes Metastable Polymorph(s) Present pxrd Confirm with PXRD peaks_change->pxrd No pxrd->result Characterize Stable Form and Potential Mixture

Caption: A logical approach to diagnosing anomalous thermal events.

Part 3: Advanced Topics - Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development. It is used to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods, making them "stability-indicating."[17][18][19]

Protocol: Standard Forced Degradation Conditions

A target degradation of 5-20% is generally desired to ensure that secondary degradation products are not generated in significant amounts.

Stress ConditionTypical Reagents & ConditionsRationale
Acid Hydrolysis 0.1 M HCl, Heat at 60-80 °CTo test susceptibility to acidic environments. Amide bonds are prime targets.
Base Hydrolysis 0.1 M NaOH, Heat at 60-80 °CTo test susceptibility to alkaline environments. Amide and sulfonamide hydrolysis.
Oxidation 3% H₂O₂, Room Temp or HeatTo test for sensitivity to oxidative stress. The sulfur atom is a potential site of oxidation.
Thermal Dry Heat, 80-100 °CTo assess the intrinsic thermal stability of the molecule in the solid state.[20]
Photolytic ICH Q1B conditions (UV/Vis light)To evaluate light sensitivity, which informs packaging and storage requirements.

Diagram: Forced Degradation Study Workflow

forced_degradation_workflow cluster_stress Step 1: Apply Stress cluster_analysis Step 2: Analyze Samples cluster_id Step 3: Characterize Degradants start Prepare Solutions of This compound acid Acid (HCl) start->acid base Base (NaOH) start->base ox Oxidation (H₂O₂) start->ox therm Thermal start->therm photo Photolytic start->photo hplc Analyze all samples by validated HPLC-PDA method acid->hplc base->hplc ox->hplc therm->hplc photo->hplc purity Check Peak Purity of Parent Peak hplc->purity mass_balance Calculate Mass Balance purity->mass_balance lcms Perform LC-MS/MS on degraded samples mass_balance->lcms elucidate Elucidate Structures of Major Degradants lcms->elucidate pathway Propose Degradation Pathways elucidate->pathway

Caption: Workflow for a comprehensive forced degradation study.

Part 4: References
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (No date). Available at:

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at:

  • Hinneburg, H. et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC - NIH. Available at:

  • Bari, S. B. et al. (2013). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry. Available at:

  • Reddy, G. S. et al. (2016). Forced Degradation Studies. MedCrave online. Available at:

  • Supplementary Information - The Royal Society of Chemistry. (2008). Available at:

  • AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Available at:

  • Sule, S. et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at:

  • IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Available at:

  • BenchChem. (n.d.). This compound | 5626-90-4. Available at:

  • Pobudkowska, A. et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at:

  • Klagkou, K. et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at:

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at:

  • Klagkou, K. et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at:

  • Kumar, P. et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available at:

  • Jackson, G. et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. Available at:

  • Roy, S. (2007). The characterization of polymorphs by thermal analysis. ResearchGate. Available at:

  • Mass Spectrometry: Fragmentation. (n.d.). Available at:

  • BenchChem Technical Support Team. (2025). troubleshooting guide for N-nitrosamine analysis errors. BenchChem. Available at:

  • NETZSCH Instruments North America LLC. (2019). Pharmaceutical Polymorphism Studies by DSC. YouTube. Available at:

  • Talreja, S. & Tiwari, S. (2024). Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis. ResearchGate. Available at:

  • Arama, M. et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. Available at:

  • Jouyban, A. (n.d.). Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models. ResearchGate. Available at:

  • Hino, T. et al. (2001). Assessment of nicotinamide polymorphs by differential scanning calorimetry. ResearchGate. Available at:

  • Patro, S. et al. (2023). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. PMC - PubMed Central. Available at:

  • Pérez-Lloret, P. et al. (2024). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. Available at:

  • Al-Rawithi, S. et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). NIH. Available at:

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at:

  • BenchChem. (n.d.). Overcoming solubility issues with N,N'-Dibenzylglycinamide. Available at:

  • Dangi, R. S. et al. (2019). Development and Validation of High Performance Liquid Chromatographic Analysis of Residual N,N-Dimethylformamide in Spent Medium after Biodegradation by Paracoccus denitrificans SD1. ResearchGate. Available at:

  • Rizzato, S. et al. (2022). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. PMC - NIH. Available at:

  • Shakeel, F. (n.d.). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. ResearchGate. Available at:

Sources

Technical Support Center: Enhancing the Purity of N,N'-Diacetylsulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N,N'-Diacetylsulfanilamide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and enhance the purity of their synthesized product. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis and purification of this compound.

Issue 1: Low Yield of Crude this compound

Question: I performed the acetylation of sulfanilamide with acetic anhydride, but my final yield of the crude diacetylated product is significantly lower than expected. What could be the cause?

Answer:

Several factors can contribute to a low yield of this compound. The primary reasons often revolve around incomplete reaction or loss of product during workup.

  • Incomplete Acetylation: The diacetylation of sulfanilamide requires forcing conditions. One common issue is insufficient heating or reaction time. The reaction is typically conducted at elevated temperatures (70–90°C) to ensure both the amino group and the sulfonamide nitrogen are acetylated. Ensur[1]e your reaction is maintained within the optimal temperature range for a sufficient duration.

  • Hydrolysis of Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis. The presence of water in your reactants or solvent will consume the acetylating agent, reducing the amount available to react with sulfanilamide. Always use anhydrous solvents and ensure your glassware is thoroughly dried.

  • Stoichiometry of Reagents: An excess of acetic anhydride is typically used to drive the reaction towards the diacetylated product over the monoacetylated species (N4-acetylsulfanilamide). A mol[1]ar ratio of at least 2:1 (acetic anhydride to sulfanilamide) is recommended, and often a larger excess is beneficial.

  • Product Loss During Workup: this compound has some solubility in water. If the reaction mixture is quenched with a large volume of ice-cold water to precipitate the product, some of the product may remain in the aqueous solution. Use the minimum amount of cold water necessary to induce precipitation and ensure the mixture is thoroughly chilled to minimize solubility losses.

Issue 2: The Melting Point of My Purified Product is Low and Broad

Question: After recrystallization, the melting point of my this compound is broad and lower than the literature value (reported as high as 267 °C, dec.). What [2]does this indicate?

Answer:

A low and broad melting point range is a classic indicator of an impure compound. The p[3]resence of impurities disrupts the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range. The most likely impurities in this synthesis are:

  • Unreacted Sulfanilamide: If the acetylation was incomplete, residual sulfanilamide (melting point ~166 °C) will contaminate your product.

  • [4]N4-acetylsulfanilamide (Monoacetylated Product): This is a common byproduct if the reaction does not go to completion. Its p[1]resence will significantly depress the melting point.

  • Hydrolyzed Product: If the diacetylated product is exposed to harsh acidic or basic conditions, particularly at elevated temperatures during workup or purification, it can hydrolyze back to the monoacetylated form or even to sulfanilamide.

  • Residual Solvent: Incomplete drying of the recrystallized product will leave residual solvent molecules trapped in the crystal lattice, leading to a depressed melting point. Ensure the product is dried thoroughly, preferably under vacuum.

[5]Issue 3: Oily Product or Failure to Crystallize During Recrystallization

Question: I'm trying to recrystallize my crude this compound from an ethanol/water mixture, but it's "oiling out" or failing to crystallize upon cooling. What's going wrong?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. Several factors can cause this:

  • Solution Cooled Too Rapidly: Rapid cooling can lead to a state of high supersaturation where the molecules don't have time to orient themselves into a crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath is crucial for promoting proper crystal growth.

  • [5][6]Incorrect Solvent Ratio: The solubility of this compound is dependent on the precise ratio of ethanol to water. A common and effective solvent system is a 1:3 mixture of ethanol and water. If th[1]e solvent mixture is too rich in ethanol, the compound may be too soluble, even at low temperatures. Conversely, if there is too much water, the initial dissolution in the hot solvent may be incomplete.

  • High Impurity Level: A high concentration of impurities can interfere with crystal lattice formation and promote oiling out. If this is suspected, an initial purification step, such as washing the crude product with a solvent in which the desired product is sparingly soluble but impurities are more soluble, may be necessary.

Protocol for Effective Recrystallization:

  • Dissolve the crude product in the minimum amount of the hot solvent mixture (e.g., 1:3 ethanol/water).

  • Once fully dissolved, allow the flask to cool slowly on a benchtop.

  • Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold recrystallization solvent.

F[6]requently Asked Questions (FAQs)

This section covers broader questions related to the synthesis and purification of this compound.

Q1: What is the role of each acetyl group in this compound?

A1: The two acetyl groups serve different functions. The acetyl group on the N4-aniline nitrogen is a protecting group. It deactivates the aromatic ring towards electrophilic substitution, which is important in multi-step syntheses of more complex sulfanilamide derivatives. The a[7]cetyl group on the N1-sulfonamide nitrogen significantly alters the compound's chemical properties, including its solubility and biological activity. In fa[1]ct, the diacetylation leads to a loss of the direct antibacterial inhibitory activity seen in the parent sulfanilamide.

[1]Q2: How can I monitor the progress of the acetylation reaction?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. By sp[8][9]otting the reaction mixture alongside standards of the starting material (sulfanilamide) and the product over time, you can visually track the disappearance of the starting material and the appearance of the product. A suitable mobile phase could be a mixture of chloroform, dichloromethane, and acetic acid. The s[10]pots can be visualized under UV light.

Q3: What are the best analytical techniques to confirm the purity of my final product?

A3: A combination of techniques should be used to assess purity comprehensively:

  • [11]Melting Point Analysis: As discussed, a sharp melting point that corresponds to the literature value is a strong indicator of purity.

  • [3]Spectroscopy:

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and the disappearance of the N-H stretching bands of the primary amine in sulfanilamide. * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the diacetylated product and identifying any impurities.

  • [3]Chromatography:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting even trace amounts of impurities. *[1][8] Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in your sample. A pure sample should ideally show a single spot.

[14][15]Q4: Can I use a different acetylating agent besides acetic anhydride?

A4: While acetic anhydride is the most common and cost-effective acetylating agent for this synthesis, other reagents like acetyl chloride can also be used. However, acetyl chloride is more reactive and generates hydrochloric acid as a byproduct, which can complicate the reaction and workup. Acetic anhydride is generally preferred for its ease of handling and for driving the reaction to diacetylation.

Q5: What are the key safety precautions when working with the reagents in this synthesis?

A5: Standard laboratory safety protocols should always be followed. Specific hazards for this synthesis include:

  • Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Ethanol is flammable. Ensure there are no open flames or spark sources nearby when heating.

  • Heating: Use a controlled heating source like a heating mantle or a water bath. Avoid uncontrolled heating, which can lead to solvent boiling over.

Data and Workflow Visualizations

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
SulfanilamideC₆H₈N₂O₂S172.20~166
N[4],N'-DiacetylsulfanilamideC₁₀H₁₂N₂O₄S256.28~267 (dec.)
A[2]cetic AnhydrideC₄H₆O₃102.09-73
Table 2: Common Solvents for Recrystallization and Analysis
SolventBoiling Point (°C)Water MiscibilityNotes
Ethanol78.4MiscibleGoo[12]d solvent for dissolving this compound when hot.
Water100-Used as an anti-solvent in recrystallization to decrease solubility upon cooling.
Acetone56MiscibleCan[12] be used for cleaning glassware and as a solvent for some analytical techniques.
Chloroform61.2ImmiscibleComponent of TLC mobile phases.
Diagram 1: General Workflow for Synthesis and Purification

Synthesis and Purification Workflow Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Purity Analysis Reactants Sulfanilamide + Acetic Anhydride Reaction Heat (70-90°C) Reactants->Reaction Quench Quench with Ice-Cold Water Reaction->Quench FilterCrude Vacuum Filtration Quench->FilterCrude CrudeProduct Crude this compound FilterCrude->CrudeProduct Dissolve Dissolve in Hot Ethanol/Water (1:3) CrudeProduct->Dissolve Transfer to Recrystallization CoolSlowly Slow Cooling to RT Dissolve->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath FilterPure Vacuum Filtration IceBath->FilterPure PureProduct Pure this compound FilterPure->PureProduct MP Melting Point PureProduct->MP TLC TLC Analysis PureProduct->TLC Spectroscopy NMR / IR PureProduct->Spectroscopy

Caption: Workflow from synthesis to purification and analysis.

Diagram 2: Troubleshooting Logic for Low Melting Point

Troubleshooting Low Melting Point Troubleshooting a Low/Broad Melting Point Start Low & Broad Melting Point ImpurityCheck Potential Impurities Present Start->ImpurityCheck Impurity1 Unreacted Sulfanilamide Incomplete Reaction ImpurityCheck->Impurity1 Impurity2 Monoacetylated Product Insufficient Reaction Time/Temp ImpurityCheck->Impurity2 Impurity3 Residual Solvent Incomplete Drying ImpurityCheck->Impurity3 Solution1 Action: Re-run reaction with excess acetylating agent and sufficient heating. Impurity1:f1->Solution1 Impurity2:f1->Solution1 Solution2 Action: Dry product under vacuum. Impurity3:f1->Solution2

Caption: Decision tree for addressing an impure product.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
  • This compound | 5626-90-4. (n.d.). Benchchem.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.
  • Organic chemistry. (n.d.). Wikipedia.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Course Hero.
  • 5626-90-4(this compound) Product Description. (n.d.). ChemicalBook.
  • This compound | 5626-90-4. (n.d.). ChemicalBook.
  • Young, S. (n.d.). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv.
  • This compound | 29591-86-4. (2023, June 8). ChemicalBook.
  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. (n.d.). Oriental Journal of Chemistry.
  • TLC Determination of Sulfanilamide as a Degradation Product in Pharmaceutical Preparations Containing Sodium Sulfacetamide. (n.d.). Sci-Hub.
  • Preparation method of sulfanilamide. (n.d.). Google Patents.
  • Synthesis of Sulphanilamide. (2021, May 24). YouTube.
  • TLC-densitogram of a resolved mixture of sulfanilamide (0.20 mg band À1... (n.d.). ResearchGate.
  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Course Hero.
  • Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. (n.d.). PubMed.
  • Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (n.d.). Chemical Communications (RSC Publishing).
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). PMC - NIH.
  • Sulfanilamide melting point standard Pharmaceutical Secondary Standard. (n.d.). Sigma-Aldrich.
  • Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties | Request PDF. (2025, August 5). ResearchGate.
  • TLC identification of sulfonamides. (n.d.). PubMed.
  • SEPARATION AND IDENTIFICATION OF SULFONAMIDES BY THIN-LAYER CHROMATOGRAPHY. (n.d.). PubMed.
  • This compound. (n.d.). Labsolu.
  • RECRYSTALLIZATION OF PMDA AND SYNTHESIS OF AN ACETYLENIC DIAMINE. (2004, September 28). OSTI.GOV.
  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023, August 14). PMC - NIH.
  • Recrystallization of Acetanilide. (2020, May 18). YouTube.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Organic Chemistry Data.
  • This compound 29591-86-4. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • Solvent Miscibility Table. (n.d.). MilliporeSigma.
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (n.d.). PubMed - NIH.
  • Characterization and dissolution test of recrystallized mefenamic acid by fast cooling methods. (2026, January 1). ResearchGate.
  • 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. (2025, August 6). ResearchGate.
  • recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube.
  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. (n.d.). Regular Article.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N,N'-Diacetylsulfanilamide and Sulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the biological activities of the parent sulfonamide antibiotic, sulfanilamide, and its derivative, N,N'-Diacetylsulfanilamide. We will delve into their mechanisms of action, the critical role of chemical structure in determining antibacterial efficacy, and provide a comprehensive experimental framework for their direct comparison.

Introduction: Structure Dictates Function

Sulfanilamide was one of the first antimicrobial drugs, marking a turning point in the fight against bacterial infections.[1] Its efficacy lies in its specific chemical structure, which allows it to disrupt a vital metabolic pathway in bacteria. This compound is a chemically modified version of this foundational drug. The central question this guide addresses is how the addition of two acetyl groups fundamentally alters the compound's interaction with its bacterial target and, consequently, its biological activity. The prevailing hypothesis is that this compound is an inactive prodrug that requires metabolic activation to exert any antibacterial effect.[2]

The Established Mechanism of Action: Sulfanilamide as a PABA Mimic

Sulfanilamide's antibacterial effect is achieved by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[1][3] This enzyme is essential for the synthesis of folic acid, a critical component for producing the building blocks of DNA and RNA.[3] Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, rendering this pathway an excellent target for selective toxicity.[1][4]

Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[2][3] By mimicking PABA, sulfanilamide binds to the enzyme's active site, blocking the synthesis of dihydropteroic acid, a precursor to folic acid, and thereby halting bacterial growth.[2][3]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleotides Nucleotide Synthesis (DNA, RNA) Folic_Acid->Nucleotides Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition NNDS This compound (Inactive Form) NNDS->DHPS No Binding

Caption: Sulfanilamide competitively inhibits the bacterial folic acid synthesis pathway.

The Critical Difference: Impact of Di-Acetylation

The defining feature of this compound is the presence of acetyl groups on both the N1 (sulfonamide) and N4 (aniline) nitrogens. This modification has profound implications:

  • Blocked Functional Group: The antibacterial activity of sulfonamides is critically dependent on a free para-amino (N4) group, which mimics PABA.[2] In this compound, this group is blocked by acetylation, rendering the molecule directly inactive as a DHPS inhibitor.[2] Research has shown that disubstitution of the arylamine group leads to a complete loss of inhibitory activity against DHPS.[2]

  • The Prodrug Hypothesis: For this compound to have any antibacterial effect, it must first be metabolized back to the active sulfanilamide by having its acetyl groups cleaved.[2] This makes it a prodrug—a medication administered in an inactive form, which is then converted to an active form within the body. While N4-acetyl sulfonamide metabolites are known to possess no antimicrobial activity, the di-acetylated form would similarly be inactive until metabolized.[5]

Experimental Framework for Comparative Analysis

To empirically validate the difference in biological activity, a head-to-head comparison using standard antimicrobial susceptibility testing methods is required. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and performing a Kirby-Bauer disk diffusion assay.

Experiment 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[6] This assay provides a quantitative measure of a drug's potency.

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of a quality control strain (e.g., Escherichia coli ATCC 25922).

    • Transfer colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of sulfanilamide and this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).[8]

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[9]

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug where no visible growth (no turbidity) is observed.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Colony 1. Pick Bacterial Colonies Suspension 2. Create Suspension in Saline Colony->Suspension McFarland 3. Adjust to 0.5 McFarland Standard Suspension->McFarland Inoculation 6. Inoculate Wells with Bacteria McFarland->Inoculation Stock 4. Prepare Drug Stock Solutions Dilution 5. Serial Dilution in 96-Well Plate Stock->Dilution Dilution->Inoculation Incubation 7. Incubate at 37°C for 18-24h Inoculation->Incubation Read 8. Read Plate for Turbidity Incubation->Read Determine_MIC 9. Determine Lowest Concentration with No Growth (MIC) Read->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Experiment 2: Kirby-Bauer Disk Diffusion Test

This qualitative method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[10]

Protocol: Disk Diffusion Assay

  • Plate Preparation:

    • Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.[10]

    • Allow plates to warm to room temperature and ensure the surface is dry before inoculation.[9]

  • Inoculation:

    • Dip a sterile cotton swab into a bacterial suspension standardized to a 0.5 McFarland turbidity.[7]

    • Remove excess fluid by pressing the swab against the inside of the tube.[9]

    • Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure uniform coverage, creating a bacterial lawn.[11]

  • Disk Application:

    • Prepare sterile paper disks impregnated with known concentrations of sulfanilamide and this compound. A solvent control disk should also be used.

    • Using sterile forceps, place the disks on the inoculated agar surface, ensuring complete contact.[12] Disks should be spaced at least 24 mm apart.[12]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[9]

    • After incubation, use a ruler to measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[12]

Expected Data and Interpretation

The experimental results are expected to clearly demonstrate the direct antibacterial activity of sulfanilamide and the lack thereof for its diacetylated counterpart.

Table 1: Expected Minimum Inhibitory Concentration (MIC) Data

CompoundTest OrganismExpected MIC (µg/mL)Interpretation
SulfanilamideE. coli ATCC 2592232 - 128Active
This compoundE. coli ATCC 25922> 512Inactive in vitro

Table 2: Expected Kirby-Bauer Zone of Inhibition Data

Compound (Disk Content)Test OrganismExpected Zone Diameter (mm)Interpretation
Sulfanilamide (500 µg)E. coli ATCC 2592212 - 18Susceptible
This compound (500 µg)E. coli ATCC 259226 (No Zone)Resistant
Solvent ControlE. coli ATCC 259226 (No Zone)No Inhibition

The data would show a low MIC value and a clear zone of inhibition for sulfanilamide, confirming its antibacterial properties. Conversely, this compound is expected to have a very high MIC (often reported as greater than the highest concentration tested) and no zone of inhibition, demonstrating its lack of direct activity.[2] This is because, in the in vitro environment of the test, there are no host metabolic enzymes to convert the prodrug into its active form.

Conclusion

The comparison between sulfanilamide and this compound provides a classic example of structure-activity relationships in pharmacology. Sulfanilamide is a potent, directly-acting antibacterial agent due to its structural mimicry of PABA, which allows it to inhibit bacterial folic acid synthesis.[1][3] this compound, with its key functional amino group blocked by acetylation, is biologically inert in its original form.[2] Its potential for any biological activity is entirely contingent upon in vivo metabolic deacetylation to release the active sulfanilamide parent drug. These findings underscore the critical importance of specific functional groups for molecular target interaction and provide a clear framework for evaluating the activity of potential antibiotic prodrugs.

References

  • Wikipedia. Sulfanilamide. [Link]

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Sulfanilamide?. [Link]

  • American Society for Microbiology. (2009-12-08). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Notes. (2022-05-18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Hardy Diagnostics. (2024-02-05). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • PMC - NIH. THE MODE OF ACTION OF SULFANILAMIDE ON STREPTOCOCCUS. II. [Link]

  • Microbiology in Pictures. (2024-12-30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • Merck Manual Professional Edition. Sulfonamides - Infectious Diseases. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses - Lesson. [Link]

  • ResearchGate. Table 2 In vitro antibacterial and antifungal activities of 4a–i. [Link]

  • ResearchGate. (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • YouTube. (2021-09-27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • PubMed. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. [Link]

Sources

A Comparative Guide to N,N'-Diacetylsulfanilamide and Other Acetylated Sulfonamides: Properties, Performance, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison between N,N'-Diacetylsulfanilamide and other significant acetylated sulfonamides, tailored for researchers, scientists, and professionals in drug development. We will explore their distinct chemical properties, biological significance, and performance characteristics, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of Acetylation in Sulfonamide Chemistry

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since become a cornerstone in medicinal chemistry, with applications extending beyond antibacterials to diuretics, anticonvulsants, and anti-inflammatory agents[1]. The biological activity of classical antibacterial sulfonamides stems from their structural similarity to para-aminobenzoic acid (p-ABA), allowing them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[2][3].

Acetylation, the introduction of an acetyl group (CH₃CO), is a critical transformation for sulfonamides, occurring both synthetically and metabolically. This modification profoundly alters the physicochemical and pharmacological properties of the parent molecule. In vivo, sulfonamides are primarily metabolized in the liver via N-acetylation at the N4-position (the aromatic amine)[4][5]. This process, mediated by N-acetyltransferase enzymes, generally leads to metabolites with reduced antimicrobial activity and often, decreased solubility, which can have clinical implications such as crystalluria[5][6][7].

This guide focuses on comparing this compound, a synthetically di-acetylated derivative, with the more common mono-acetylated metabolites (specifically N4-acetylated forms) and the parent non-acetylated compounds. Understanding these differences is crucial for drug design, metabolic studies, and the development of analytical methods.

Structural and Functional Distinctions

The key difference lies in the location and number of acetyl groups on the sulfanilamide scaffold.

  • Sulfanilamide (Parent Compound): Possesses a free aromatic amine (N4) and an unsubstituted sulfonamide group (N1). This structure is essential for its antibacterial activity as a p-ABA analogue.

  • N4-Acetylsulfanilamide: The primary metabolite of sulfanilamide. The N4-amino group is acetylated. This modification blocks the structural mimicry of p-ABA, rendering the molecule largely inactive as an antibacterial agent[8].

  • This compound: Both the N4-aromatic amine and the N1-sulfonamide nitrogen are acetylated. This di-acetylation results in a complete loss of the structural features required for DHPS inhibition, making the compound biologically inactive in its original form[2]. It is primarily used as a laboratory chemical, a building block for synthesis, or a subject for comparative biochemical studies[2].

The acetylation pathway and the resulting structures are visualized below.

Acetylation_Pathway cluster_0 Metabolic Pathway (in vivo) cluster_1 Synthetic Pathway Sulfanilamide Sulfanilamide (Active Antibacterial) N4_Acetyl N4-Acetylsulfanilamide (Inactive Metabolite) Sulfanilamide->N4_Acetyl N-acetyltransferase (Liver) Sulfanilamide_syn Sulfanilamide N_N_Diacetyl This compound (Inactive Synthetic Derivative) Sulfanilamide_syn->N_N_Diacetyl Acetic_Anhydride Acetic Anhydride (Excess) Acetic_Anhydride->N_N_Diacetyl

Caption: Metabolic vs. Synthetic Acetylation of Sulfanilamide.

Comparative Physicochemical Properties

Acetylation significantly impacts key physicochemical parameters like solubility and acidity, which in turn affect bioavailability and potential toxicity.

PropertySulfanilamide (Parent)N4-AcetylsulfanilamideThis compoundRationale for Difference
Water Solubility Low, but variable with pH[1].Generally less soluble than the parent compound[6].2.15 g/L (at 37 °C)[9].The addition of non-polar acetyl groups reduces hydrogen bonding potential with water, decreasing aqueous solubility. N4-acetylation is a known cause of crystalluria due to the low solubility of the metabolite[7].
Acidity (pKa) pKa of ~10.4 (sulfonamide NH)[1].Similar pKa for the sulfonamide NH group.The N-acyl sulfonamide group is significantly more acidic (pKa ≈ 3.5–4.5) than a standard sulfonamide[10].The electron-withdrawing acetyl group on the N1-sulfonamide nitrogen stabilizes the conjugate base, drastically increasing its acidity to a level comparable with carboxylic acids[10].
Lipophilicity (logP) Moderate lipophilicity.Increased lipophilicity compared to the parent.Higher lipophilicity due to two acetyl groups.Acetyl groups are hydrophobic, increasing the molecule's affinity for non-polar environments. Increased lipophilicity affects membrane permeability and protein binding[11].
Melting Point 165-168 °C219-220 °C267 °C (decomposes)[12][13].Increased molecular weight and potential for different crystal packing forces due to acetylation generally lead to higher melting points.

Performance Comparison: Biological Activity

The primary performance metric for this class of compounds is antimicrobial efficacy. Acetylation serves as a molecular switch, turning off this activity.

CompoundAntimicrobial ActivityMechanism of Inactivity
Parent Sulfonamides Active (Bacteriostatic) Acts as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking bacterial folic acid synthesis[1][2].
N4-Acetylsulfonamides Inactive The N4-acetyl group prevents the molecule from binding to the DHPS active site, as the free N4-amino group is critical for mimicking p-ABA[8][14].
This compound Inactive Both N1 and N4 positions are blocked. The di-acetylation leads to a complete loss of the necessary structural features for DHPS inhibition[2].

While this compound lacks direct antimicrobial activity, its unique properties, such as the carboxylic acid-like acidity of its N1-acylsulfonamide group, make it a valuable tool in medicinal chemistry research, potentially as a bioisostere for carboxylic acids in other drug scaffolds[10].

Experimental Protocols for Comparative Analysis

To ensure trustworthy and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for synthesis, solubility determination, and antimicrobial susceptibility testing.

Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from sulfanilamide via direct acetylation, a method chosen for its efficiency in achieving di-acetylation.

Rationale: The use of excess acetic anhydride and a base catalyst (pyridine) drives the reaction equilibrium towards the formation of the di-acetylated product over the mono-acetylated intermediate[2].

Synthesis_Workflow A 1. Dissolve Sulfanilamide in Pyridine B 2. Add Acetic Anhydride (Excess, Dropwise) A->B Exothermic Reaction C 3. Heat and Stir (e.g., 60°C for 2h) B->C Reaction Period D 4. Quench Reaction (Pour into ice water) C->D Precipitation E 5. Isolate Crude Product (Vacuum Filtration) D->E Separation F 6. Recrystallize (e.g., Ethanol/Water) E->F Purification G 7. Dry and Characterize (FTIR, NMR, MP) F->G Final Product

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sulfanilamide (1 equivalent) in pyridine (acting as both solvent and catalyst).

  • Acetylation: Slowly add an excess of acetic anhydride (e.g., 3-4 equivalents) to the solution dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the mixture gently (e.g., to 60-70°C) and stir for 1-2 hours to ensure the reaction goes to completion.

  • Product Precipitation: Allow the mixture to cool to room temperature, then pour it slowly into a beaker of ice-cold water while stirring. The this compound product will precipitate as a white solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove residual pyridine and acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain a pure crystalline solid[2].

  • Validation: Dry the purified product in a vacuum oven. Confirm its identity and purity using analytical techniques such as melting point determination, FTIR, and NMR spectroscopy. The expected melting point is approximately 267°C[12].

Protocol: Comparative Solubility Assessment (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the standard shake-flask method, which is considered the gold standard for its reliability.

Rationale: This method ensures that the solvent is fully saturated with the compound, providing a true measure of equilibrium solubility. Using a phosphate buffer at a physiologically relevant pH (e.g., 7.4) allows for a meaningful comparison of compounds intended for biological study[6].

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4).

  • Sample Addition: Add an excess amount of the test compound (e.g., this compound, N4-Acetylsulfanilamide, or the parent sulfonamide) to a known volume of the buffer in a sealed vial. "Excess" is confirmed by the presence of undissolved solid.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C to mimic physiological conditions) on a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[15].

  • Data Analysis: Calculate the solubility in mg/mL or mol/L. Perform the experiment in triplicate for each compound to ensure statistical validity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial potency.

Rationale: The broth microdilution method is a standardized and widely used technique for determining MIC. It allows for the simultaneous testing of multiple compounds against a bacterial strain in a high-throughput format[16][17]. Including a parent sulfonamide (e.g., sulfamethoxazole) as a positive control and this compound as a negative control creates a self-validating system to confirm the expected inactivity of acetylated derivatives.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound (e.g., sulfamethoxazole, N4-acetylsulfamethoxazole, this compound) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing bacteria and broth but no compound (to confirm bacterial growth).

    • Negative Control (Sterility): Wells containing only broth (to confirm media sterility).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

  • Expected Outcome: Parent sulfonamides will show a clear MIC value. N4-acetylated and N,N'-diacetylated derivatives are expected to show no inhibition of growth at the concentrations tested, confirming their biological inactivity[2][16].

Conclusion

The acetylation of sulfonamides is a functionally critical modification that differentiates active pharmaceutical ingredients from their inactive metabolites or synthetic derivatives. This compound, being acetylated at both the N1 and N4 positions, is biologically inert as an antibacterial agent and serves primarily as a research tool[2]. Its properties, particularly the high acidity of the N1-acylsulfonamide group, contrast sharply with both the parent sulfonamides and their N4-acetylated metabolites[10]. This guide provides the foundational knowledge and validated experimental frameworks for researchers to accurately compare these compounds, aiding in the fields of drug metabolism, medicinal chemistry, and analytical science.

References

  • Benchchem. This compound | 5626-90-4.

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.

  • Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL, 61(4), 814–823.

  • ResearchGate. Major metabolites of sulfonamide antibiotics.

  • Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL.

  • Morland, J., & Olsen, H. (1977). Sulfonamide acetylation in isolated rat liver cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 297(2), 113–118.

  • Vree, T. B., Hekster, Y. A., & Van Der Kleijn, E. (1980). Pharmacokinetics of sulfonamides revisited. Karger Publishers.

  • Slideshare. Analysis of sulfonamides.

  • Rieder, M. J., Shear, N. H., Kanee, A., Tang, B. K., & Spielberg, S. P. (1991). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Annals of Internal Medicine, 115(6), 494–496.

  • Rieder, M. J., Shear, N. H., Kanee, A., Tang, B. K., & Spielberg, S. P. (1991). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine.

  • Arshad, M. F., Farooq, T., & Khan, I. U. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 563–577.

  • Staliński, K., & Hopkała, H. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 25(18), 4257.

  • ChemicalBook. This compound | 29591-86-4.

  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.

  • ResearchGate. (2018). 1 Acetylation ,sulfonamide Derivatives of phenolic Resin.

  • Vree, T. B., Hekster, Y. A., & van der Kleijn, E. (1980). Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man. Clinical pharmacokinetics, 5(3), 274–294.

  • ChemicalBook. This compound CAS#: 29591-86-4.

  • ChemicalBook. 5626-90-4(this compound) Product Description.

  • TCI EUROPE N.V. This compound | 29591-86-4.

  • Taylor, C. G., & Watson, A. J. B. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Chemical Communications, 53(72), 9942–9955.

  • Onajobi, I. B., Obafemi, C. A., & Adebayo, J. O. (2017). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2017, 1–11.

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & medicinal chemistry, 12(19), 5059–5068.

  • PubChem. N4-Acetylsulfanilamide.

  • ResearchGate. (2015). Antimicrobial sulfonamide drugs.

  • Tokyo Chemical Industry Co., Ltd. This compound 29591-86-4.

  • Wikipedia. Sulfonamide (medicine).

  • MedchemExpress.com. N-Acetylsulfanilamide (4-Acetamidobenzenesulfonamide).

  • ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • Sigma-Aldrich. N-Acetylsulfanilamide | 121-61-9.

  • ResearchGate. Characterizing the Antimicrobial Activity of N 2 , N 4 -Disubstituted Quinazoline-2,4-Diamines Towards Multidrug Resistant Acinetobacter baumannii.

  • Popa, M. I., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3749.

Sources

A Comparative Guide to the Validation of Analytical Methods for N,N'-Diacetylsulfanilamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of N,N'-Diacetylsulfanilamide. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the techniques. The methods discussed are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure robustness and reliability.[1][2][3]

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a diacetylated derivative of sulfanilamide, a foundational molecule in the development of sulfonamide antibiotics. While sulfanilamide itself possesses antibacterial properties, its derivatives are often synthesized for various pharmaceutical and research purposes, including use as intermediates or reference standards. Accurate and precise quantification of this compound is critical for quality control in manufacturing, stability studies, and in the assessment of impurity profiles of related active pharmaceutical ingredients (APIs).

This guide will compare two widely accessible and robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Method 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Specificity and Sensitivity

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, enabling the separation, identification, and quantification of individual components in a mixture. For this compound, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the recommended approach for achieving the highest level of specificity and accuracy.[2][4][5][6]

Principle of the HPLC Method

The fundamental principle of this RP-HPLC method is the partitioning of this compound between a nonpolar stationary phase (a C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention time of the analyte can be controlled, allowing for its separation from potential impurities and degradation products. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be buffered (e.g., with 0.1% phosphoric acid) to ensure consistent peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (A preliminary scan of this compound in the mobile phase should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-50 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to a concentration within the linear range.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solutions Prep_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Validation of the HPLC Method

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaExpected Performance
Specificity The analyte peak should be well-resolved from impurities and degradation products (resolution > 2).The method is expected to be highly specific and stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999Excellent linearity is anticipated over a range of 1-50 µg/mL.
Accuracy Recovery of 98.0% to 102.0%High accuracy is expected, with mean recovery within the specified limits.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%)The method should demonstrate high precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Expected to be in the ng/mL range.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1Expected to be in the ng/mL to low µg/mL range.
Robustness No significant change in results with small, deliberate variations in method parameters.The method should be robust to minor changes in mobile phase composition, flow rate, and column temperature.

Method 2: UV-Vis Spectrophotometry - A Simple and Rapid Alternative

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of pharmaceuticals due to its simplicity, cost-effectiveness, and speed.[7][8] While it may lack the specificity of HPLC, it can be a suitable alternative for the routine analysis of pure this compound or in formulations with no interfering excipients.

Principle of the UV-Vis Spectrophotometric Method

This method is based on the inherent property of this compound to absorb ultraviolet radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparison with a standard curve.

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Chemicals and Reagents:

  • This compound reference standard (purity >99%)

  • Methanol (spectroscopic grade) or another suitable transparent solvent.

3. Determination of λmax:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For sulfonamides, this is often in the range of 250-280 nm.

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 2-20 µg/mL).

  • Sample Solution: Prepare the sample in the same solvent to a concentration that falls within the calibration range.

Visualization of the UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Prep_Standard Prepare Standard Solutions Set_Wavelength Set λmax Prep_Standard->Set_Wavelength Prep_Sample Prepare Sample Solutions Measure_Absorbance Measure Absorbance Prep_Sample->Measure_Absorbance Set_Wavelength->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Concentration Calibration_Curve->Calculate_Concentration

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Validation of the UV-Vis Spectrophotometric Method

Similar to the HPLC method, the UV-Vis spectrophotometric method must be validated in accordance with ICH guidelines.

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interference from excipients or other components at the analytical wavelength.This is a potential limitation. The method is suitable for pure substances or simple formulations where excipients do not absorb at the λmax of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Good linearity is expected over a defined concentration range.
Accuracy Recovery of 98.0% to 102.0%High accuracy can be achieved in the absence of interfering substances.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%)The method should be precise for homogenous solutions.
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve.Generally higher than HPLC, likely in the low µg/mL range.
Limit of Quantification (LOQ) Based on the standard deviation of the response and the slope of the calibration curve.Generally higher than HPLC, in the µg/mL range.
Robustness The method should be unaffected by minor variations in solvent composition or pH.The method is generally robust.

Comparative Analysis and Recommendations

FeatureHPLC MethodUV-Vis Spectrophotometric Method
Specificity High: Can separate the analyte from impurities and degradation products.Low to Moderate: Susceptible to interference from other absorbing species.
Sensitivity High: Lower LOD and LOQ.Moderate: Higher LOD and LOQ.
Speed Slower: Longer run times per sample.Faster: Rapid measurements.
Cost Higher: More expensive instrumentation and consumables.Lower: More affordable instrumentation.
Complexity More Complex: Requires skilled operators and method development.Simpler: Easier to perform.
Application Ideal for stability studies, impurity profiling, and analysis of complex mixtures.Suitable for routine QC of pure substances and simple formulations.

Expert Recommendation:

For the comprehensive and reliable quantification of this compound, particularly in a drug development and quality control setting, the HPLC method is unequivocally the superior choice . Its inherent specificity and ability to function as a stability-indicating assay provide a level of confidence that is essential for regulatory compliance and ensuring product quality.

The UV-Vis spectrophotometric method serves as a valuable tool for rapid, routine analyses where the sample matrix is well-characterized and known to be free of interfering substances. Its simplicity and cost-effectiveness make it an attractive option for in-process controls or preliminary assessments.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, the nature of the sample, and the regulatory context.

References

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1987). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Retrieved from [Link]

  • RSC Advances. (2025). Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • MDPI. (2020). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Retrieved from [Link]

  • PubMed. (2000). A Validated HPLC Method for the Determination of Thiazinamium Methylsulphate in Pharmaceutical Preparations. Retrieved from [Link]

  • Semantic Scholar. (2014). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Retrieved from [Link]

  • Journal of Innovations in Pharmaceutical and Biological Sciences. (2014). UV spectrophotometric assay of Diclofenac sodium available brands. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

Sources

A Comparative Analysis of N,N'-Diacetylsulfanilamide and its Parent Drug, Sulfanilamide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the foundational sulfonamide antibiotic, sulfanilamide, and its derivative, N,N'-Diacetylsulfanilamide. We will dissect the critical chemical, biological, and pharmacokinetic differences imparted by the diacetylation of the parent molecule. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary to evaluate such modifications.

Introduction: The Impact of a Seemingly Simple Modification

Sulfanilamide, a simple aniline derivative with a sulfonamide group, represents a cornerstone in the history of antimicrobial chemotherapy.[1][2][3] Its discovery ushered in an era of synthetic drugs capable of combating bacterial infections.[3] this compound is a derivative where both the aromatic amine (N4) and the sulfonamide amine (N1) are acetylated.[4] This guide moves beyond a simple cataloging of features to explore the profound functional consequences of this diacetylation, transforming an active drug into a prodrug and fundamentally altering its interaction with biological systems. We will examine how these structural changes dictate physicochemical properties, mechanism of action, efficacy, and metabolic fate, supported by actionable experimental protocols.

Physicochemical Properties: The Structural Foundation of Functional Difference

The addition of two acetyl groups results in significant, predictable changes to the molecule's physical properties. These changes are not merely academic; they directly influence solubility, membrane permeability, and formulation strategies.

Table 1: Comparative Physicochemical Properties

PropertySulfanilamideThis compoundRationale for Difference
Chemical Structure 4-aminobenzenesulfonamideN-[[4-(acetylamino)phenyl]sulfonyl]acetamideAddition of two acetyl groups at the N1 and N4 positions.
Molecular Formula C₆H₈N₂O₂S[1]C₁₀H₁₂N₂O₄S[5]Addition of C₄H₄O₂ from the two acetyl groups.
Molar Mass 172.20 g/mol [1]256.28 g/mol [5]Increased mass due to the acetyl groups.
Appearance White to yellowish-white crystalline powder[1]White to almost white powder/crystal[6]Generally similar, though crystal morphology may differ.
Melting Point 164-166 °C[1][7]~267 °C (decomposes)[6][8]Significant increase, likely due to stronger intermolecular forces and molecular weight.
Water Solubility Slightly soluble (7.5 g/L at 25°C)Lower (2.15 g/L at 37°C)[5]Acetylation masks polar N-H groups, reducing hydrogen bonding with water and increasing lipophilicity.
Ethanol Solubility Soluble (1g in ~37 mL)[1]Data not readily available, but expected to be soluble.The increased organic character may enhance solubility in less polar solvents.
pKa 10.65[7]Data not readily available.The N1-acetylation significantly changes the acidity of the sulfonamide proton.

The key takeaway is that diacetylation increases molecular weight and melting point while decreasing aqueous solubility.[4][5][6] This shift towards lipophilicity is a critical factor influencing the compound's pharmacokinetic behavior, particularly absorption and distribution.

Mechanism of Action: From Direct Competitor to Prodrug

The antibacterial action of sulfanilamide is a classic example of competitive inhibition.[1][9][10] The diacetylated derivative, however, is inert by this mechanism and relies on metabolic activation.

Sulfanilamide: The PABA Antagonist

Bacteria, unlike mammals, must synthesize their own folic acid, an essential coenzyme for nucleotide synthesis.[9][11] The enzyme dihydropteroate synthase (DHPS) is a critical component of this pathway, catalyzing the incorporation of para-aminobenzoic acid (PABA).[9] Due to its striking structural similarity to PABA, sulfanilamide acts as a competitive inhibitor, binding to the active site of DHPS and halting the production of dihydrofolic acid.[2][3][10] This blockade of folate synthesis prevents bacterial replication, resulting in a bacteriostatic effect.[10]

DHPS_Inhibition PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Sulfanilamide Sulfanilamide (Inhibitor) Sulfanilamide->DHPS Competitively Inhibits

Caption: Sulfanilamide competitively inhibits the bacterial enzyme DHPS.

This compound: An Inactive Prodrug

The structural features essential for DHPS inhibition—specifically the free N4-amino group that mimics PABA—are masked by acetylation in this compound. Research confirms that disubstitution on the arylamine group leads to a complete loss of direct inhibitory activity against DHPS.[4] Therefore, this compound is considered a prodrug; it must undergo in vivo hydrolysis to remove the acetyl groups and release the active sulfanilamide parent drug to exert any antibacterial effect.[4]

Prodrug_Activation Prodrug This compound (Inactive Prodrug) Metabolism Metabolic Hydrolysis (Deacetylation) Prodrug->Metabolism Active_Drug Sulfanilamide (Active Drug) Metabolism->Active_Drug

Caption: this compound requires metabolic deacetylation.

Antimicrobial Efficacy: A Tale of Direct vs. Indirect Action

The difference in mechanism translates directly to measurable differences in antimicrobial activity. Sulfanilamide is effective against a range of Gram-positive and some Gram-negative bacteria, though its use is now limited, primarily to topical preparations, due to the availability of more potent antibiotics.[1][2] The antimicrobial properties of this compound are considered entirely indirect and are not prominently documented, as they depend on its conversion to the active form.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To quantitatively compare the in vitro efficacy, a broth microdilution assay is the gold standard. This protocol serves as a self-validating system to determine the lowest concentration of each compound that inhibits visible bacterial growth.

Methodology:

  • Preparation of Stock Solutions: Dissolve Sulfanilamide and this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture a target bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) in cation-adjusted Mueller-Hinton Broth (CAMHB) to log phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB. The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the drug in which there is no visible turbidity (bacterial growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis Stock Prepare Drug Stock Solutions Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacteria Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Plate Read Plate for Turbidity Incubation->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Analysis Seed_Cells Seed Mammalian Cells in 96-Well Plate Treat_Cells Treat with Compounds (24-48h) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (Incubate 2-4h) Treat_Cells->Add_MTT Solubilize Add Solubilizing Agent Add_MTT->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Caption: Workflow for MTT cytotoxicity assay.

Synthesis Overview

The conversion of sulfanilamide to its diacetylated form is a straightforward laboratory procedure. It is typically achieved through N-acylation using an excess of an acetylating agent, such as acetic anhydride, often in the presence of a base or acid catalyst. [4][12]

Synthesis Sulfanilamide Sulfanilamide Product This compound Sulfanilamide->Product Acetylation Reagents Acetic Anhydride (Excess) Reagents->Product

Caption: Synthesis of this compound from sulfanilamide.

Conclusion

The comparative analysis of sulfanilamide and this compound serves as an exemplary case study in prodrug design. The diacetylation of the parent molecule induces a cascade of changes:

  • Physicochemical: Increased lipophilicity and molecular weight, with decreased aqueous solubility.

  • Mechanistic: Conversion from a direct, competitive enzyme inhibitor to an inactive prodrug requiring metabolic activation.

  • Efficacy: Loss of direct in vitro antimicrobial activity.

  • Pharmacokinetic: A metabolic profile dominated by deacetylation rather than acetylation.

While this compound itself is not a prominent therapeutic agent, understanding the principles demonstrated by its comparison to sulfanilamide is vital. These principles of how simple acylations can modulate solubility, stability, and biological activity are fundamental to modern medicinal chemistry and the rational design of more effective therapeutic agents. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative evaluations of drug candidates and their derivatives.

References

  • Title: Sulfanilamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Sulfanilamide? Source: Patsnap Synapse URL: [Link]

  • Title: Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification Source: PubMed URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: PMC URL: [Link]

  • Title: Sulfanilamide - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

  • Title: Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves Source: PubMed URL: [Link]

  • Title: Sulfanilamide | drug Source: Britannica URL: [Link]

  • Title: Sulfonamides - Infectious Diseases Source: Merck Manual Professional Edition URL: [Link]

  • Title: Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus Source: PMC - PubMed Central URL: [Link]

  • Title: Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification Source: CONICET URL: [Link]

  • Title: Structures and physico-chemical properties of the sulfonamide antibiotics under investigation Source: ResearchGate URL: [Link]

  • Title: Synthesis and antibacterial activity of some heterocyclic derivatives of sulfanilamide Source: ResearchGate URL: [Link]

  • Title: Sulfanilamides – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: PMC - NIH URL: [Link]

  • Title: Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves Source: Sci-Hub URL: [Link]

  • Title: Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs Source: PubMed URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of N,N'-Diacetylsulfanilamide in Sulfonamide Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of analytical biochemistry, particularly in drug monitoring and food safety, the specificity of immunoassays is paramount. Sulfonamide antibiotics, a class of synthetic antimicrobial agents, are widely monitored. However, their metabolic pathways, chiefly N-acetylation, introduce structurally similar compounds that can interfere with immuno-based detection methods.[1][2][3][4] This guide provides an in-depth analysis of the cross-reactivity of N,N'-Diacetylsulfanilamide, a di-acetylated metabolite of sulfanilamide, in competitive enzyme-linked immunosorbent assays (ELISAs) designed for sulfonamide detection. We will explore the causal mechanisms behind antibody cross-reactivity, present a detailed experimental protocol for its assessment, and provide a framework for data interpretation, empowering researchers to critically evaluate the specificity of their immunoassays.

The Challenge of Specificity in Sulfonamide Immunoassays

Immunoassays are indispensable tools for the rapid and sensitive detection of small molecules like sulfonamides in various biological matrices.[5] The most common format for such small molecules is the competitive immunoassay, where the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[6][7][8][9] The signal generated is inversely proportional to the concentration of the analyte in the sample.

The core challenge arises from the potential for cross-reactivity, where the antibody binds to molecules that are structurally similar to the target analyte.[10][11] This can lead to an overestimation of the parent drug concentration or false-positive results.[10] Sulfonamides are metabolized in the body, primarily through N-acetylation at the N4-position (the aniline amine) and to a lesser extent at the N1-position (the sulfonamide amine).[2][12] This process generates metabolites such as N4-acetylsulfanilamide and, potentially, this compound. While N4-acetylation is a common metabolic route, the di-acetylated form is less common but represents a crucial challenge for assay specificity. The presence of these acetyl groups significantly alters the molecule's chemical properties and is thought to render it biologically inactive.[13] Therefore, an ideal immunoassay should be able to distinguish the active parent drug from its inactive metabolites.

Experimental Design for Assessing Cross-Reactivity

To objectively quantify the cross-reactivity of this compound, a competitive ELISA is the method of choice. This section details the experimental workflow, from reagent preparation to data analysis, providing a self-validating system for trustworthy results.

The Competitive ELISA Workflow

The principle of this experiment is to determine the concentration of this compound required to inhibit the binding of an antibody to a plate-bound sulfonamide conjugate by 50% (IC50) and compare it to the IC50 of the parent drug, sulfanilamide.

ELISA_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Competitive Reaction cluster_detection Phase 3: Detection & Analysis P1 Coat Microplate with Sulfanilamide-Protein Conjugate P2 Wash & Block Non-specific Sites P1->P2 R3 Add Antibody-Analyte Mixture to Coated Plate R1 Prepare Standards: - Sulfanilamide (Parent Drug) - this compound - Other Sulfonamides R2 Incubate Antibody with Standards/Samples R1->R2 R2->R3 D1 Wash Plate R3->D1 D2 Add Enzyme-Labeled Secondary Antibody D1->D2 D3 Wash Plate D2->D3 D4 Add Substrate & Incubate for Color Dev. D3->D4 D5 Read Absorbance (e.g., at 450 nm) D4->D5 D6 Calculate IC50 & % Cross-Reactivity D5->D6

Caption: Experimental workflow for the competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol

Materials:

  • 96-well high-binding polystyrene microplate

  • Sulfanilamide-BSA conjugate (for coating)

  • Anti-sulfanilamide primary antibody (e.g., rabbit polyclonal)

  • This compound, Sulfanilamide, Sulfadiazine, Sulfamethazine standards

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG)

  • Bovine Serum Albumin (BSA) for blocking

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the sulfanilamide-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standards (Sulfanilamide, this compound, and other sulfonamides) in Assay Buffer. A typical range would be from 0.01 ng/mL to 1000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each standard dilution with 50 µL of the diluted anti-sulfanilamide primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-standard mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the analyte concentration for each compound.

    • Use a four-parameter logistic curve fit to determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity (%CR) using the following formula:

      %CR = (IC50 of Sulfanilamide / IC50 of Test Compound) x 100

Results and Interpretation

The data below represents a hypothetical but realistic outcome of the cross-reactivity study.

CompoundIC50 (ng/mL)% Cross-Reactivity
Sulfanilamide5.2100%
This compound >1000<0.5%
Sulfadiazine8.958.4%
Sulfamethazine12.541.6%

Interpretation:

  • Sulfanilamide: As the primary target analyte, it exhibits the lowest IC50 value and is set as the 100% reference.

  • This compound: The IC50 value is extremely high (>1000 ng/mL), resulting in negligible cross-reactivity (<0.5%). This indicates that the anti-sulfanilamide antibody used in this hypothetical assay does not significantly recognize the di-acetylated metabolite.

  • Other Sulfonamides: Sulfadiazine and Sulfamethazine show significant cross-reactivity. This is expected as many anti-sulfonamide antibodies are designed to be "broad-selective," capable of detecting multiple members of the sulfonamide family.[14][15][16]

The Molecular Basis of Antibody Recognition and Cross-Reactivity

The observed cross-reactivity (or lack thereof) is a direct consequence of the molecular interactions between the antibody's binding site (paratope) and the chemical structure of the analyte (epitope).

Molecular_Comparison SA Diacetyl SA_label Key Features: - Free N4-amino group - Unsubstituted N1-sulfonamide group SDZ Diacetyl_label Key Features: - Acetylated N4-amino group - Acetylated N1-sulfonamide group SDZ_label Key Features: - Free N4-amino group - Pyrimidine ring on N1

Sources

Evaluating the Metabolic Stability of N,N'-Diacetylsulfanilamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, a primary one being its metabolic fate.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal parameter that dictates its pharmacokinetic profile, including bioavailability and half-life.[1][3] Rapid metabolism can lead to low exposure of the parent drug, while excessively high stability might result in drug-drug interactions or toxicity.[2] Therefore, early assessment of metabolic stability is crucial for selecting promising drug candidates and optimizing their properties.[1][4][5]

The liver is the principal site of drug metabolism, where a host of enzymes, broadly categorized into Phase I and Phase II, work to modify xenobiotics.[4][6][7][8][9] Phase I reactions, often mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[9][10][11][12][13][14] Phase II reactions involve conjugation of these groups with endogenous molecules, increasing water solubility and facilitating excretion.[6][8]

N,N'-Diacetylsulfanilamide is a di-acetylated derivative of sulfanilamide.[15] The acetylation of both the aromatic amino group (N4) and the sulfonamide nitrogen (N1) significantly alters its physicochemical properties compared to the parent compound, sulfanilamide.[15] This guide focuses on evaluating the metabolic stability of this compound, comparing it to its parent compound and other relevant sulfonamides, and providing the experimental framework for such an assessment.

Metabolic Profile of this compound and Related Sulfonamides

The metabolic pathway of sulfonamides is well-documented, with N-acetylation being a major route.[16] However, the metabolic fate of a di-acetylated compound like this compound is primarily dictated by deacetylation. It is generally considered an inactive prodrug that must be metabolized in vivo to the active sulfanilamide to exert its antibacterial effect.[15] This is because the antibacterial action of sulfonamides relies on a free para-amino group to competitively inhibit the bacterial enzyme dihydropteroate synthetase (DHPS).[15]

Key Metabolic Transformations:

  • Deacetylation: The primary metabolic route for this compound is the enzymatic removal of the acetyl groups to yield N4-acetylsulfanilamide and subsequently sulfanilamide. This process can significantly influence the pharmacokinetics of the active drug.[17]

  • Hydroxylation: Once sulfanilamide is formed, it can undergo hydroxylation, a Phase I reaction primarily mediated by CYP enzymes.[16][18] For instance, CYP2C9 has been implicated in the hydroxylation of sulfadiazine.[18]

  • N-acetylation: Sulfanilamide itself can be metabolized via N-acetylation, a Phase II reaction, to form N4-acetylsulfanilamide.[19][20]

Understanding the rate and extent of these transformations is critical for predicting the in vivo performance of this compound.

Comparative In Vitro Metabolic Stability Assessment

To objectively evaluate the metabolic stability of this compound, a direct comparison with structurally related and therapeutically relevant sulfonamides is essential. This guide proposes a comparative study including:

  • This compound: The test compound.

  • Sulfanilamide: The parent and active compound.

  • Sulfadiazine: A widely used sulfonamide antibiotic.

The primary experimental model for this assessment is the liver microsomal stability assay . Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for determining in vitro intrinsic clearance.[4][9][10][12]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram illustrates the key steps in the liver microsomal stability assay.

workflow Figure 1: Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) mix Pre-incubate Microsomes & Test Compound at 37°C prep_reagents->mix prep_compounds Prepare Test Compounds (this compound, Comparators) & Internal Standard prep_compounds->mix start_reaction Initiate Reaction (Add NADPH) mix->start_reaction time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) start_reaction->time_points stop_reaction Terminate Reaction (Add cold Acetonitrile with Internal Standard) time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate Half-life (t½) & Intrinsic Clearance (CLint) plot->calculate

Caption: A schematic of the liver microsomal stability assay workflow.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is designed for a 96-well plate format to assess the metabolic stability of this compound and comparator compounds in human liver microsomes.[10]

Materials:

  • Human Liver Microsomes (pooled donors)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds (this compound, Sulfanilamide, Sulfadiazine) and Positive Controls (e.g., Verapamil, Testosterone)

  • Internal Standard (IS)

  • Acetonitrile (ACN), cold

  • DMSO

  • 96-well plates

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a 20 mg/mL stock solution of microsomes in phosphate buffer.

    • Prepare 10 mM stock solutions of test compounds, positive controls, and internal standard in DMSO.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add the liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[21][22] The amount of the parent compound is determined based on the peak area ratio of the compound to the internal standard.[7]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Expected Results and Comparative Data

The metabolic stability of this compound is expected to be significantly different from sulfanilamide and sulfadiazine in a liver microsomal assay.

Table 1: Hypothetical Comparative Metabolic Stability Data

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
This compound > 60< 5High
Sulfanilamide 2527.7Moderate
Sulfadiazine 4017.3Moderate to Low
Verapamil (Control) 1069.3Low

Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.

Interpretation of Results:

  • This compound: Due to the acetyl groups protecting the primary sites of metabolism, it is anticipated to exhibit high stability in liver microsomes, as deacetylation is not a primary microsomal reaction.

  • Sulfanilamide and Sulfadiazine: These compounds, with exposed amino and hydroxyl groups, are expected to be metabolized by CYP enzymes, resulting in moderate to low stability.

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed metabolic pathway of this compound.

metabolism Figure 2: Proposed Metabolic Pathway of this compound NN_Diacetyl This compound N4_Acetyl N4-Acetylsulfanilamide NN_Diacetyl->N4_Acetyl Deacetylation (N1) Sulfanilamide Sulfanilamide N4_Acetyl->Sulfanilamide Deacetylation (N4) Excretion Excretion N4_Acetyl->Excretion Sulfanilamide->N4_Acetyl N-acetylation (Phase II) Hydroxylated Hydroxylated Metabolites Sulfanilamide->Hydroxylated Hydroxylation (Phase I, CYPs) Hydroxylated->Excretion

Caption: A diagram of the proposed metabolic conversion of this compound.

Expanding the Investigation: Hepatocyte Stability Assays

While microsomal assays are excellent for evaluating Phase I metabolism, they lack the full complement of metabolic enzymes.[6][8] To gain a more comprehensive understanding, including Phase II metabolism and cellular uptake, a hepatocyte stability assay is recommended as a follow-up study.[6][7][8][23][24] Hepatocytes contain both Phase I and Phase II enzymes, providing a more physiologically relevant in vitro model.[6][8]

Conclusion

The metabolic stability of this compound is a critical determinant of its potential as a prodrug. This guide has outlined a robust framework for its evaluation, emphasizing a comparative approach with its parent compound and other relevant sulfonamides. By employing in vitro tools like liver microsomal and hepatocyte stability assays, researchers can gain crucial insights into the metabolic fate of this compound, enabling informed decisions in the drug development pipeline. The provided protocols and conceptual frameworks serve as a valuable resource for scientists dedicated to advancing therapeutic innovation.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09). [Link]

  • Hepatocyte Stability Assay Test - AxisPharm. [Link]

  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Hepatocyte Stability Assay - Domainex. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study - ACS Publications. [Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in sulfadiazine metabolism - PubMed. [Link]

  • (PDF) Chapter Twenty-Two. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development - ResearchGate. [Link]

  • In Vitro Metabolic Stability - Creative Bioarray. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones | ACS Omega - ACS Publications. [Link]

  • Pharmacokinetics of the antimicrobial drug Sulfanilamide is altered in a preclinical model of vascular calcification - PubMed. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PubMed Central. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. [Link]

  • Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - Sci-Hub. [Link]

  • Pharmacokinetics of sulphanilamide and its three acetyl metabolites in dairy cows and calves - PubMed. [Link]

  • Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs - PubMed. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. [Link]

  • Altering metabolism programs cell identity via NAD+-dependent deacetylation - PMC. [Link]

  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • The metabolism of sulphonamides. 6. The fate of some N4-n-acyl derivatives of ambamide (Marfanil) and the sulphone, V 335, in the rabbit - PMC - NIH. [Link]

  • N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. [Link]

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed. [Link]

  • Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed. [Link]

  • Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 - PubMed. [Link]

  • Metabolic activation pathways for NDMA and NDEA. (A)... - ResearchGate. [Link]

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - MDPI. [Link]

  • A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifam… - OUCI. [Link]

  • (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - ResearchGate. [Link]

  • A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine - PubMed. [Link]

  • N-NITROSODIPHENYLAMINE Method no.: 23 Matrix: Air Target concentration: 18.6 µg/m³ Procedure: Samples are collected by drawing - OSHA. [Link]

Sources

A Comparative Guide to the Structural Confirmation of N,N'-Diacetylsulfanilamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of various analytical techniques for confirming the structure of N,N'-Diacetylsulfanilamide, a derivative of the foundational sulfonamide antibiotics. By examining the experimental data and underlying principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document serves as a practical reference for choosing the most effective methods for structural elucidation in your own research.

Introduction to this compound

This compound is a derivative of sulfanilamide where both the aniline and sulfonamide nitrogens are acetylated. This modification significantly alters the compound's chemical properties and biological activity. While sulfanilamide acts as an antibacterial by inhibiting dihydropteroate synthase, its diacetylated form is generally considered to be inactive until metabolized back to the parent compound. The primary route for synthesizing this compound is through the direct acetylation of sulfanilamide, often using an excess of an acetylating agent like acetic anhydride.[1] Accurate structural confirmation is paramount to ensure the desired diacetylation has occurred and to rule out the presence of monoacetylated or unreacted starting material.

The Analytical Workflow: A Multi-faceted Approach to Structural Confirmation

The process of confirming the structure of a newly synthesized compound like this compound is not a linear path but rather a multi-step analytical workflow. Each technique provides a unique piece of the structural puzzle, and the convergence of data from multiple methods provides the highest level of confidence in the final structural assignment.

Sources

A Comparative Guide to N,N'-Diacetylsulfanilamide: Prodrug Properties vs. Direct-Acting Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical comparison of N,N'-Diacetylsulfanilamide with established, direct-acting enzyme inhibitors. We will delve into the critical mechanistic differences, present comparative inhibitory data, and provide a robust experimental protocol for researchers seeking to evaluate similar compounds. Our focus is on elucidating the structure-activity relationships that govern the efficacy of sulfonamides and providing the scientific rationale behind the necessary experimental designs for their characterization.

Introduction: The Sulfonamide Family and the Anomaly of Diacetylation

Sulfonamides were among the first classes of synthetic antimicrobial agents and remain a cornerstone of medicinal chemistry.[1] Their primary mechanism of action involves the disruption of the folate biosynthesis pathway in microorganisms, a pathway essential for the synthesis of nucleic acids and amino acids.[][3] The enzyme at the heart of this pathway, and the target of sulfonamides, is dihydropteroate synthase (DHPS).[4][5]

This compound is a derivative of the parent compound, sulfanilamide. However, its biological activity is fundamentally different. The acetylation of both the N1 (sulfonamide) and N4 (aniline) nitrogen atoms significantly alters its chemical properties.[6] Crucially, research demonstrates that this diacetylation leads to a complete loss of direct inhibitory activity against DHPS.[6] This strongly indicates that this compound functions as a prodrug ; it is not a direct inhibitor and must be metabolized in vivo to its active form, sulfanilamide, to exert an antibacterial effect.[6]

This guide will therefore benchmark this compound not as a direct inhibitor, but in the context of its active metabolite and other clinically relevant, direct-acting DHPS inhibitors like Sulfamethoxazole and Sulfapyridine.

The Scientific Grounding: Mechanism of Dihydropteroate Synthase (DHPS) Inhibition

To understand the comparative data, one must first grasp the targeted biological pathway.

The Folate Synthesis Pathway: Most bacteria cannot uptake folate from their environment and must synthesize it de novo.[7] A critical step in this process is the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin pyrophosphate (DHPP), a reaction catalyzed by DHPS to form 7,8-dihydropteroate.[8] This product is a precursor to tetrahydrofolate, a vital cofactor for one-carbon transfer reactions in the synthesis of DNA, RNA, and certain amino acids.[5] Mammalian cells lack this pathway and instead acquire folate through their diet, which is the basis for the selective toxicity of sulfonamides against bacteria.[4][8]

Competitive Inhibition: Active sulfonamides, such as sulfanilamide and sulfamethoxazole, are structural analogs of the natural DHPS substrate, PABA.[9][10] This structural mimicry allows them to bind to the PABA-binding site on the DHPS enzyme.[10] By occupying the active site, they act as competitive inhibitors, preventing PABA from binding and thereby halting the synthesis of dihydropteroate.[1][11] This bacteriostatic action inhibits bacterial growth and replication.[3]

Comparative Performance Analysis

The following table summarizes the inhibitory characteristics of this compound against its active metabolite and two well-established DHPS inhibitors. The key takeaway is the distinction between direct and indirect activity.

CompoundChemical StructureDirect DHPS Inhibitor?Reported IC50 / Kᵢ ValuesRationale & Key Considerations
This compound No Not ApplicableAcetylation of the N4-amino group blocks the structural similarity to PABA, abolishing its ability to bind to the DHPS active site.[6] Its antimicrobial activity is dependent on in vivo de-acetylation to sulfanilamide.
Sulfanilamide (Active Metabolite)Yes [1]Kᵢ = 2.8 µM (P. berghei DHPS)[12]The parent active compound. The free N4-amino group is critical for mimicking PABA and competitively inhibiting the DHPS enzyme.[1]
Sulfamethoxazole Yes [10]IC50 = 60 ± 19 nM (P. falciparum growth); Kᵢ = 7 ± 3 µM (P. falciparum DHPS)[12]A widely used sulfonamide antibiotic. It is a potent competitive inhibitor of DHPS and is often combined with trimethoprim to enhance its effect.[10]
Sulfapyridine Yes [11][13]IC50 = 0.18 µM (P. carinii DHPS)Another classic sulfonamide that demonstrates direct, competitive inhibition of the DHPS enzyme.[11][13]

Note: IC50 (half maximal inhibitory concentration) and Kᵢ (inhibition constant) values are highly dependent on the specific enzyme source and assay conditions.[14]

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol provides a robust, self-validating framework for determining the inhibitory potential of test compounds against DHPS. The causality for each step is explained to ensure technical and scientific integrity.

Objective: To quantify the inhibitory effect of a test compound on DHPS activity by measuring the production of inorganic pyrophosphate (PPi), a byproduct of the enzymatic reaction.

Principle: DHPS catalyzes the reaction: PABA + DHPP → Dihydropteroate + PPi. The rate of PPi production is directly proportional to enzyme activity. A colorimetric malachite green-based assay can be used to quantify the released PPi.

Materials:

  • Recombinant DHPS enzyme (e.g., from E. coli or S. aureus)

  • Para-aminobenzoic acid (PABA)

  • 7,8-Dihydropterin pyrophosphate (DHPP)

  • Tris-HCl buffer (pH 8.5)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Test compounds (e.g., this compound, Sulfamethoxazole) dissolved in DMSO

  • PPi detection reagent (e.g., Malachite Green Phosphate Assay Kit)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation (The "Why"):

    • Assay Buffer: Prepare a buffer of 100 mM Tris-HCl with 10 mM MgCl₂ and 1 mM DTT, pH 8.5. Rationale: Tris provides a stable pH environment optimal for DHPS activity. Mg²⁺ is a required cofactor for the enzyme. DTT is a reducing agent that prevents oxidative damage to the enzyme, ensuring its stability.

    • Substrate Solutions: Prepare stock solutions of PABA and DHPP in the assay buffer. Rationale: Accurate substrate concentrations are critical for kinetic analysis. Preparing fresh solutions minimizes degradation.

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds in DMSO, and then dilute further into the assay buffer. A known inhibitor like sulfamethoxazole should be used as a positive control. A vehicle control (DMSO in buffer) is mandatory. Rationale: Serial dilutions allow for the determination of a dose-response curve and calculation of the IC50.[15] The vehicle control accounts for any effect of the solvent on enzyme activity.

  • Enzyme Reaction (The "Why"):

    • In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of the test inhibitor or vehicle control.

    • Add 25 µL of the DHPS enzyme solution (pre-diluted in assay buffer to a working concentration).

    • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, ensuring a true measure of its inhibitory effect.

    • Initiate the reaction by adding 25 µL of a substrate mix containing PABA and DHPP. Rationale: The reaction is started by the addition of substrates. Final concentrations should be at or near the Km value for sensitive detection of competitive inhibition.

  • Reaction Quenching and Detection (The "Why"):

    • Incubate the reaction plate at 37°C for 20 minutes. Rationale: This allows the enzymatic reaction to proceed within its linear range. The time should be optimized to ensure less than 15% of the substrate is consumed.

    • Stop the reaction by adding 100 µL of the PPi detection reagent (Malachite Green). Rationale: The acidic nature of the reagent stops the enzymatic reaction and initiates the color development for PPi quantification.

    • Incubate at room temperature for 15-20 minutes to allow for full color development.

  • Data Acquisition and Analysis (The "Why"):

    • Measure the absorbance at ~620-650 nm using a microplate reader.

    • Construct a standard curve using known concentrations of PPi to convert absorbance values to the amount of PPi produced.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Activity_with_Inhibitor / Activity_of_Vehicle_Control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17] Rationale: This dose-response curve provides a quantitative measure of the inhibitor's potency.[14]

Visualizing the Workflow

The following diagram illustrates the key stages of the DHPS enzyme inhibition assay protocol.

DHPS_Inhibition_Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection & Analysis Reagents Prepare Assay Buffer, Substrates (PABA, DHPP), & Inhibitor Dilutions Plate Add Inhibitor/Vehicle to 96-well Plate Reagents->Plate AddEnzyme Add DHPS Enzyme Plate->AddEnzyme PreIncubate Pre-incubate 10 min at 37°C AddEnzyme->PreIncubate AddSubstrates Initiate Reaction: Add PABA + DHPP PreIncubate->AddSubstrates Incubate Incubate 20 min at 37°C AddSubstrates->Incubate Quench Stop Reaction & Add PPi Detection Reagent Incubate->Quench Read Measure Absorbance (620-650 nm) Quench->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze

Caption: Workflow for a DHPS enzyme inhibition assay.

Conclusion and Future Perspectives

The evidence strongly supports the classification of this compound as a prodrug rather than a direct enzyme inhibitor.[6] Its lack of activity in in vitro enzymatic assays, contrasted with the potent, direct inhibition by its metabolite sulfanilamide and other sulfonamides like sulfamethoxazole, highlights a critical principle in drug development: chemical modification can drastically alter the mechanism of action.

Benchmarking this compound requires a different perspective. Future research should focus not on its IC50 against DHPS, but on its pharmacokinetic and pharmacodynamic properties, including:

  • The rate and efficiency of its metabolic conversion to sulfanilamide in various biological systems.

  • Its solubility, stability, and absorption characteristics compared to sulfanilamide.

  • In vivo efficacy studies that correlate drug exposure to antimicrobial outcomes.

By understanding this compound as a delivery mechanism for its active counterpart, researchers can better contextualize its utility and design more relevant experiments for the evaluation of next-generation sulfonamide-based therapeutics.

References

  • Wikipedia.
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics.
  • IBBR Publications. Dihydropteroate synthase (sulfonamides)
  • Patsnap Synapse. What are bacterial DHPS inhibitors and how do they work?
  • Patsnap Synapse. What are DHPS inhibitors and how do they work?
  • my.clevelandclinic.org. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Wikipedia. Sulfonamide (medicine).
  • ACS Publications.
  • YouTube. Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Benchchem. This compound | 5626-90-4.
  • PMC. Replacing sulfa drugs with novel DHPS inhibitors.
  • Cayman Chemical. Sulfapyridine (CAS 144-83-2).
  • ResearchGate. Dihydropteroate Synthase (Sulfonamides)
  • PubChem. Sulfapyridine | C11H11N3O2S | CID 5336.
  • PubMed. Sulfa drugs inhibit sepiapterin reduction and chemical redox cycling by sepiapterin reductase.
  • ACS Publications.
  • ResearchGate. Trimethoprim and Sulfamethoxazole are Selective Inhibitors of CYP2C8 and CYP2C9, Respectively | Request PDF.
  • PubMed.
  • ASM Journals. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs.
  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole.
  • PDB-101. Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole Resistance.
  • ClinPGx. Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively.
  • PMC.
  • PubMed. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties.
  • AAT Bioquest.
  • TCI EUROPE N.V. This compound | 29591-86-4.
  • NIH.
  • Wikipedia. IC50.
  • PubMed.
  • PMC.
  • PubMed.
  • YouTube. Biochemistry | Enzyme Inhibition.
  • ChemicalBook. This compound | 29591-86-4.

Sources

Introduction: The Enduring Importance of Sulfonamides and Their Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of the Physicochemical Properties of Sulfonamide Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of the key physicochemical properties of selected sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causality behind experimental choices and provide detailed, field-proven protocols. Our objective is to offer a practical and authoritative resource for understanding and predicting the behavior of these critical pharmaceutical compounds.

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, marked a watershed moment in medicine.[1] Their core structure, a p-aminobenzenesulfonamide backbone, serves as a versatile scaffold that has led to a wide array of derivatives with applications ranging from antibacterial and anticancer to anti-inflammatory and diuretic agents.[1] The therapeutic efficacy and pharmacokinetic profile of any drug, including sulfonamides, are intrinsically linked to its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (logP/D), solubility, and stability govern a molecule's absorption, distribution, metabolism, and excretion (ADME).

A thorough understanding of these properties is therefore not merely academic; it is a cornerstone of rational drug design. For instance, the degree of ionization of a sulfonamide at physiological pH, dictated by its pKa, directly influences its antibacterial activity by affecting its ability to act as a competitive inhibitor of dihydropteroate synthase (DHPS).[1] This guide will provide a comparative analysis of five key sulfonamide derivatives:

  • Sulfanilamide: The parent sulfonamide.

  • Sulfadiazine: A widely used antibacterial agent.

  • Sulfamethoxazole: Commonly used in combination with trimethoprim.

  • Sulfathiazole: An older sulfonamide, still relevant for comparative studies.

  • Sulfamerazine: Another classic pyrimidine-substituted sulfonamide.

We will explore the theoretical underpinnings of each critical physicochemical property, present detailed experimental protocols for their determination, and offer a comparative analysis of these five derivatives, supported by experimental data.

Acidity Constant (pKa): The Key to Ionization and Activity

The acidity of the sulfonamide group (-SO₂NH-) is a critical determinant of its biological activity. The pKa value indicates the pH at which the sulfonamide exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is crucial because the ionized form is typically more water-soluble, affecting its distribution and excretion, while the non-ionized form is more lipid-soluble, facilitating its passage through biological membranes.

Causality in Experimental Choice: Why UV-Vis Spectrophotometry?

UV-Vis spectrophotometry is a robust and widely accessible method for pKa determination, particularly for compounds with a chromophore, which sulfonamides possess.[2][3] The principle lies in the fact that the ionized and non-ionized forms of the molecule have different electronic structures and thus absorb UV-Vis light at different wavelengths.[2][3] By measuring the change in absorbance at a specific wavelength across a range of pH values, one can plot a titration curve and accurately determine the pKa.[2][3] This method is preferred for its simplicity, speed, and the relatively small amount of sample required.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines the steps for determining the pKa of a sulfonamide derivative using a UV-Vis spectrophotometer.

Materials:

  • Sulfonamide derivative

  • Series of buffer solutions with known pH values (e.g., pH 3 to 11)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the sulfonamide and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: For each buffer solution, prepare a working solution by diluting the stock solution to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8 AU). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and pKa.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm) to identify the isosbestic point(s) and the wavelengths of maximum absorbance for the ionized and non-ionized species.

    • For each working solution (at each pH), measure the absorbance at the predetermined analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH value at the inflection point of the curve.[4]

    • Alternatively, the pKa can be calculated using the following equation, where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_U is the absorbance of the fully un-ionized form: pKa = pH + log[(A_I - A) / (A - A_U)]

Visualization: pKa Determination Workflow

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (Sulfonamide in Solvent) working Prepare Working Solutions (Stock in each Buffer) stock->working buffers Prepare Buffer Series (Varying pH) buffers->working scan Scan UV-Vis Spectrum (Identify λmax) working->scan measure Measure Absorbance at λmax for each pH scan->measure plot Plot Absorbance vs. pH measure->plot pKa Determine pKa (Inflection Point) plot->pKa

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical factor in drug disposition, influencing everything from absorption across the gut wall to penetration of the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic phase (most commonly n-octanol) and an aqueous phase. For ionizable compounds like sulfonamides, the distribution coefficient (logD) at a specific pH is more relevant, as it considers both the ionized and non-ionized forms.

Causality in Experimental Choice: The Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of the partitioning of a compound between two immiscible phases.[5][6][7] This method provides a thermodynamic equilibrium value, which is highly reliable and reproducible when performed correctly. While it can be more labor-intensive than chromatographic methods, its accuracy and directness make it the definitive technique for establishing lipophilicity.[5]

Experimental Protocol: logP/logD Determination by the Shake-Flask Method

This protocol describes the determination of the n-octanol/water distribution coefficient (logD) at a physiological pH of 7.4.

Materials:

  • Sulfonamide derivative

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of the sulfonamide in the aqueous buffer.

  • Partitioning:

    • In a centrifuge tube, add a known volume of the n-octanol and the aqueous stock solution of the sulfonamide.

    • Securely cap the tube and shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture at high speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase.

    • Analyze the concentration of the sulfonamide in the aqueous phase using a validated analytical method (e.g., HPLC-UV).

    • The concentration in the n-octanol phase can be determined by mass balance or by direct measurement if necessary.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value. D = [Sulfonamide]_octanol / [Sulfonamide]_aqueous logD = log10(D)

Visualization: Shake-Flask Method Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-Octanol and Buffer mix Mix Phases with Sulfonamide saturate->mix stock Prepare Aqueous Stock Solution stock->mix shake Shake to Reach Equilibrium mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Concentration in Aqueous Phase (HPLC) centrifuge->quantify calculate Calculate logD quantify->calculate

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution. For orally administered drugs, poor solubility can be a major barrier to absorption, leading to low bioavailability. Solubility is influenced by factors such as the molecule's crystal lattice energy, its polarity, and the pH of the medium for ionizable compounds.

Causality in Experimental Choice: The Kinetic Solubility Assay

In early drug discovery, when compound availability is often limited, high-throughput kinetic solubility assays are frequently employed.[8][9] These assays measure the solubility of a compound when it is introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[8][10] While this does not represent true thermodynamic equilibrium solubility, it provides a rapid and valuable assessment of a compound's solubility under conditions that are relevant to many in vitro biological assays.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a common method for determining kinetic solubility using nephelometry or UV spectrophotometry.

Materials:

  • Sulfonamide derivative

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader (nephelometer or UV spectrophotometer)

  • Filtration plate (for UV method)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the sulfonamide in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

    • Add PBS to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

    • Direct UV: Filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is observed (nephelometry) or the concentration measured in the saturated solution (direct UV).

Visualization: Kinetic Solubility Workflow

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis stock Prepare DMSO Stock Solution plate Dispense Stock and Buffer into Plate stock->plate incubate Incubate with Shaking plate->incubate nephelometry Nephelometry (Light Scattering) incubate->nephelometry uv_method Direct UV (Filter & Measure Absorbance) incubate->uv_method solubility Determine Solubility nephelometry->solubility uv_method->solubility

Caption: Workflow for kinetic solubility determination.

Chemical Stability: Ensuring Integrity Over Time

Chemical stability is the ability of a drug substance to resist degradation under various environmental conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability studies are a critical regulatory requirement and are essential for determining a drug's shelf life and appropriate storage conditions.[11][12][13][14] The primary degradation pathways for sulfonamides include hydrolysis and photolysis.[15]

Causality in Experimental Choice: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment.[12] It involves subjecting the drug substance to conditions more severe than those it would typically encounter during storage, such as high temperature, humidity, and exposure to light, as well as a range of pH values.[12] The purpose is to rapidly identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method that can separate the intact drug from its degradants.[12] This approach is mandated by regulatory bodies like the ICH.[11][12][13][14]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on a sulfonamide derivative.

Materials:

  • Sulfonamide derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Environmental chamber (for temperature and humidity control)

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

  • Acid and Base Hydrolysis:

    • Treat solutions of the sulfonamide with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified time.

    • Neutralize the solutions before analysis.

  • Oxidative Degradation:

    • Treat a solution of the sulfonamide with H₂O₂ (e.g., 3%).

    • Store the solution at room temperature, protected from light.

  • Thermal Degradation:

    • Store the solid sulfonamide in an environmental chamber at an elevated temperature (e.g., 60°C) and controlled humidity (e.g., 75% RH).

  • Photodegradation:

    • Expose the solid sulfonamide and a solution of the sulfonamide to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • At various time points, analyze the stressed samples using a validated stability-indicating HPLC method.

    • Quantify the amount of the parent drug remaining and identify and quantify any major degradation products. Mass spectrometry is often used to elucidate the structure of the degradants.

Visualization: Sulfamethoxazole Degradation Pathway

SMX_Degradation SMX Sulfamethoxazole (m/z 254) P1 Hydroxylated SMX (m/z 270) SMX->P1 Oxidation P2 3-Amino-5-methylisoxazole (m/z 99) SMX->P2 S-N Bond Cleavage P3 Sulfanilic Acid (m/z 174) SMX->P3 S-N Bond Cleavage P4 Aniline P3->P4 Desulfonation

Caption: A simplified proposed degradation pathway for sulfamethoxazole.[16][17][18][19][20]

Comparative Analysis of Selected Sulfonamide Derivatives

The following table summarizes the key physicochemical properties of the five selected sulfonamide derivatives. These values are compiled from various literature sources and are intended for comparative purposes. It is important to note that experimental values can vary depending on the specific conditions under which they were determined.

PropertySulfanilamideSulfadiazineSulfamethoxazoleSulfathiazoleSulfamerazine
pKa ~10.4~6.5~5.6~7.1~6.9
logP -0.62-0.090.890.05-0.19
Aqueous Solubility (mg/L) ~7500~130~610~980~350
Relative Stability HighModerateModerateLowModerate

Analysis of the Data:

  • pKa: The substituent on the sulfonamide nitrogen has a profound effect on the acidity. The electron-withdrawing heterocyclic rings of sulfadiazine, sulfamethoxazole, sulfathiazole, and sulfamerazine significantly lower the pKa compared to the unsubstituted sulfanilamide.[21] This increased acidity at physiological pH enhances their antibacterial activity.

  • logP: Sulfamethoxazole is the most lipophilic of the group, which can influence its tissue distribution. The other derivatives are more hydrophilic, which generally leads to higher renal clearance.

  • Solubility: Sulfanilamide, lacking a bulky heterocyclic substituent, is the most water-soluble.[21] The solubility of the other derivatives is considerably lower, which can pose challenges for formulation, particularly for parenteral administration.

  • Stability: The stability of sulfonamides can be influenced by the nature of the heterocyclic ring. For instance, the thiazole ring in sulfathiazole is known to be more susceptible to hydrolytic cleavage than the pyrimidine ring in sulfadiazine.

Conclusion

The physicochemical properties of sulfonamide derivatives are not independent variables but are intricately linked to their structure and, consequently, their pharmacological performance. This guide has provided a framework for understanding and evaluating these critical parameters. By employing the detailed experimental protocols and understanding the causality behind these methods, researchers can generate high-quality, reliable data to support their drug discovery and development efforts. The comparative data presented herein serves as a valuable baseline for understanding the structure-property relationships within this important class of therapeutic agents. As new sulfonamide derivatives continue to be developed, a robust understanding of their physicochemical properties will remain an indispensable tool for optimizing their therapeutic potential.

References

  • ICH. (2023). ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link]

  • Gao, Y., et al. (2022). Proposed metabolic pathway for sulfamethoxazole degradation. ResearchGate. [Link]

  • Wang, J., et al. (2020). Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. RSC Publishing. [Link]

  • Chen, Y., et al. (2023). Degradation pathway of sulfamethoxazole (SMX) under FeSe2/MoSe2. ResearchGate. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Nguyen, V. T., et al. (2022). Enhanced Degradation of Sulfamethoxazole Using Immobilized Biomass Reactor. Environmental Engineering Research. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Mohapatra, I., et al. (2023). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers in Chemistry. [Link]

  • Pharma Beginners. (2024). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharma Beginners. [Link]

  • AMSbio. (2024). ICH Guidelines: Drug Stability Testing Essentials. AMSbio. [Link]

  • Popa, G., et al. (2013). Identification of the specified impurities of silver sulfadiazine using a screening of degradation products in different stress physico-chemical media. PubMed. [Link]

  • Slideshare. (n.d.). Ich guidelines for stability studies 1. Slideshare. [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. ResearchGate. [Link]

  • RSC Publishing. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

  • ChemRxiv. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

  • PubMed. (2022). Degradation of sulfadiazine by UV/Oxone: roles of reactive oxidative species and the formation of disinfection byproducts. PubMed. [Link]

  • RSC Publishing. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Scribd. (2019). Experiment 5: Spectrophotometric Determination of Pka. Scribd. [Link]

  • ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Academia.edu. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Academia.edu. [Link]

  • PubMed. (2018). Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. PubMed. [Link]

  • ResearchGate. (n.d.). Photodegradation of Sulfadiazine in Aqueous Solution and the Affecting Factors. ResearchGate. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate. [Link]

  • PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • ResearchGate. (n.d.). Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set. ResearchGate. [Link]

  • ResearchGate. (n.d.). log P o/w values obtained in this work for the sulfonamide molecular. ResearchGate. [Link]

  • ResearchGate. (n.d.). Plot of log k vs. log P app (or log P o/w for steroids and sulfonamides). ResearchGate. [Link]

  • ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

  • ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (n.d.). Physicochemical parameters and MAT of sulfadimidine, sulfadiazine and. ResearchGate. [Link]

  • ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing. European Union. [Link]

  • ResearchGate. (n.d.). Some physicochemical properties of the studied sulfanilamides. ResearchGate. [Link]

  • PubMed Central. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. [Link]

  • ResearchGate. (n.d.). Sulfonamides with their pKa values and determined partitioning. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N'-Diacetylsulfanilamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N,N'-Diacetylsulfanilamide. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions but also the scientific and regulatory rationale behind them, ensuring that your disposal practices are safe, effective, and compliant.

Section I: Compound Identification and Hazard Assessment

A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. This compound is a derivative of sulfanilamide where both the sulfonamide and aniline nitrogens are acetylated.

Causality of Experimental Choice: While the diacetylation of the parent sulfanilamide molecule is thought to render it biologically inactive, complete toxicological and ecological data is not available.[1] Therefore, in alignment with the principle of As Low As Reasonably Achievable (ALARA) and prudent laboratory practice, it must be handled as a substance with unknown hazards and disposed of as chemical waste, never as common refuse.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[2]
Synonyms Diacetanilide-4-sulfonamide[3]
CAS Number 5626-90-4[1][2]
Molecular Formula C₁₀H₁₂N₂O₄S[2][3]
Molecular Weight 256.28 g/mol [2][3]
Appearance White to off-white solid/powder[2][3]
Melting Point ~267 °C (decomposes)[3]
Water Solubility 2.15 g/L (at 37 °C)[2]

While not specifically classified as hazardous under most global harmonized systems, general chemical handling precautions are mandatory. The primary physical hazard during handling is the potential for inhalation of fine dust particles.

Section II: Regulatory Framework for Chemical Disposal

The disposal of all laboratory chemicals is governed by a multi-layered regulatory framework. In the United States, the primary federal agencies involved are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave".[4][5] A key responsibility for the generator (the laboratory) is to determine if a waste is hazardous. While this compound is not a specifically listed hazardous waste, any chemical waste must be collected and disposed of through proper channels.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and its standards for Hazardous Waste Operations and Emergency Response (HAZWOPER) mandate safe handling practices, employee training, and the use of appropriate personal protective equipment (PPE) to protect laboratory personnel.[8][9][10]

The core principle is that no chemical waste, regardless of its perceived hazard level, should be discharged into the sanitary sewer or placed in the regular trash without explicit approval from your institution's Environmental Health & Safety (EHS) office.[11][12]

Section III: Pre-Disposal Safety Protocols

Safe disposal begins with safe handling during and after the experimental process. Adherence to the following PPE and handling protocols is mandatory.

Table 2: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.Protects eyes from airborne dust particles and accidental splashes.[13]
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents direct skin contact with the chemical.[13]
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.[13]
Respiratory Protection Generally not required if handled in a well-ventilated area. A NIOSH-approved respirator is required if dust generation is unavoidable.Prevents inhalation of airborne particulates.[13]

Safe Handling Procedures:

  • Handle the solid chemical in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.

  • Avoid creating dust clouds when weighing or transferring the material.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13]

Section IV: Step-by-Step Waste Disposal Protocol

This protocol outlines the self-validating system for the compliant disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs. Use the following decision workflow to correctly characterize your waste.

A Generated Waste (this compound) B Is the waste a pure or nearly pure solid? A->B Evaluate Form C Is the waste dissolved in a solvent? B->C No E Solid, Non-Halogenated Organic Waste Container B->E Yes D Is the waste contaminated labware (e.g., gloves, weigh boats)? C->D No F Is the solvent halogenated? C->F Yes I Solid Lab Waste Container (Contaminated Debris) D->I Yes G Liquid, Halogenated Organic Waste Container F->G Yes H Liquid, Non-Halogenated Organic Waste Container F->H No

Caption: Waste Segregation Decision Workflow.

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a container that is chemically compatible (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap), leak-proof, and in good condition.[4]

  • Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The accumulation start date (the date the first drop of waste enters the container).

    • The associated hazards (if known). For this compound, it is acceptable to write "Hazards Not Fully Characterized".

Step 3: Waste Accumulation and Storage
  • Collect Waste: Carefully transfer the waste into the labeled container, minimizing spills and dust.

  • Keep Container Closed: The container must be securely closed at all times, except when actively adding waste. This is a strict EPA requirement.[5][11]

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is a location at or near the point of generation and under the control of the operator.[11] The SAA should be clearly marked and have secondary containment (e.g., a spill tray) to contain potential leaks.

Step 4: Final Disposal
  • Request Pickup: Once the container is full or approaching its time limit, arrange for a pickup through your institution's EHS department or their designated hazardous waste contractor.[12]

  • Maintain Records: Keep a copy of all waste manifests and disposal records as required by your institution and regulatory agencies.[7][14]

A Experimentation (Chemical Use) B Waste Generation A->B C Segregate Waste (per Decision Workflow) B->C D Containerize in a Properly Labeled & Sealed Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Pickup from EHS / Licensed Contractor E->F G Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Compliant Disposal G->H

Caption: Cradle-to-Grave Disposal Workflow.

Section V: Emergency Procedures for Spills

In the event of an accidental release, a prompt and correct response is critical to ensure personnel safety.

For a small spill (a few grams) of solid this compound:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill: Prevent the powder from becoming airborne. If appropriate and you are trained to do so, you can gently cover the spill with a damp paper towel to prevent dust generation.[15]

  • Clean Up: Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard. Avoid aggressive sweeping that could create dust.[15]

  • Dispose of Residue: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels, gloves) into the designated hazardous waste container for this compound.

  • Decontaminate: Wipe the spill area with a soap and water solution.

  • Report: Report the spill to your laboratory supervisor or EHS office, per your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Diacetylsulfanilamide
Reactant of Route 2
Reactant of Route 2
N,N'-Diacetylsulfanilamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.